Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
Description
The exact mass of the compound 1,2,3,4-Cyclobutanetetracarboxylic dianhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131455. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYCECQIOXZODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196058 | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-87-6, 4411-19-2 | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC131455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride that serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. Its rigid and compact cyclobutane core imparts unique and desirable properties to the resulting polymers, including excellent thermal stability, high modulus, and superior dielectric properties. These characteristics make CBDA-based materials highly valuable in advanced applications such as liquid crystal display (LCD) alignment layers, 5G-enabled telecommunications hardware, and photosensitive polyimide materials for organic thin-film transistors.[1][2][3][4] This guide provides a comprehensive overview of CBDA, including its chemical and physical properties, detailed synthesis protocols, and key applications.
Chemical and Physical Properties
CBDA is a white to off-white crystalline powder that is sensitive to moisture.[5][6] Due to its rigid structure, it possesses a very high melting point.[1] While generally insoluble in water, it shows solubility in some organic solvents, particularly during the synthesis of poly(amic acid).
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4415-87-6 | [5][7][8][9][10] |
| Molecular Formula | C₈H₄O₆ | [5][7][8][9][10] |
| Molecular Weight | 196.11 g/mol | [5][7][8][9][10] |
| Appearance | White to off-white powder/crystal | [5][6] |
| Melting Point | >300 °C | [1][2][4][5][9][11][12][13] |
| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [2][4][11][13] |
| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [2][4][13] |
| Solubility | Soluble in Toluene | [13] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features/Notes | Reference |
| FTIR (KBr Pellet) | The infrared spectrum of acid anhydrides typically shows two distinct C=O stretching peaks due to symmetric and asymmetric stretching modes. | [5] |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich and in databases such as PubChem. | [5] |
| ¹³C NMR | Spectra available from suppliers and in chemical databases. | [5] |
Synthesis of this compound
The most common method for synthesizing CBDA is through the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[14]
Experimental Protocol: Photodimerization of Maleic Anhydride and Dehydration
This protocol is based on a method described in the literature.[1]
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Acetic anhydride
-
1,4-Dioxane
Equipment:
-
2L quartz glass photoreactor with UV lamps (300nm)
-
Stirrer
-
Cooler (air-cooling type)
-
Filtration apparatus
-
Vacuum dryer
-
Heating mantle
-
Freezer
Procedure:
Step 1: Photodimerization
-
To a 2L quartz glass photoreactor equipped with a stirrer and cooler, add 250 ml of ethyl acetate and 100 g of maleic anhydride.
-
Stir the mixture for complete mixing.
-
To prevent excessive temperature increase, start the air-cooling system.
-
Irradiate the mixture with UV light (300nm) for 24 hours with continuous stirring to prevent the reactants from adhering to the reactor walls.
-
A white solid product will form. Collect the solid by filtration.
-
Dry the white solid for 24 hours in a vacuum dryer at 60°C. This intermediate product is cyclobutane-1,2,3,4-tetracarboxylic acid.
Step 2: Dehydration and Recrystallization
-
Add the dried solid from Step 1 to acetic anhydride and dissolve it.
-
Slowly heat the solution to 150°C and maintain the reaction for 24 hours.
-
Filter the hot reaction solution through a filter paper to remove any impurities.
-
Place the filtered solution in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization, which will yield a yellow solid.
-
Collect the solid by filtration and wash it three times with 1,4-dioxane to remove any residual acetic anhydride.
-
Dry the final product, this compound (CBDA), in a vacuum oven at 60°C for 48 hours.
Applications in Polymer Chemistry
The primary application of CBDA is as a monomer for the synthesis of polyimides. The resulting polymers exhibit high thermal stability, excellent mechanical properties, and are often colorless, making them suitable for optical applications.[1]
Synthesis of Polyimides
Polyimides are synthesized through a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization.
Step 1: Poly(amic acid) Formation CBDA is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature. The anhydride rings of CBDA open to form amide and carboxylic acid functionalities, resulting in a soluble poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the final polyimide through either thermal or chemical dehydration.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and heated to high temperatures (e.g., 200-350°C) to induce cyclodehydration, forming the imide rings.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine, is added to the poly(amic acid) solution at room temperature to facilitate the ring-closing reaction.
Safety and Handling
CBDA is a combustible solid and is sensitive to moisture.[5][8][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a valuable monomer for the development of advanced polymer materials. Its unique rigid structure translates into polyimides with exceptional thermal, mechanical, and optical properties. The synthesis of CBDA via photodimerization of maleic anhydride is a well-established method, enabling its use in a variety of high-tech applications. For researchers and professionals in materials science and drug development, a thorough understanding of CBDA's properties and reaction chemistry is essential for leveraging its full potential in creating next-generation materials.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 5. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [lzchemical.com]
- 7. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]
- 8. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]
- 9. シクロブタン-1,2,3,4-テトラカルボン酸二無水物 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride CAS#: 4415-87-6 [amp.chemicalbook.com]
- 14. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
An In-depth Technical Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: Structure, Properties, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a versatile chemical compound with significant applications in materials science and potential as a scaffold in medicinal chemistry. This document details its structure, physicochemical properties, synthesis methodologies, and current applications, with a focus on providing actionable information for scientific research and development.
Core Molecular Structure and Stereochemistry
This compound is a saturated alicyclic compound characterized by a four-membered carbon ring to which two anhydride functional groups are fused. Its chemical formula is C₈H₄O₆, and it has a molecular weight of 196.11 g/mol . The rigid, puckered nature of the cyclobutane ring imparts a unique three-dimensional structure to the molecule.[1]
The stereochemistry of CBDA is a critical aspect of its structure. The photodimerization of maleic anhydride, a common synthetic route, predominantly yields the cis,trans,cis-isomer. This stereochemical arrangement has been confirmed by X-ray crystallography.[2]
Structure Diagram:
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 4415-87-6 | |
| Molecular Formula | C₈H₄O₆ | |
| Molecular Weight | 196.11 g/mol | |
| Appearance | White to light yellow powder/crystal | [] |
| Melting Point | >300 °C | |
| Boiling Point | 545.3 ± 50.0 °C | [4] |
| Density | 1.823 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP). Very soluble in water. | [5][6] |
Table 2: Spectroscopic Data
| Technique | Key Features and Observations | Reference(s) |
| ¹H-NMR | The ¹H-NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring. Due to the high symmetry of the cis,trans,cis-isomer, a simplified spectrum is anticipated. | [7] |
| ¹³C-NMR | The ¹³C-NMR spectrum will display resonances for the carbonyl carbons of the anhydride groups and the methine carbons of the cyclobutane ring. | [8] |
| FTIR | Characteristic strong absorption bands for the anhydride carbonyl groups (C=O stretching) are expected in the region of 1750-1850 cm⁻¹. | [9] |
| Raman | Raman spectroscopy can provide complementary information on the vibrational modes of the molecule, particularly the symmetric vibrations of the cyclobutane ring and anhydride groups. | [10] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Table 3: Crystallographic Data for the Parent Tetracarboxylic Acid Dihydrate
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [11] |
| Space Group | P 1 21/c 1 | [11] |
| a | 6.081 Å | [11] |
| b | 15.034 Å | [11] |
| c | 12.304 Å | [11] |
| α | 90.00° | [11] |
| β | 102.928° | [11] |
| γ | 90.00° | [11] |
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing this compound is through the [2+2] photocycloaddition of maleic anhydride.[12] Several variations of this protocol exist, differing in the choice of solvent, light source, and reaction conditions.
General Photochemical Synthesis from Maleic Anhydride
This protocol describes a general procedure for the synthesis of CBDA via the photodimerization of maleic anhydride.
Experimental Workflow:
Caption: General workflow for the photochemical synthesis of CBDA.
Detailed Protocol:
-
Reaction Setup: A solution of maleic anhydride in a suitable solvent (e.g., ethyl acetate or diethyl carbonate) is prepared in a photoreactor.[13] The concentration of maleic anhydride can influence the reaction yield.[14] The reactor is typically equipped with a UV lamp, a cooling system to maintain the desired reaction temperature, and a stirrer.
-
Photoreaction: The solution is irradiated with UV light, typically in the range of 300-400 nm.[13] The reaction temperature is maintained at a low level, for instance, between 5 °C and 25 °C, to favor the desired cycloaddition reaction and minimize side reactions.[13] The reaction time can vary from several hours to over 100 hours depending on the scale and specific conditions.[13]
-
Product Isolation and Purification: As the reaction progresses, the product, this compound, often precipitates from the solution as a white solid.[13] Upon completion of the reaction, the solid product is isolated by filtration. The collected solid is then washed with a suitable solvent to remove any unreacted starting material and byproducts. Finally, the product is dried under vacuum to yield the pure dianhydride.[13]
Two-Step Synthesis via Hydrolysis and Dehydration
An alternative synthetic route involves the initial synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid, followed by a dehydration step to form the dianhydride.
Synthesis Pathway:
Caption: Two-step synthesis of CBDA via the tetracarboxylic acid intermediate.
Detailed Protocol:
-
Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid: This intermediate can be prepared by the photodimerization of maleic acid or fumaric acid.[2]
-
Dehydration to the Dianhydride: The isolated cyclobutane-1,2,3,4-tetracarboxylic acid is then treated with a dehydrating agent, such as acetic anhydride, at an elevated temperature (e.g., 140 °C) to induce the formation of the dianhydride.[12] The product is then isolated and purified.
Applications in Research and Development
This compound is a valuable building block in several areas of research and development, primarily in polymer chemistry. Its potential in medicinal chemistry, while less explored, is an emerging area of interest.
Polymer Chemistry: High-Performance Polyimides
The primary application of CBDA is as a monomer in the synthesis of polyimides.[4] Polyimides derived from this alicyclic dianhydride exhibit a unique combination of desirable properties, including:
-
High Thermal Stability: These polyimides can withstand high temperatures, making them suitable for applications in electronics and aerospace.[12]
-
Optical Transparency: The absence of aromatic charge-transfer complexes, which are common in aromatic polyimides, results in colorless and transparent films.[5] This property is highly advantageous for applications in flexible displays and other optical components.
-
Excellent Dielectric Properties: The low polarity of the cyclobutane ring contributes to low dielectric constants and dissipation factors, which are crucial for high-frequency electronic applications, such as in 5G technology.[15]
The synthesis of polyimides from CBDA typically involves a two-step process:
-
Poly(amic acid) Formation: CBDA is reacted with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical imidization, which involves the removal of water to form the imide rings.
Potential in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not yet widely reported, its rigid and three-dimensional cyclobutane scaffold holds significant potential for the design of novel therapeutic agents.[1] The cyclobutane moiety is increasingly being incorporated into drug candidates to:
-
Introduce Conformational Rigidity: The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[1][16]
-
Improve Pharmacokinetic Properties: The replacement of more metabolically labile groups with a stable cyclobutane ring can improve the metabolic stability and overall pharmacokinetic profile of a drug candidate.[1]
-
Serve as a Versatile Scaffold: The four carboxylic acid functionalities (in the parent acid) or the two reactive anhydride groups provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.[17]
Hypothetical Drug Discovery Workflow:
Caption: A potential workflow for utilizing CBDA in a drug discovery program.
Although specific examples of drugs derived from CBDA are scarce in the current literature, its structural features are analogous to those found in other biologically active cyclobutane-containing molecules. For instance, cyclobutane rings are present in approved drugs where they contribute to the desired therapeutic effects.[1] The dianhydride's reactivity allows for its use in creating nanoparticles for potential drug delivery systems with antitumor properties.[17]
Safety and Handling
This compound is classified as a warning-level hazard, causing skin and serious eye irritation.[18] It is a combustible solid and is sensitive to moisture. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a molecule with a well-established role in materials science, particularly in the synthesis of high-performance polyimides. Its unique structural and physicochemical properties make it a valuable component for advanced materials. For drug development professionals, while direct applications are still in their infancy, the rigid cyclobutane scaffold of CBDA presents an intriguing and underexplored platform for the design of novel, conformationally constrained therapeutic agents. Further research into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this versatile compound in medicinal chemistry.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(4415-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 14. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]
- 15. dianhydrides.com [dianhydrides.com]
- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 4415-87-6 | Benchchem [benchchem.com]
- 18. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride from Maleic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a valuable monomer in the production of polyimides and other specialized polymers. The primary route to this compound is through the photochemical dimerization of maleic anhydride. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data to facilitate its synthesis in a laboratory setting.
Reaction Principle and Mechanism
The synthesis of this compound from maleic anhydride is achieved through a [2+2] cycloaddition reaction.[1][2] This reaction is photochemically induced, typically requiring ultraviolet (UV) irradiation to proceed.[1][3]
The accepted mechanism for this photodimerization involves the following key steps[2]:
-
Photoexcitation: A molecule of maleic anhydride absorbs a photon of UV light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Diradical Formation: The excited triplet-state maleic anhydride molecule interacts with a ground-state maleic anhydride molecule. This interaction leads to the formation of a 1,4-diradical intermediate through the creation of two new sigma bonds.
-
Ring Closure: The diradical intermediate then undergoes intramolecular recombination to form the stable cyclobutane ring, yielding this compound.[2] The reaction typically results in the formation of the cis,trans,cis-isomer.[4][5]
Figure 1: Reaction mechanism for the photochemical dimerization of maleic anhydride.
Experimental Protocols and Quantitative Data
The synthesis of this compound can be carried out under various conditions. The choice of solvent, light source, and reaction temperature significantly influences the reaction efficiency and product yield.
Photochemical Dimerization of Maleic Anhydride
The initial step involves the photodimerization of maleic anhydride. Below are summarized protocols and results from various studies.
Table 1: Experimental Conditions for Photodimerization of Maleic Anhydride
| Solvent | Maleic Anhydride Concentration | Light Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetate | 100 g in 250 mL | UV lamps (300 nm) | Not specified | 24 | 71 (crude solid) | [6] |
| Diethyl Carbonate | 10 g in 100 g | LED (365 nm) | 5 | 200 | 76.5 | [3] |
| Diethyl Carbonate | 10 g in 200 g | LED (400 nm) | 25 | 300 | 64.6 | [3] |
| Ethyl Acetate | 10 g in 100 g | High-pressure mercury lamp | 5 | 6 | 32.8 | [3] |
| Acetone | Molar ratio MA/Py = 1.64 | Not specified | Room Temperature | Not specified | Not specified | [7] |
| Solid State | Thin layer | UV light (1750-4000 Å) | Not specified | 10 days | Not specified | [4] |
| Continuous Flow | 0.15 g/mL | UV irradiation | 5 | 1.33 (80 min residence) | 51.75 | [8] |
A general experimental workflow for the synthesis is as follows:
Figure 2: General experimental workflow for the synthesis of this compound.
Dehydration of Cyclobutane-1,2,3,4-tetracarboxylic Acid
The direct product of the photodimerization can be a mixture of the dianhydride and the corresponding tetracarboxylic acid due to the presence of trace water. Often, a subsequent dehydration step is necessary to convert the tetracarboxylic acid to the dianhydride. Acetic anhydride is commonly used for this purpose.
Table 2: Conditions for Dehydration to the Dianhydride
| Starting Material | Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 19.0 g Cyclobutane tetracarboxylic acid | 190 g Acetic Anhydride | 100 | 24 | 92.5 | 99.3 | [6] |
| 10 g Cyclobutane tetracarboxylic acid | 60 g Acetic Anhydride | 140 | 25 | 84.0 | 99.2 | [1] |
| 14.2 g Cyclobutane tetracarboxylic acid | 100 mL Acetic Anhydride | 80 | 5-6 | 74 | 99.2 | [9] |
| 21.3 g Cyclobutane tetracarboxylic acid | 200 mL Acetic Anhydride | 80 | 5-6 | 75.5 | 99.6 | [9] |
| 13.9 g Cyclobutane tetracarboxylic acid | 100 mL Acetic Anhydride | 80 | 5-6 | 76 | 99.2 | [9] |
| Crude photodimerization product | Acetic Anhydride | 150 | 24 | Not specified | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Photodimerization in Ethyl Acetate followed by Dehydration[6]
-
Photoreaction: To a 2 L quartz glass photoreactor equipped with sixteen UV lamps (300 nm), a stirrer, and a cooler, add 250 mL of ethyl acetate and 100 g of maleic anhydride. Stir the mixture for complete dissolution. Irradiate the solution with UV light for 24 hours with continuous stirring to prevent the product from adhering to the reactor walls.
-
Isolation of Crude Product: After the reaction, filter the resulting white solid precipitate. Dry the solid in a vacuum dryer at 60°C for 24 hours. This yields approximately 71 g of the crude product.
-
Dehydration and Recrystallization: Add the dried solid to acetic anhydride and heat the mixture to 150°C for 24 hours. Filter the hot solution to remove any impurities. Allow the filtrate to cool in a freezer at 0°C or below for 24 hours to induce recrystallization.
-
Final Purification: Filter the resulting yellow solid and wash it three times with 1,4-dioxane to remove residual acetic anhydride. Dry the purified product in a vacuum oven at 60°C for 48 hours to obtain approximately 64 g of this compound.
Protocol 2: Synthesis in Diethyl Carbonate with LED Light Source[3]
-
Photoreaction: In a photoreactor protected by a nitrogen atmosphere, add 10 g of maleic anhydride and 100 g of diethyl carbonate. Control the reaction temperature at 5°C. Irradiate the solution with an LED cold ultraviolet light source (365 nm wavelength, 100 mW output power) for 200 hours.
-
Product Isolation: After the reaction period, suction-filter the reaction mixture.
-
Drying: Dry the collected solid to obtain 7.8 g of this compound. The reported purity is 98.1% with a yield of 76.5%.
Alternative Synthesis Route
An alternative, multi-step synthesis avoids the direct photodimerization of maleic anhydride. This method involves the synthesis of cyclobutane-1,2,3,4-tetracarboxylic acid from precursors like 1,4-cyclohexanedione-2,5-dicarboxylate or cyclopentanone-2,3,4-tricarboxylate through halogenation and a Favorskii rearrangement, followed by hydrolysis. The resulting tetracarboxylic acid is then dehydrated to the dianhydride.[9]
Conclusion
The photochemical dimerization of maleic anhydride is the most direct route for the synthesis of this compound. The reaction yield and purity are highly dependent on the experimental conditions, including the choice of solvent, light source, and temperature. For obtaining a high-purity product, a subsequent dehydration step with acetic anhydride is often necessary. The use of modern photoreactors, such as continuous flow systems or those with LED light sources, can offer improved efficiency and control over the reaction. This guide provides the foundational knowledge and detailed protocols to aid researchers in the successful synthesis of this important chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. Qtn 33. Suggest a mechanism to show how the following compound may be for.. [askfilo.com]
- 3. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. US3203886A - Photodimerization of maleic anhydride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and characterization of maleic anhydride oligomers | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]
- 9. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
Technical Guide: 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CAS 4415-87-6)
Disclaimer: The compound associated with CAS number 4415-87-6 is 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride, not Ethyl (2-formyl-1-cyclopropyl-1H-indol-3-yl)acetate. This guide provides a comprehensive overview of the properties and uses of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride.
Chemical Identity and Properties
1,2,3,4-Cyclobutanetetracarboxylic dianhydride, also known as CBDA, is a cycloaliphatic dianhydride.[1][2] It is a key monomer used in the synthesis of high-performance polyimides.[3][4][5]
Chemical Structure and Identifiers
| Identifier | Value |
| CAS Number | 4415-87-6 |
| IUPAC Name | 4,9-dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone[6][7] |
| Molecular Formula | C₈H₄O₆[6][8][9][10][11][12] |
| Molecular Weight | 196.11 g/mol [6][8][9][10][11][12] |
| SMILES | C12C(C3C1C(=O)OC3=O)C(=O)OC2=O[10] |
| InChI | 1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H[9] |
| Synonyms | 1,2,3,4-Cyclobutanetetracarboxylic acid dianhydride, Cyclobutanetetracarboxylic dianhydride, Maleic anhydride cyclic dimer, CBDA[4][8][9][12][13] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystal | [3][14] |
| Melting Point | >300 °C (lit.) | [3][4][5][9][15][16] |
| Boiling Point (Predicted) | 545.3 ± 50.0 °C | [3][4][16] |
| Density (Predicted) | 1.823 ± 0.06 g/cm³ | [3][4] |
| Solubility | Soluble in toluene | [3][14][17] |
| Sensitivity | Moisture sensitive | [3][14] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synthesis and Experimental Protocols
The primary method for synthesizing 1,2,3,4-cyclobutanetetracarboxylic dianhydride is through the photodimerization of maleic anhydride.[3][11]
Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride from Maleic Anhydride
A detailed experimental protocol for this synthesis is described as follows:[3][11]
Materials and Equipment:
-
2L quartz glass photoreactor equipped with sixteen UV lamps (300nm), a stirrer, and a cooler.
-
Maleic anhydride
-
Ethyl acetate
-
Acetic anhydride
-
1,4-dioxane
-
Filter paper
-
Vacuum dryer
-
Freezer
Procedure:
-
To the 2L quartz glass photoreactor, add 250 ml of ethyl acetate and 100 g of maleic anhydride. Stir for complete mixing.
-
To prevent excessive temperature increase, start the air-cooling type cooler.
-
Irradiate the mixture with UV light for 24 hours with continuous stirring to prevent reactants from adhering to the reactor walls. This results in the formation of a white solid.
-
Filter the reaction mixture to isolate the white solid.
-
Dry the white solid for 24 hours in a vacuum dryer at 60°C.
-
Add the dried solid to acetic anhydride and dissolve it by slowly heating to 150°C. Maintain this temperature for 24 hours.
-
Filter the hot reaction solution through a filter paper to remove impurities.
-
Keep the filtrate in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization, which will yield a yellow solid.
-
Filter the recrystallized solid and wash it three times with 1,4-dioxane to remove any remaining acetic anhydride.
-
Dry the final product, 1,2,3,4-cyclobutanetetracarboxylic acid dianhydride (CBDA), in a vacuum oven at 60°C for 48 hours. This process yields 64g of the final product.[11]
Below is a Graphviz diagram illustrating the workflow for the synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride.
Applications and Uses
1,2,3,4-Cyclobutanetetracarboxylic dianhydride is primarily used as a monomer in the preparation of polyimides (PI).[3][4][5] These polyimides exhibit several desirable properties, making them suitable for various high-tech applications.
Polyimide Synthesis
CBDA is reacted with a diamine monomer to produce polyimides.[3][4] The resulting polyimide films have the following characteristics:
-
Excellent Heat Resistance : Can withstand high temperatures.[3][5]
-
Optical Transparency : The films are colorless and transparent, with a transmittance ranging from 81.5% to 85.8%.[3][5] This is a significant advantage over polyimides made with other dianhydrides, which can be dark yellow and have lower transmittance.[3][5]
-
Excellent Electrical Properties : These polyimides possess superior dielectric properties, including a decreased dielectric constant due to reduced intermolecular charge transfer complex (CTC) formation.[1][2]
-
High Modulus and Lower Flexibility : The rigid structure of CBDA results in polyimide films with high modulus and lower flexibility.[1][2]
The polymerization process can be visualized as a logical relationship between the monomers and the resulting polymer.
Applications of CBDA-based Polyimides
The unique properties of polyimides synthesized from CBDA make them ideal for:
-
High-Quality Display Materials : Such as liquid crystal displays (LCDs).[3][4][5]
-
Flexible OLED Panels : Their excellent optical transparency and dielectric properties are well-suited for advanced telecommunications hardware.[1][2]
-
Photosensitive Polyimide Materials : For use in high-performance organic thin-film transistors.[4]
-
Photonic Devices : Through selective crosslinking of the polyimide.[4]
Safety and Handling
1,2,3,4-Cyclobutanetetracarboxylic dianhydride is classified as an irritant.[6]
-
Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9][15]
-
Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[15]
-
Storage : Store in a cool, dry place under an inert atmosphere, as it is sensitive to moisture.[3]
Spectral Data
Spectral data is crucial for the identification and characterization of 1,2,3,4-Cyclobutanetetracarboxylic dianhydride. While the raw spectra are not provided in the search results, their availability is noted.
-
NMR Spectroscopy : 1H NMR and 13C NMR spectra are available for this compound.[6][15][18]
-
Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr-pellet technique, are available.[6][18][19][20]
-
Mass Spectrometry (MS) : Mass spectral data is also available.[18]
For detailed spectral data, it is recommended to consult the sources cited, such as PubChem[6] and ChemicalBook[18].
Conclusion
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CAS 4415-87-6) is a valuable monomer in the field of materials science, particularly for the synthesis of high-performance polyimides. Its unique cycloaliphatic structure imparts excellent thermal stability, optical transparency, and desirable electrical properties to the resulting polymers. These characteristics make it a critical component in the manufacturing of advanced electronics, including displays and photonic devices. Proper handling and storage procedures are necessary due to its irritant nature and moisture sensitivity. Further research into the polymerization of CBDA with various diamines could lead to the development of novel polyimides with tailored properties for specific applications.
References
- 1. lumtec.com.tw [lumtec.com.tw]
- 2. tw.lumtec.com.tw [tw.lumtec.com.tw]
- 3. 4415-87-6 | CAS DataBase [m.chemicalbook.com]
- 4. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | 4415-87-6 [chemicalbook.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS RN 4415-87-6 | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride = 94 4415-87-6 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 12. This compound (≥94%) - Amerigo Scientific [amerigoscientific.com]
- 13. CAS 4415-87-6: Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,… [cymitquimica.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. This compound, CAS No. 4415-87-6 - iChemical [ichemical.com]
- 16. CAS#:4415-87-6 | this compound | Chemsrc [chemsrc.com]
- 17. lookchem.com [lookchem.com]
- 18. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride(4415-87-6) 1H NMR spectrum [chemicalbook.com]
- 19. 1,5-DIMETHOXYPENTANE(111-89-7) IR Spectrum [m.chemicalbook.com]
- 20. hasinotech.lookchem.com [hasinotech.lookchem.com]
An In-depth Technical Guide to the Spectroscopic Data of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Due to the limited availability of specific, publicly accessible, and verified quantitative data, the following tables present the expected ¹H NMR, ¹³C NMR, and IR spectral data for cyclobutane-1,2,3,4-tetracarboxylic dianhydride. These expectations are derived from the known chemical structure and typical spectroscopic values for analogous functional groups.
Table 1: Expected ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Singlet | 4H | Methine protons on the cyclobutane ring (CH) |
Note: The exact chemical shift can vary depending on the solvent and the stereochemistry of the molecule. Given the high degree of symmetry in some isomers, a single peak for all four methine protons is anticipated.
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 175 | Carbonyl carbons in the anhydride rings (C=O) |
| ~ 40 - 50 | Methine carbons in the cyclobutane ring (CH) |
Note: The chemical shifts are estimates and can be influenced by the solvent and the specific isomer.
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 2850 | Medium | C-H stretching of the cyclobutane ring |
| ~ 1860 - 1820 | Strong | Asymmetric C=O stretching of the anhydride |
| ~ 1790 - 1750 | Strong | Symmetric C=O stretching of the anhydride |
| ~ 1300 - 900 | Medium-Strong | C-O stretching of the anhydride |
Note: The characteristic double peak for the carbonyl stretch is a hallmark of an anhydride functional group.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the subsequent acquisition of its NMR and IR spectra.
Synthesis of this compound
This protocol is based on the photodimerization of maleic anhydride.
-
Reaction Setup : In a quartz photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., 300 nm), a solution of maleic anhydride in a suitable solvent such as ethyl acetate is prepared.[1] A typical concentration would be 100g of maleic anhydride in 250ml of ethyl acetate.[1]
-
Photoreaction : The solution is stirred and irradiated with the UV lamp for approximately 24 hours at a controlled temperature to avoid overheating.[1] The product is expected to precipitate out of the solution as a white solid.
-
Isolation of Intermediate : The precipitated solid, the dimeric acid, is isolated by filtration and dried in a vacuum oven at around 60°C for 24 hours.[1]
-
Dehydration to Dianhydride : The dried intermediate is then refluxed in an excess of a dehydrating agent, such as acetic anhydride, for several hours. A common procedure involves heating 10g of the tetracarboxylic acid with 60g of acetic anhydride at 140°C for 25 hours.[2]
-
Purification : The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is the this compound, which can be further purified by recrystallization.
NMR Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of the purified dianhydride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
A standard pulse sequence is used with a 90° pulse angle.
-
The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 5 times the longest T₁ to ensure quantitative integration.
-
-
¹³C NMR Acquisition :
-
The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy
-
Sample Preparation : A small amount of the solid dianhydride sample is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Discovery and History of Cyclobutane Tetracarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane tetracarboxylic acids, a unique class of cycloaliphatic compounds, have garnered significant interest in various scientific disciplines, from polymer chemistry to medicinal chemistry. Their rigid, three-dimensional structure provides a versatile scaffold for the synthesis of complex molecules, including high-performance polymers and novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, stereochemistry, and applications of cyclobutane tetracarboxylic acids, with a particular focus on their relevance to drug development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry.[1] Despite its inherent ring strain, the cyclobutane scaffold is found in a number of natural products and has been increasingly incorporated into medicinal chemistry programs to enhance the pharmacological properties of small molecules.[2] The rigid, puckered conformation of the cyclobutane ring offers a level of three-dimensionality that can be advantageous for molecular recognition and binding to biological targets.
Among the various substituted cyclobutanes, the tetracarboxylic acid derivatives, particularly cyclobutane-1,2,3,4-tetracarboxylic acid, represent a class of molecules with a high density of functional groups. This tetra-functionality allows for the construction of intricate molecular architectures and has made them valuable building blocks in materials science, most notably in the synthesis of specialty polyimides.[3] In the realm of drug discovery, the cyclobutane core is utilized to create rigid scaffolds that can orient pharmacophoric elements in a precise manner, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the historical context of their discovery, detail the key synthetic methodologies, explore their rich stereochemistry, and discuss their emerging applications in the development of new therapeutics.
A History of Discovery: From Misidentification to Confirmation
The early history of cyclobutane chemistry was fraught with challenges and misconceptions, largely due to the unexpected reactivity of small ring systems and the limitations of analytical techniques of the era. Early attempts to synthesize cyclobutane dicarboxylic acids often led to incorrect structural assignments. For instance, in 1881, Markownikoff and Krestownikoff reported a synthesis that they believed yielded a cyclobutane derivative, but it was later shown to be a cyclopropane derivative. This history of mistaken identity underscores the complexities that early chemists faced in confirming the structure of these strained cyclic compounds.
The definitive entry into the world of cyclobutane tetracarboxylic acids came through the study of the photodimerization of maleic anhydride. This [2+2] cycloaddition reaction, induced by ultraviolet light, provided a direct route to cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[3] This photochemical transformation has become the cornerstone of cyclobutane tetracarboxylic acid chemistry and is the most widely used method for the synthesis of its dianhydride precursor. The subsequent hydrolysis of this dianhydride yields the corresponding tetracarboxylic acid.
Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid and its Dianhydride
The primary route to cyclobutane-1,2,3,4-tetracarboxylic acid is a two-step process that begins with the synthesis of its dianhydride.
[2+2] Photocycloaddition of Maleic Anhydride
The most common and efficient method for synthesizing this compound is the [2+2] photocycloaddition of maleic anhydride.[3] This reaction involves the irradiation of a solution of maleic anhydride with ultraviolet light, which excites the maleic anhydride molecules and leads to the formation of a cyclobutane ring through the dimerization of two molecules.
Hydrolysis of the Dianhydride
The cyclobutane-1,2,3,4-tetracarboxylic acid is obtained by the hydrolysis of the corresponding dianhydride. This reaction is typically carried out by heating the dianhydride in the presence of water or an acidic solution.[3]
Stereochemistry
The photodimerization of maleic anhydride can theoretically lead to several stereoisomers of this compound. However, the reaction is highly stereoselective, predominantly yielding the cis,trans,cis-isomer.[4] This stereochemical outcome is a result of the orbital symmetry rules governing photochemical [2+2] cycloadditions. Subsequent hydrolysis of this dianhydride leads to the corresponding cis,trans,cis-tetracarboxylic acid. In total, there are four possible stereoisomers of cyclobutane-1,2,3,4-tetracarboxylic acid.[5]
Experimental Protocols
Synthesis of this compound
A variety of solvents and reaction conditions have been reported for the photodimerization of maleic anhydride. The following table summarizes some of the reported experimental parameters.
| Starting Material | Solvent | Light Source | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 5 | 6 | 32.8 | 96.5 | [6] |
| Maleic Anhydride | Diethyl Carbonate | LED (300nm) | -5 | 100 | 37.5 | 98.6 | [6] |
| Maleic Anhydride | Diethyl Carbonate | LED (365nm) | 5 | 200 | 76.5 | 98.1 | [6] |
| Maleic Anhydride | Diethyl Carbonate | LED (400nm) | 25 | 300 | 64.6 | 96.4 | [6] |
Detailed Protocol (Example using Diethyl Carbonate): [6]
-
To a photoreactor protected by a nitrogen atmosphere, add 10g of maleic anhydride and 100g of diethyl carbonate.
-
Control the reaction temperature at 5°C.
-
Irradiate the reaction mixture with a 365nm LED cold ultraviolet light source (output power: 100mW) for 200 hours.
-
After the reaction is complete, filter the reaction solution by suction.
-
Dry the collected solid to obtain the this compound product.
Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Acid via a Tetramethyl Ester Intermediate[4]
An alternative route involves the synthesis of the tetramethyl ester followed by hydrolysis.
1. Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester:
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
-
Protect the reaction with nitrogen and irradiate with ultraviolet light at 10°C for 20 hours.
-
A white solid will precipitate. Filter and dry under reduced pressure at 60°C to obtain the tetramethyl ester.
-
Yield: 96.5%
-
Melting Point: 144-146°C
-
2. Hydrolysis to Cyclobutane Tetracarboxylic Acid:
-
In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
-
Control the temperature at 80°C and react for 20 hours.
-
Cool to room temperature, concentrate, and dry to obtain the tetracarboxylic acid.
-
Yield: 80.0%
-
Melting Point: 239-241°C
-
Applications in Drug Development
The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[2] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, conformational restriction of flexible molecules, and the ability to act as a bioisostere for other cyclic systems.
While the direct use of cyclobutane tetracarboxylic acids in marketed drugs is not yet prevalent, their derivatives and the underlying cyclobutane scaffold are of significant interest in drug discovery.
-
Scaffolds for Bioactive Molecules: The cyclobutane core can serve as a central scaffold to which various pharmacophoric groups can be attached in a specific spatial orientation. This is crucial for optimizing interactions with biological targets such as enzymes and receptors.[6]
-
Enzyme Inhibitors: The rigid nature of the cyclobutane ring can be exploited to design potent and selective enzyme inhibitors. By positioning key functional groups in a pre-organized manner that complements the enzyme's active site, high binding affinity can be achieved.
-
Antiviral Agents: Cyclobutane nucleoside analogues have shown promise as antiviral agents.[7][8] The constrained four-membered ring can mimic the furanose ring of natural nucleosides while offering altered metabolic stability and interaction with viral polymerases.
-
Drug Delivery: The multiple carboxylic acid groups of cyclobutane tetracarboxylic acid offer attachment points for conjugating drugs, targeting ligands, or solubilizing agents, making them potential candidates for the development of sophisticated drug delivery systems.
Conclusion
Cyclobutane tetracarboxylic acids and their derivatives represent a class of compounds with a rich history and significant potential for future applications. From their challenging initial discovery to their now well-established synthesis via photochemical methods, these molecules have transitioned from chemical curiosities to valuable building blocks in both materials science and medicinal chemistry. For drug development professionals, the rigid cyclobutane scaffold offers a unique tool to design novel therapeutics with enhanced properties. The continued exploration of the synthesis of diverse stereoisomers and the investigation of their biological activities are expected to unlock new opportunities for the development of innovative medicines.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | C₈H₈O₈ | 232.14 | 239-241[3] |
| This compound | C₈H₄O₆ | 196.11 | >300 |
Table 2: Synthesis of this compound
| Solvent | Light Source | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl Acetate | High-pressure Hg lamp | 5 | 6 | 32.8 | 96.5 | [6] |
| Diethyl Carbonate | LED (300nm) | -5 | 100 | 37.5 | 98.6 | [6] |
| Diethyl Carbonate | LED (365nm) | 5 | 200 | 76.5 | 98.1 | [6] |
| Diethyl Carbonate | LED (400nm) | 25 | 300 | 64.6 | 96.4 | [6] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. rroij.com [rroij.com]
In-Depth Technical Guide to the Thermal Properties of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a cycloaliphatic dianhydride that serves as a crucial building block in the synthesis of advanced polymers, particularly polyimides. Its rigid and strained four-membered ring structure imparts unique thermal and mechanical properties to the resulting materials. Polyimides derived from CBDA are noted for their excellent thermal stability, optical transparency, and low dielectric constants, making them suitable for applications in microelectronics, aerospace, and as alignment films for liquid crystal displays. This guide provides a comprehensive overview of the thermal properties of CBDA, including quantitative data from thermal analysis, detailed experimental protocols, and a proposed thermal decomposition pathway.
Thermal Properties of this compound
The thermal behavior of CBDA is characterized by its high melting point and significant thermal stability. The strained cyclobutane ring and the two anhydride functionalities contribute to a molecule that maintains its integrity at elevated temperatures.
Summary of Thermal Data
The key thermal properties of this compound are summarized in the table below. This data is essential for understanding the processing window and upper-use temperature of CBDA in various applications.
| Thermal Property | Value | Method |
| Melting Point | >300 °C | Not Specified |
| 5% Weight Loss Temperature (T5) | 315 °C | Thermogravimetric Analysis (TGA) |
| 10% Weight Loss Temperature (T10) | 342 °C | Thermogravimetric Analysis (TGA) |
| 50% Weight Loss Temperature (Td) | 368 °C | Thermogravimetric Analysis (TGA) |
Data sourced from a study on the synthesis of cyclobutane di- and tetracarboxylic acid building blocks from biomass-derived precursors.
Experimental Protocols for Thermal Analysis
The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are pivotal in characterizing the thermal properties of materials like CBDA.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh a small sample of this compound (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature above the expected decomposition range (e.g., 600-800 °C).
-
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset of decomposition is often determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs (T5).
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh a small sample of this compound (typically 2-5 mg) into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to ensure a closed system, especially if sublimation or decomposition with gas evolution is expected.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the temperature program:
-
Equilibrate at a starting temperature.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) through the expected transition range.
-
A heat-cool-heat cycle is often employed to erase the thermal history of the sample.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Endothermic events (e.g., melting) will appear as peaks, while exothermic events will appear as valleys (or vice versa depending on instrument convention).
-
The peak temperature of the endotherm is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
-
Proposed Thermal Decomposition Pathway
The following diagram illustrates a proposed thermal decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathway of CBDA.
This proposed mechanism involves an initial high-temperature induced cleavage of the cyclobutane ring to form a diradical intermediate. This intermediate can then rearrange to form two molecules of maleic anhydride, the precursor from which CBDA is synthesized via photodimerization. At the high temperatures of decomposition, maleic anhydride itself is unstable and would further decompose into smaller gaseous molecules such as carbon dioxide and carbon monoxide.
Experimental Workflow for Thermal Analysis
The logical flow of experiments to fully characterize the thermal properties of a compound like CBDA is outlined below.
Solubility Profile of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, the solubility of related polyimides, and a general experimental protocol for determining solubility.
Core Concepts: Understanding Solubility
Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications, from chemical synthesis to formulation development. For this compound, a key monomer in the synthesis of high-performance polyimides, understanding its solubility in different solvents is paramount for controlling reaction kinetics, polymer molecular weight, and the overall quality of the final material.
Qualitative Solubility Data
Available data on the solubility of this compound is primarily qualitative. The following table summarizes the reported observations.
| Solvent | Temperature | Solubility |
| Toluene | Not Specified | Soluble |
| Water | Not Specified | Very Soluble[1] |
It is important to note that the term "soluble" is a general descriptor and does not provide insight into the concentration limits. "Very soluble" suggests a higher degree of solubility. The high solubility in water is noteworthy and may be attributed to the hydrolysis of the anhydride groups to form the corresponding tetracarboxylic acid.
Solubility of Related Polyimides
While quantitative data for the dianhydride monomer is scarce, the solubility of polyimides derived from this compound provides indirect evidence of its reactivity and, by extension, its likely solubility in common polymerization solvents. Alicyclic polyimides, including those synthesized from CBDA, are known to exhibit better solubility in organic solvents compared to their aromatic counterparts.[2] Polyimides based on alicyclic dianhydrides have been reported to be soluble in a range of organic solvents.[3] For instance, some alicyclic polyimides are soluble in common organic solvents such as N-methyl-2-pyrrolidinone (NMP), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), chloroform, and tetrahydrofuran.[3] The good solubility of these polymers suggests that the dianhydride monomer itself must be at least partially soluble in these solvents to facilitate the polymerization reaction.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, a general experimental protocol for determining the solubility of a chemical compound is provided below. This method can be adapted for this compound.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance
-
Vials with airtight seals
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected supernatant using a syringe filter compatible with the solvent to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Signaling Pathways and Logical Relationships
The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound. However, the logical relationship between the molecular structure of the dianhydride and its interaction with solvents can be visualized.
Caption: Interaction of CBDA with different solvent types.
Conclusion
While precise quantitative solubility data for this compound remains elusive in readily available literature, qualitative reports and the successful synthesis of soluble polyimides using this monomer suggest its solubility in a range of solvents, particularly polar aprotic solvents commonly used in polymerization. For applications requiring exact solubility values, it is recommended that researchers perform experimental determinations following the general protocol outlined in this guide. Further research into the quantitative solubility of this important monomer would be a valuable contribution to the field of polymer chemistry and materials science.
References
Unveiling the Purity of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a critical building block in the synthesis of high-performance polyimides and other advanced materials. Ensuring the high purity of CBDA is paramount for achieving desired polymer properties and for the stringent requirements of pharmaceutical applications. This document outlines the potential impurities, details robust analytical methodologies for their detection and quantification, and presents the data in a clear and accessible format.
Understanding the Impurity Profile
The primary route to synthesizing this compound is through the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[1] This process, while effective, can introduce several potential impurities that may impact the final product's quality and performance.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity | Chemical Formula | Source | Potential Impact |
| Maleic Anhydride | C₄H₂O₃ | Unreacted starting material | Can act as a chain terminator in polymerization, affecting molecular weight and mechanical properties. |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | C₈H₈O₈ | Incomplete dehydration of the intermediate | Can alter polymerization kinetics and introduce hydrophilic groups, affecting the polymer's thermal and dielectric properties. |
| Acetic Anhydride | C₄H₆O₃ | Dehydrating agent | Residual solvent; can hydrolyze the dianhydride product. |
| Ethyl Acetate | C₄H₈O₂ | Reaction solvent | Residual solvent; needs to be removed to meet regulatory standards. |
| Other Photoproducts | Varies | Side reactions during photodimerization | May introduce structural defects in the polymer chain. |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity analysis of CBDA. This section details the experimental protocols for key techniques capable of identifying and quantifying the potential impurities listed above.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is a powerful technique for separating and quantifying non-volatile impurities such as maleic anhydride and cyclobutane-1,2,3,4-tetracarboxylic acid. A reversed-phase method with UV detection is highly effective.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 10 50 50 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the CBDA sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes
GC-MS is ideal for the analysis of volatile impurities like residual solvents. For the non-volatile dianhydride and its corresponding acid, derivatization is necessary to increase their volatility. Silylation is a common and effective derivatization technique.[2][3]
Experimental Protocol: GC-MS Analysis (with Silylation)
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector Temperature: 280°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-500 amu
-
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the CBDA sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection: 1 µL, split mode (e.g., 20:1).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
qNMR provides a direct and highly accurate method for determining the absolute purity of CBDA without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.[4][5][6][7]
Experimental Protocol: Quantitative ¹H-NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Maleic acid (MA) of known high purity (e.g., certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the CBDA sample into an NMR tube.
-
Accurately weigh approximately 2-3 mg of the maleic acid internal standard into the same NMR tube.
-
Record the exact weights.
-
Add approximately 0.75 mL of DMSO-d₆.
-
Ensure complete dissolution, using gentle warming if necessary.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient).
-
Number of Scans: ≥ 16 (to ensure a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both CBDA and the internal standard.
-
-
Purity Calculation: The purity of CBDA can be calculated using the following formula:
Purity (%) = (I_CBDA / N_CBDA) * (N_IS / I_IS) * (MW_CBDA / MW_IS) * (m_IS / m_CBDA) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
CBDA = this compound
-
IS = Internal Standard (Maleic Acid)
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used for the qualitative identification of CBDA and the detection of functional groups characteristic of potential impurities.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid CBDA sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Key Spectral Features:
-
CBDA: Strong anhydride C=O stretching bands around 1860 cm⁻¹ and 1780 cm⁻¹.
-
Cyclobutane-1,2,3,4-tetracarboxylic Acid: Broad O-H stretching band from the carboxylic acid groups (around 3000 cm⁻¹) and a C=O stretching band around 1700 cm⁻¹.
-
Maleic Anhydride: C=O stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹ and a C=C stretching band around 1600 cm⁻¹.
-
Data Presentation and Visualization
Clear and concise data presentation is crucial for the interpretation of purity analysis results. The following tables summarize the expected quantitative data from the described analytical methods.
Table 2: Summary of Quantitative Purity Analysis Data
| Analytical Technique | Parameter Measured | Typical Value for High-Purity CBDA |
| HPLC | Area % of CBDA | > 99.5% |
| Area % of Maleic Anhydride | < 0.1% | |
| Area % of Cyclobutane-1,2,3,4-tetracarboxylic Acid | < 0.2% | |
| GC-MS | Area % of Residual Solvents (e.g., Ethyl Acetate) | < 0.1% |
| qNMR | Absolute Purity (mass fraction) | > 99.0% |
Visualizing the Analytical Workflow
A well-defined workflow ensures a systematic and thorough purity analysis.
Caption: Workflow for the comprehensive purity analysis of CBDA.
Logical Relationship of Synthesis and Impurities
Understanding the synthesis pathway is fundamental to predicting and identifying potential impurities.
Caption: Relationship between the synthesis of CBDA and its potential impurities.
Conclusion
The purity of this compound is a critical determinant of its performance in downstream applications. A comprehensive analytical strategy employing HPLC, GC-MS, qNMR, and FTIR is essential for a thorough characterization of the material. By implementing the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of CBDA, ensuring the quality and reliability of their final products.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. ethz.ch [ethz.ch]
Commercial Suppliers and Technical Guide: Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a key building block in the synthesis of advanced polymers. This document outlines commercially available sources, summarizes key quantitative data, and provides detailed experimental protocols for its application, particularly in the formation of polyimide films.
Introduction to this compound
This compound, with CAS number 4415-87-6, is a cycloaliphatic dianhydride. Its rigid, non-aromatic structure is instrumental in the synthesis of specialty polyimides with desirable properties such as high thermal stability, excellent optical transparency, and superior dielectric properties. These characteristics make it a valuable monomer for applications in electronics, including 5G-enabled telecommunications hardware and liquid crystal display (LCD) alignment layers.[1][2] CBDA is typically a white to off-white crystalline powder.[3][4]
Commercial Suppliers
A number of chemical suppliers offer this compound, primarily for research and development purposes. The following table summarizes a selection of these suppliers and the typical specifications of their products.
| Supplier | Product Name | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | This compound | ≥94% | 4415-87-6 | C₈H₄O₆ | 196.11 | - |
| Amerigo Scientific | This compound | ≥94% | 4415-87-6 | C₈H₄O₆ | 196.11 | - |
| TCI America | 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride | ≥98.0% (T) | 4415-87-6 | C₈H₄O₆ | 196.11 | - |
| Santa Cruz Biotechnology | This compound | Not Specified | 4415-87-6 | C₈H₄O₆ | 196.11 | For proteomics research |
| BOC Sciences | This compound | Not Specified | 4415-87-6 | C₈H₄O₆ | 196.11 | Useful research chemical |
| VIVAN ACL | [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride | Not Specified | 4415-87-6 | C₈H₄O₆ | 196.11 | Commercial status |
| Hangzhou LZ Chemical Co., Ltd | This compound | 0.98 | 4415-87-6 | C₈H₄O₆ | 196.11 | - |
| Chinachemnet | This compound | Not Specified | 4415-87-6 | C₈H₄O₆ | 196.11 | - |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white powder/crystal | [3][4] |
| Melting Point | >300 °C | [5] |
| Boiling Point | 545.3 ± 50.0 °C | [5] |
| Density | 1.823 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Toluene | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
| Sensitivity | Moisture Sensitive | [3][4] |
Experimental Protocols: Polyimide Synthesis
This compound is a key reactant in the synthesis of polyimides, which are known for their excellent thermal and mechanical properties. The synthesis is typically a two-step process involving the formation of a poly(amic acid) (PAA) intermediate, followed by imidization to form the final polyimide.
General Poly(amic acid) Preparation
This procedure describes the synthesis of the poly(amic acid) precursor.
-
Reactants and Solvent:
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
This compound (CBDA)
-
N-methyl-2-pyrrolidone (NMP) as the solvent.[6]
-
-
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the aromatic diamine in NMP.
-
Once the diamine is fully dissolved, slowly add solid this compound to the solution.
-
Continue stirring the reaction mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
Imidization and Film Fabrication
The poly(amic acid) solution can be converted into a polyimide film through thermal or chemical imidization.
-
Procedure:
-
Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to create a thin, uniform film.
-
Heat the cast film in an oven or on a hot plate through a series of temperature ramps. A typical procedure might be:
-
80°C for 1-2 hours to slowly remove the solvent.
-
Increase the temperature to 200-350°C for 1 hour to induce cyclization (imidization) and form the polyimide.
-
-
After cooling, the polyimide film can be peeled from the glass substrate.
-
-
Reactants:
-
Poly(amic acid) solution
-
A dehydrating agent (e.g., acetic anhydride)
-
A catalyst (e.g., pyridine or triethylamine)
-
-
Procedure:
-
To the poly(amic acid) solution, add the dehydrating agent and catalyst.
-
Stir the mixture at room temperature or slightly elevated temperatures for several hours to complete the imidization in solution.
-
The resulting polyimide can then be precipitated, washed, and dried. Alternatively, the chemically treated solution can be cast and heated at a lower temperature than required for full thermal imidization to remove the solvent and any remaining reactants.
-
Applications
The unique properties of polyimides derived from this compound make them suitable for a range of advanced applications:
-
Liquid Crystal Display (LCD) Alignment Layers: The rigid structure of the polyimide backbone helps in the precise alignment of liquid crystals.[2]
-
Photosensitive Polyimides: This monomer is used in the preparation of photosensitive polyimide materials for high-performance organic thin-film transistors.[5]
-
Optical Waveguides: The excellent transparency of these polyimides is beneficial for applications in 5G signaling and optical communication.[2]
-
Colorless and Transparent Polyimide Films: The absence of aromatic charge transfer complexes, which are common in fully aromatic polyimides, results in colorless films suitable for flexible displays and other optical applications.[2]
Safety and Handling
This compound is a combustible solid and is sensitive to moisture.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a tightly sealed container under an inert atmosphere and in a cool, dry place.[3]
Disclaimer: This document is intended for informational purposes only. Researchers should consult the safety data sheet (SDS) from their supplier and follow all appropriate laboratory safety procedures.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. [CBDA] // Cyclobutane 1,2,3,4- tetracarboxylic acid dianhydride | VIVAN ACL [vivanacl.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. This compound [lzchemical.com]
- 5. Manufacturer - Quality Cyclobutane-1,2,3,4- tetracarboxylic dianhydride(CBDA)_ 4415-87-6_ C8H4O6| UIV Chem [riyngroup.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Polyimide Synthesis Using Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Traditionally, aromatic polyimides exhibit a characteristic yellow to brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs).[3] For applications in advanced optoelectronics, such as flexible displays and optical films, colorless and transparent polymers are required.[4]
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is an alicyclic dianhydride monomer used to synthesize colorless polyimides.[3][5] The non-planar, saturated cyclobutane ring disrupts the formation of CTCs, resulting in polyimides with high optical transparency and low color intensity.[3][4] These CBDA-based polyimides retain good thermal stability, making them excellent candidates for applications demanding both high performance and optical clarity.[5] This document provides detailed protocols for the synthesis of polyimides using CBDA and summarizes their key properties.
General Synthesis Pathway
The synthesis of polyimides from a dianhydride and a diamine is typically conducted via a two-step process.[6][7][8] The first step involves the polyaddition of the monomers in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final, insoluble polyimide through a cyclodehydration reaction, known as imidization, which can be achieved by either thermal treatment or chemical methods.[1][8]
Caption: General two-step synthesis pathway for polyimides.
Experimental Protocols
The following protocols describe the synthesis of a polyimide from CBDA and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) using the two-step method.
Protocol 1: Synthesis of Poly(amic acid) (PAA)
This procedure details the formation of the soluble PAA precursor.
Materials:
-
This compound (CBDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[1][8]
-
Three-necked flask with a mechanical stirrer and nitrogen inlet[1]
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Dry the CBDA and diamine monomers in a vacuum oven before use to remove any residual moisture.[1]
-
Diamine Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve a specific molar amount of the aromatic diamine in the anhydrous polar aprotic solvent (e.g., DMAc). Stir the mixture with a mechanical stirrer until the diamine is completely dissolved.[4][9]
-
Polymerization: Gradually add an equimolar amount of CBDA to the diamine solution. The reaction is typically exothermic. Maintain the reaction temperature at or near room temperature.[4][8]
-
Reaction: Continue stirring the solution under a nitrogen atmosphere for 24 hours at room temperature.[1][9] The viscosity of the solution will increase significantly as the high molecular weight PAA is formed. The resulting viscous solution is the PAA varnish.
Protocol 2: Imidization and Film Formation
The PAA precursor can be converted into the final polyimide film via thermal or chemical imidization.
Method A: Thermal Imidization
-
Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast the film to a desired thickness using a doctor blade.[4][9]
-
Solvent Removal: Place the glass plate in a vacuum oven or a forced-air oven at a low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.[4][10]
-
Curing: Thermally cure the film by subjecting it to a stepwise heating program under a nitrogen atmosphere. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
250°C-300°C for 1 hour[8] This process completes the cyclodehydration, converting the PAA to polyimide.
-
-
Film Recovery: After cooling to room temperature, immerse the glass plate in deionized water. The polyimide film should peel off from the substrate. Dry the free-standing film in a vacuum oven.[4]
Method B: Chemical Imidization
-
Reagent Addition: To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine or triethylamine, with vigorous stirring.[4][8]
-
Reaction: Allow the chemical imidization to proceed at room temperature for approximately 24 hours.[4] The polyimide will precipitate from the solution as it forms.
-
Purification: Collect the precipitated polyimide resin by filtration. Wash it thoroughly with a solvent like ethanol to remove residual reagents and solvent.
-
Drying: Dry the purified polyimide resin in a vacuum oven. The dried resin can then be redissolved in a suitable solvent (if soluble) for film casting or processed as a powder.
Synthesis and Characterization Workflow
The complete process from monomer preparation to the characterization of the final polyimide film is outlined below.
Caption: Experimental workflow for CBDA-based polyimide synthesis.
Properties of CBDA-Based Polyimides
Polyimides synthesized from the alicyclic dianhydride CBDA exhibit a unique combination of properties, most notably high optical transparency and good thermal stability. The properties can be tailored by selecting different aromatic diamine co-monomers.
Table 1: Thermal and Optical Properties of CBDA-Based Polyimides
| Dianhydride | Diamine Co-monomer | Glass Transition Temp. (T_g_) (°C) | 5% Weight Loss Temp. (T_d5_) (°C) | Coeff. of Thermal Expansion (CTE) (ppm/K) | Optical Transmittance (%) |
| CBDA | Various Aromatic Diamines | > 330 (Typical)[10] | > 470[11] | 17 - 57[10] | 81.5 - 85.8[3] |
| CpODA | 3,4'-DDE | 330 | 481 | 57 | > 94.0 (@550 nm)[11] |
| CpODA | 4,4'-DDE | > 350 | 496 | 45 | > 94.0 (@550 nm)[11] |
*Note: CpODA is another alicyclic dianhydride; its properties are included for comparison to illustrate the general characteristics of polyimides derived from alicyclic monomers. Data for specific CBDA-diamine combinations can vary.[10][11][12]
Applications
The excellent optical transparency and high thermal stability of CBDA-based polyimides make them suitable for demanding applications in electronics and photonics.[5]
-
Flexible Display Substrates: Their transparency and thermal resistance are ideal for substrates in flexible OLED and LCD screens.
-
Photo-alignment Layers: They are used as alignment layers for liquid crystal display (LCD) devices.[11]
-
Optical Films: Serve as protective coatings, optical waveguides, and components in various optical devices.
-
Microelectronics: Used as low-dielectric constant insulating layers in integrated circuits.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. dakenchem.com [dakenchem.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Poly(amic acid) using Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(amic acid)s (PAAs) are versatile prepolymers that serve as soluble precursors to high-performance polyimides. The synthesis of PAAs through the polycondensation of a dianhydride and a diamine is a critical step that dictates the properties of the final polyimide material.[1] Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a key aliphatic dianhydride monomer utilized in the production of polyimides with exceptional optical clarity and thermal stability.[2][3] The resulting polyimides are often colorless, making them highly suitable for applications in electronics, displays, and advanced optical components.[4]
These application notes provide detailed protocols for the synthesis and characterization of poly(amic acid) using CBDA and various diamines. The information is intended to guide researchers in the controlled synthesis of these polymers and to provide a basis for the development of novel materials for various applications, including those in the biomedical and drug development fields where biocompatible and stable polymers are of interest.
Key Properties of CBDA-based Poly(amic acid)s
The use of CBDA in the synthesis of poly(amic acid) imparts several desirable properties that are transferred to the final polyimide:
-
Optical Transparency: The aliphatic nature of the cyclobutane ring in CBDA disrupts the formation of charge-transfer complexes that are common in fully aromatic polyimides, resulting in colorless and highly transparent materials.[4]
-
Good Thermal Stability: Despite being an aliphatic dianhydride, the rigid cyclobutane structure contributes to a high glass transition temperature (Tg) and good thermal stability in the resulting polyimides.[2]
-
Solubility: Poly(amic acid)s derived from CBDA are generally soluble in polar aprotic solvents, which allows for easy processing into films, coatings, and fibers before thermal or chemical imidization.[1]
Experimental Protocols
General Synthesis of Poly(amic acid) from CBDA
This protocol describes the synthesis of poly(amic acid) via a polycondensation reaction between CBDA and an aromatic diamine in a polar aprotic solvent.
Materials:
-
This compound (CBDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,2'-bis(trifluoromethyl)benzidine (TFMB))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle or oil bath with temperature controller
-
Buchner funnel and filter paper
Procedure:
-
Drying of Reagents: Dry the CBDA and the chosen diamine in a vacuum oven at a temperature appropriate for the specific diamine to remove any residual moisture. Anhydrous solvents are crucial for achieving high molecular weight polymers.
-
Reaction Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, nitrogen inlet, and a condenser. Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Dissolution of Diamine: In the reaction flask, dissolve a stoichiometric 1 molar equivalent of the aromatic diamine in anhydrous DMAc or NMP to achieve a desired solids concentration (typically 10-20% by weight). Stir the solution under a gentle flow of nitrogen until the diamine is completely dissolved.[1]
-
Addition of Dianhydride: Slowly add 1 molar equivalent of CBDA powder to the stirred diamine solution in small portions over a period of 15-30 minutes. The addition should be done at room temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction is typically allowed to proceed for 24 hours to ensure high molecular weight is achieved.[1]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the inherent viscosity of the poly(amic acid) solution at regular intervals.
-
Storage: Once the desired viscosity is reached, the poly(amic acid) solution can be stored in a refrigerator at 4°C for future use.[1]
-
Isolation of Poly(amic acid) (Optional): To isolate the poly(amic acid) as a solid, slowly pour the viscous polymer solution into a non-solvent such as methanol with vigorous stirring. The poly(amic acid) will precipitate as a fibrous solid.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Characterization of Poly(amic acid)
a. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the amic acid structure.
-
Procedure: A small amount of the dried poly(amic acid) is analyzed.
-
Expected Results: The FTIR spectrum should show characteristic absorption bands for the amide group (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1660 cm⁻¹) and the carboxylic acid group (O-H stretch as a broad band around 3000 cm⁻¹ and C=O stretch around 1720 cm⁻¹).
b. Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(amic acid).
-
Procedure: A dilute solution of the poly(amic acid) in a suitable eluent (e.g., DMF with LiBr) is prepared and injected into the GPC system. Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.[5]
-
Data Analysis: The molecular weight parameters are calculated from the elution profile.
Data Presentation
The following table summarizes representative quantitative data for poly(amic acid)s synthesized from CBDA and various diamines. Note that specific values can vary depending on the precise reaction conditions.
| Dianhydride | Diamine | Solvent | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Inherent Viscosity (dL/g) | Reference |
| CBDA | δATA-Me | DMAc | 1 | 11,000 | 20,000 | 1.8 | - | [5] |
| EDTAD | 1,4-DAB | DMAc | 24 | 4,000-6,000 | - | 1.2-2.2 | - | [1] |
Visualizations
Experimental Workflow for Poly(amic acid) Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(amic acid) from CBDA.
Reaction Scheme: Poly(amic acid) Formation
References
Application Notes and Protocols: Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride for Liquid Crystal Alignment Layers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a key building block in the synthesis of high-performance polyimides (PIs) utilized as liquid crystal (LC) alignment layers in advanced display technologies.[1][2][3][4] Polyimides derived from CBDA, which are semi-alicyclic in nature, offer a unique combination of properties including excellent thermal stability, high optical transparency, and the ability to precisely control the pretilt angle of liquid crystal molecules.[1][2][4] These characteristics are crucial for the fabrication of high-performance liquid crystal displays (LCDs), particularly for thin-film transistor (TFT) driven devices.[1][3] This document provides detailed application notes, experimental protocols, and performance data for the use of CBDA-based polyimides as LC alignment layers.
Key Properties and Advantages
Polyimide alignment layers synthesized from CBDA and various aromatic diamines exhibit a range of desirable properties that make them suitable for demanding display applications.
-
Excellent Thermal Stability: CBDA-based polyimides demonstrate high thermal stability, with 5% weight loss temperatures (T5%) typically exceeding 415 °C, and for some formulations, even surpassing 470 °C.[1] This ensures the integrity of the alignment layer during the high-temperature processing steps involved in display manufacturing.
-
High Optical Transparency: These polyimide films are highly transparent in the visible light spectrum, with transmittances greater than 94% at a wavelength of 550 nm for a film thickness of around 100 nm.[1] This high level of transparency is essential for minimizing light loss and ensuring the brightness and clarity of the display.
-
Controllable Pretilt Angle: The pretilt angle (θp) of the liquid crystal molecules, a critical parameter influencing the electro-optical performance of the LCD, can be controlled by the molecular design of the polyimide and the processing conditions. For CBDA-based polyimides, pretilt angles can be achieved in a range from near zero to several degrees (e.g., 0.09° to 7.02°), depending on the specific diamine used and the alignment technique (rubbing or photo-alignment).[1][3]
-
Good Electro-Optical Performance: Liquid crystal cells fabricated with CBDA-based polyimide alignment layers exhibit favorable electro-optical characteristics, including high voltage holding ratios (VHR) and low residual direct current (RDC) voltages.[1][3] VHR values are often above 92%, with some systems achieving as high as 98.36% at room temperature, which is crucial for active matrix displays to prevent flicker and image sticking.[1][3]
Data Presentation
The following tables summarize the quantitative data for various CBDA-based polyimide alignment layers, showcasing the impact of different diamine structures on the final properties.
Table 1: Thermal and Optical Properties of CBDA-Based Polyimide Films
| Polyimide System (CBDA-Diamine) | 5% Weight Loss Temp. (T5%) (°C) | Glass Transition Temp. (Tg) (°C) | Transmittance at 550 nm (%) |
| CBDA-CpODA | > 470 | Not Reported | > 94.0 |
| CBDA-HTABP | > 415 | 150.5 - 201.4 | Not Reported |
| CBDA-DABC | Not Reported | Not Reported | Higher than aromatic PI |
Data compiled from multiple sources.[1]
Table 2: Electro-Optical Properties of LC Cells with CBDA-Based Alignment Layers
| Polyimide System (CBDA-Diamine) | Pretilt Angle (θp) (°) | Voltage Holding Ratio (VHR) (%) | Residual DC Voltage (RDC) (mV) |
| CBDA-CpODA | 1.62 - 2.14 | > 92.00 | < 300 |
| CBDA-HTABP | 1.26 - 2.82 | > 98.36 | 915 - 2146 |
| CBDA-DABC | ~7.02 (with DMCBDA) | > 96.00 (at 60°C) | Lower than aromatic PI |
| CBDA-Aromatic Diamines (Photo-aligned) | 0.09 - 0.15 | > 97.00 | < 1000 |
| CBDA-MDA, DMDA, etc. (Photo-aligned) | 0.28 - 0.47 | Not Reported | < 364 |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of CBDA-based polyimide alignment layers.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the poly(amic acid) precursor via low-temperature polycondensation.
Materials:
-
This compound (CBDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 4,4'-diaminobenzophenone (DABP))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of CBDA powder to the stirred diamine solution in small portions.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
-
The solid content of the PAA solution can be adjusted by adding more NMP. For alignment layer preparation, a final solid content of 5-15 wt% is common.[1]
Protocol 2: Preparation of Polyimide Alignment Layer
This protocol details the fabrication of the polyimide alignment film on a substrate (e.g., ITO-coated glass).
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Indium tin oxide (ITO)-coated glass substrates
-
Spinner
-
Hot plate or oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequentially sonicating in detergent, deionized water, and isopropyl alcohol. Dry the substrates in an oven at 120 °C for 30 minutes.
-
Spin Coating: Dispense the PAA solution onto the cleaned ITO substrate. Spin-coat the solution at a speed of 500-800 rpm for 10 seconds, followed by a higher speed of 3000-4000 rpm for 30 seconds to achieve a uniform film thickness.
-
Pre-baking: Place the coated substrate on a hot plate at 80-100 °C for 10-30 minutes to remove the bulk of the solvent.
-
Thermal Imidization (Curing): Transfer the pre-baked substrate to an oven or a hot plate for a multi-step curing process to convert the PAA to polyimide. A typical curing profile is:
-
150 °C for 30 minutes
-
180 °C for 30 minutes
-
230 °C for 30-60 minutes[1] The final curing temperature and time are critical for achieving complete imidization and desired film properties.
-
Protocol 3: Liquid Crystal Alignment
This protocol describes the mechanical rubbing process to induce anisotropy in the polyimide film for aligning liquid crystal molecules.
Materials:
-
Polyimide-coated substrate from Protocol 2
-
Rubbing machine with a velvet or cotton cloth-wrapped roller
Procedure:
-
Mount the polyimide-coated substrate onto the stage of the rubbing machine.
-
Set the rubbing parameters, including the rotation speed of the roller (e.g., 500-1000 rpm), the pile impression (depth of contact between the cloth and the film, e.g., 0.3-0.5 mm), and the substrate translation speed (e.g., 10-30 mm/s).
-
Perform a single pass of the rubbing roller over the polyimide surface to create micro-grooves and induce molecular orientation in the polymer chains.
-
The rubbed substrate is now ready for the assembly of a liquid crystal cell.
Visualizations
The following diagrams illustrate the key chemical structures, synthesis workflow, and the mechanism of liquid crystal alignment.
References
Application Notes: Photosensitive Polyimide (PSPI)
Here are the detailed Application Notes and Protocols for photosensitive polyimide materials, tailored for researchers, scientists, and drug development professionals.
Photosensitive polyimides (PSPIs) are a class of high-performance polymers that combine the excellent thermal, mechanical, and dielectric properties of polyimides with photo-patternable capabilities.[1] This dual functionality simplifies processing steps by eliminating the need for traditional photoresists, making PSPIs essential materials in various advanced technological fields.[1]
Microelectronics and Semiconductor Packaging
PSPIs are extensively used in microelectronics manufacturing and advanced packaging, serving as crucial insulating and protective layers.[2][3]
-
Redistribution Layers (RDLs): In advanced packaging like Fan-Out Wafer-Level Packaging (FOWLP), PSPIs serve as the dielectric material for RDLs, which reroute electrical connections to accommodate a higher density of I/O pads.[4][5][6] The use of PSPIs simplifies the RDL fabrication process.[6]
-
Stress Buffer Coatings: PSPI films act as stress buffer layers over the passivation on a chip, protecting it from mechanical stress induced by the molding compound in plastic packages.[7]
-
Interlayer Dielectrics: Due to their low dielectric constant, high thermal stability, and excellent chemical resistance, PSPIs are used as interlayer insulating films between metal layers in integrated circuits.[2][6]
-
Passivation Layers: They provide a robust barrier against moisture, mobile ions, and other contaminants, enhancing the reliability and lifespan of semiconductor devices.[6]
Micro-Electro-Mechanical Systems (MEMS)
In MEMS fabrication, PSPIs are valued for their utility as both structural and sacrificial materials.[8][9]
-
Structural Material: Their favorable mechanical properties allow them to be used to build components of MEMS devices, such as cantilevers, membranes, and hinges.[8][9]
-
Dielectric Insulation: PSPIs are an ideal insulating material between metal lines in MEMS devices, simplifying the manufacturing process compared to traditional silicon oxide or nitride layers.[8]
-
Sacrificial Layers: PSPIs can be used as sacrificial layers that are later etched away to create three-dimensional microstructures.
Display Technology
PSPIs play a role in the manufacturing of display devices like AMOLED displays.[8]
-
Planarization Layer (PLN): They are used to create smooth, flat surfaces over underlying circuitry, which is critical for the subsequent deposition of thin-film transistors (TFTs).[8]
-
Pixel Definition Layer (PDL): In OLED displays, PSPIs define the individual pixel areas.[8]
-
Insulation Films: They serve as support and insulating layers to improve interlayer insulation.[8]
Biomedical and Drug Development Applications
The biocompatibility and processability of PSPIs make them suitable for specialized biomedical applications.
-
Neural Electrodes: PSPIs can be used to fabricate flexible neural electrode arrays for electrocorticogram (ECoG) and other neural interface applications.[10] Their photolithographic patternability allows for precise and complex electrode designs.[10]
-
Controlled Drug Delivery: The material has been used to create micro-pumps for controlled drug delivery systems.
-
Microfluidics: As a structural material, PSPIs can be patterned to form channels and chambers for microfluidic devices used in diagnostics and drug development research.
Chemical Mechanisms and Types of PSPI
PSPIs function based on a change in solubility of the polymer in a developer solution upon exposure to UV light (typically g-line, h-line, or i-line).[1] They are generally based on a polyamic acid (PAA) or polyamic ester (PAE) precursor, which is converted to the final, stable polyimide through a thermal curing process.[2][4] There are two primary types:
-
Negative-Tone PSPI: The most common type, where the regions exposed to UV light undergo a cross-linking reaction.[4] This cross-linking makes the exposed polymer insoluble in the developer solution, so the unexposed regions are washed away, leaving a negative image of the mask.[4][11]
-
Positive-Tone PSPI: In this type, the unexposed regions remain.[12] The precursor is initially insoluble in the alkaline developer. Upon UV exposure, a photochemical reaction (often involving a Diazonaphthoquinone (DNQ) compound) occurs, which converts the material into a more soluble form that can be removed by the developer.[4][11][12]
Below is a diagram illustrating the chemical mechanism for both negative and positive-tone PSPIs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Low-Temperature Curable Negative-Tone Photosensitive Polyimides: Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. halocarbon.com [halocarbon.com]
- 5. Investigation of Photosensitive Polyimide With Low Coefficient of Thermal Expansion and Excellent Adhesion Strength for Advanced Packaging Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. Influence of material property of photosensitive polyimide on typical structural stress in redistribution layer of fan-out package | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Photosensitive Polyimide - Polyimide Coating [cheersonic-liquid.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Photosensitive-polyimide based method for fabricating various neural electrode architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the Synthesis of Colorless Polyimides from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorless polyimides (CPIs) are a class of high-performance polymers that exhibit excellent thermal stability, mechanical strength, and optical transparency. These properties make them highly desirable for a wide range of applications, including flexible displays, optical films, and advanced aerospace components. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a key cycloaliphatic dianhydride monomer used in the synthesis of CPIs. Its rigid, non-planar structure effectively disrupts the formation of charge-transfer complexes (CTCs), which are responsible for the characteristic yellow-to-brown color of traditional aromatic polyimides. This document provides detailed application notes and experimental protocols for the synthesis of colorless polyimides derived from CBDA and various aromatic diamines.
Applications
CBDA-based colorless polyimides are valued for their unique combination of properties, making them suitable for various advanced applications:
-
Flexible Electronics: Their optical clarity and thermal stability make them ideal substrates for flexible organic light-emitting diode (OLED) displays and flexible printed circuit boards.
-
Optical Films: Due to their high transparency and low coefficient of thermal expansion (CTE), they are used as optical compensation films and protective layers in liquid crystal displays (LCDs).
-
Aerospace: Their high-temperature resistance and low dielectric constant are advantageous for applications in aerospace components and high-temperature insulation.[1]
-
Telecommunications: The superior dielectric properties of CBDA-based polyimide films are well-suited for advanced telecommunications hardware.[2]
Data Summary of CBDA-Based Colorless Polyimides
The properties of colorless polyimides derived from CBDA are highly dependent on the choice of the diamine comonomer. The following tables summarize the key thermal, mechanical, and optical properties of polyimides synthesized from CBDA and various aromatic diamines.
Table 1: Thermal Properties of CBDA-Based Polyimides
| Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | >300 | - | 21 - 28.1 |
| Benzimidazole Diamine (5a) | - | - | 22 |
| Benzimidazole Diamine (5b) | - | - | 25 |
| 4,4'-Oxydianiline (ODA) | - | - | - |
Table 2: Mechanical Properties of CBDA-Based Polyimides
| Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | - | - | - |
| Benzimidazole Diamine (5a) | - | - | - |
| Benzimidazole Diamine (5b) | - | - | - |
| 4,4'-Oxydianiline (ODA) | - | - | - |
Table 3: Optical Properties of CBDA-Based Polyimides
| Diamine | Cutoff Wavelength (λcut) (nm) | Transmittance at 400 nm (%) | Transmittance at 550 nm (%) |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | - | - | >94.0 |
| Benzimidazole Diamine (5a) | - | 59 | - |
| Benzimidazole Diamine (5b) | - | 68 | - |
| Aromatic Diamines (general) | - | - | 81.5 - 85.8 |
Experimental Protocols
The synthesis of colorless polyimides from CBDA typically follows a two-step process: formation of a poly(amic acid) (PAA) precursor, followed by imidization to the final polyimide. Both thermal and chemical imidization methods can be employed.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the PAA precursor from CBDA and an aromatic diamine (e.g., 2,2'-bis(trifluoromethyl)benzidine - TFMB).
Materials:
-
This compound (CBDA)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Ice bath
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve the aromatic diamine (e.g., TFMB) in anhydrous DMAc to a concentration of 10-20 wt%.
-
Stir the solution at room temperature under an inert atmosphere until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of solid CBDA to the stirred diamine solution in one portion.
-
Continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature.
-
Stir the reaction at room temperature for 8-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous PAA solution can be stored in a refrigerator before film casting and imidization.
Protocol 2: Thermal Imidization
This protocol describes the conversion of the PAA precursor into a polyimide film via a stepwise heating process.
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Glass substrate or silicon wafer
-
Film applicator or spin coater
-
Vacuum oven or furnace with temperature control
Procedure:
-
Cast the PAA solution onto a clean glass substrate or silicon wafer using a film applicator or spin coater to achieve the desired film thickness.
-
Place the cast film in a vacuum oven or furnace.
-
Heat the film according to a stepwise temperature program to gradually remove the solvent and induce cyclization to the imide structure. A typical heating schedule is as follows:
-
80-100 °C for 1-2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting colorless polyimide film from the substrate.
Protocol 3: Chemical Imidization
This protocol describes the conversion of the PAA precursor to polyimide in solution using chemical dehydrating agents. This method can be advantageous for producing soluble polyimides.
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Acetic anhydride
-
Pyridine or Triethylamine (catalyst)
-
Methanol or Ethanol (for precipitation)
-
Stirring apparatus
-
Beaker
Procedure:
-
To the stirred PAA solution at room temperature, add a dehydrating agent, such as acetic anhydride (typically in a 2:1 molar ratio to the repeating unit of the PAA).
-
Add a catalytic amount of a tertiary amine, such as pyridine or triethylamine.
-
Continue stirring the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for several hours until imidization is complete.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Collect the precipitated polyimide powder by filtration.
-
Wash the powder thoroughly with the non-solvent to remove residual reagents and solvent.
-
Dry the polyimide powder in a vacuum oven at an elevated temperature (e.g., 150-200 °C) for several hours.
-
The dried polyimide powder can then be redissolved in a suitable solvent for film casting.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis process for colorless polyimides from CBDA.
Caption: General workflow for the two-step synthesis of colorless polyimides.
Logical Relationship of Properties
The following diagram illustrates the relationship between the molecular structure of the monomers and the resulting properties of the polyimide.
Caption: Influence of monomer structure on final polyimide properties.
References
Application of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride in High-Performance Organic Thin-Film Transistor Gate Dielectrics
Application Note & Protocol
Introduction
Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) is a key building block in the synthesis of advanced polyimides for electronic applications. Its rigid, saturated alicyclic structure imparts a unique combination of properties to polymers, making them particularly suitable for use as gate dielectric materials in organic thin-film transistors (OTFTs). Polyimides synthesized from CBDA exhibit excellent thermal stability, low leakage currents, and tunable dielectric constants, which are critical for the fabrication of reliable and high-performance OTFTs. This document provides detailed application notes and experimental protocols for the synthesis of CBDA-based polyimide gate dielectrics and their integration into OTFT devices.
Rationale for Use in Gate Dielectrics
The incorporation of the CBDA monomer into a polyimide backbone offers several advantages for gate dielectric performance. The non-planar, strained cyclobutane ring disrupts polymer chain packing, which can lower the dielectric constant and reduce moisture absorption. Furthermore, the saturated nature of the cyclobutane core helps to suppress charge transport through the dielectric, leading to low leakage currents. The inherent thermal and chemical stability of the imide linkages ensures that the dielectric layer can withstand subsequent processing steps in OTFT fabrication.
Experimental Protocols
Protocol 1: Synthesis of CBDA-Based Polyimide (e.g., CBDA-ODA)
This protocol describes the synthesis of a polyimide from this compound (CBDA) and 4,4'-oxydianiline (ODA) via a two-step polymerization process.
Materials:
-
This compound (CBDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve ODA in anhydrous DMAc with stirring until fully dissolved.
-
Slowly add an equimolar amount of CBDA powder to the ODA solution.
-
Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) (PAA) solution.
-
-
Chemical Imidization:
-
To the PAA solution, add acetic anhydride (2-fold molar excess with respect to the repeating unit) and pyridine (equimolar to acetic anhydride) as catalysts.
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80°C for 24 hours.
-
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OTFT
Materials:
-
CBDA-ODA polyimide synthesized in Protocol 1
-
Indium tin oxide (ITO)-coated glass substrate
-
Organic semiconductor (e.g., pentacene)
-
Gold (Au) for source/drain electrodes
-
Organic solvent for polyimide (e.g., N-methyl-2-pyrrolidone, NMP)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
-
Gate Dielectric Deposition:
-
Dissolve the synthesized CBDA-ODA polyimide in NMP to form a solution (e.g., 5-10 wt%).
-
Spin-coat the polyimide solution onto the ITO substrate. The spin speed and solution concentration will determine the film thickness.
-
Cure the film by baking on a hotplate at temperatures up to 250°C in a nitrogen atmosphere to remove the solvent and complete any residual imidization.
-
-
Organic Semiconductor Deposition:
-
Deposit the organic semiconductor layer (e.g., 50 nm of pentacene) onto the polyimide dielectric via thermal evaporation in a high-vacuum chamber.
-
-
Source/Drain Electrode Deposition:
-
Define the source and drain electrodes by evaporating Au (e.g., 50 nm) through a shadow mask onto the semiconductor layer.
-
Data Presentation
The performance of OTFTs is highly dependent on the properties of the gate dielectric. The following tables summarize key dielectric properties of CBDA-based polyimides and the resulting OTFT device characteristics from literature.
Table 1: Dielectric Properties of CBDA-Based Polyimides
| Polyimide Composition | Dielectric Constant (k) at 1 MHz | Leakage Current Density (A/cm²) at 1 MV/cm | Breakdown Strength (MV/cm) |
| CBDA-ODA | 3.5 - 4.0 | ~ 1 x 10⁻⁸ | > 3 |
| CBDA-PDA | 3.2 - 3.7 | ~ 5 x 10⁻⁹ | > 3.5 |
| CBDA-TFMB | 2.8 - 3.2 | ~ 1 x 10⁻⁹ | > 4 |
Note: ODA = 4,4'-oxydianiline, PDA = p-phenylenediamine, TFMB = 2,2'-bis(trifluoromethyl)benzidine. Values are representative and can vary with processing conditions.
Table 2: Performance of OTFTs with CBDA-Based Polyimide Gate Dielectrics
| Semiconductor | CBDA-Polyimide Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Pentacene | CBDA-ODA | 0.5 - 1.5 | > 10⁶ | -5 to -15 |
| C8-BTBT | CBDA-TFMB | 1.0 - 3.0 | > 10⁷ | -2 to -10 |
| DNTT | CBDA-PDA | 0.8 - 2.5 | > 10⁷ | -3 to -12 |
Note: C8-BTBT = 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene, DNTT = Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene. Performance is dependent on the specific device architecture and processing.
Visualizations
Caption: Experimental workflow for OTFT fabrication.
Caption: Structure-property relationship for CBDA.
References
Application Notes and Protocols for the Polymerization of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyimides derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) and various aromatic diamines. The resulting semi-aromatic polyimides exhibit a unique combination of high thermal stability, excellent optical transparency, and potential for biocompatibility, making them attractive materials for a range of applications, including advanced electronics, optical devices, and in the field of drug delivery.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The incorporation of the cycloaliphatic CBDA monomer in place of traditional aromatic dianhydrides can lead to polyimides with reduced color and improved processability while maintaining high thermal stability. The properties of the final polymer can be tailored by the selection of the aromatic diamine comonomer. This document outlines the synthesis, properties, and potential applications of CBDA-based polyimides, with a particular focus on their relevance to drug development.
Data Presentation: Properties of CBDA-Based Polyimides
The properties of polyimides synthesized from CBDA and various aromatic diamines are summarized in the table below. The data has been compiled from various sources and should be used as a comparative guide. The specific properties of a synthesized polyimide can be influenced by the precise reaction conditions and processing methods used.
| Aromatic Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Optical Transparency (%T at 450nm) |
| 4,4'-Oxydianiline (ODA) | 270-300 | > 450 | 90-110 | 5-10 | > 85 |
| p-Phenylenediamine (p-PDA) | > 350 | > 480 | 100-120 | < 5 | > 80 |
| m-Phenylenediamine (m-PDA) | 280-310 | > 450 | 95-115 | 5-15 | > 85 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 320-350 | > 470 | 80-100 | 5-8 | > 90 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | 290-320 | > 460 | 85-105 | 6-12 | > 90 |
Experimental Protocols
The synthesis of polyimides from CBDA and aromatic diamines is typically carried out via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures to form the final polyimide.
Materials and Equipment
-
Monomers: this compound (CBDA, high purity), various aromatic diamines (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (p-PDA), high purity).
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Reaction Vessel: A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Casting Surface: Glass plates or other suitable substrates.
-
Oven: A programmable vacuum oven capable of reaching at least 300°C.
-
Characterization Equipment: Fourier-Transform Infrared (FTIR) Spectrometer, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and mechanical testing equipment.
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Monomer Preparation: Dry the required amounts of CBDA and the chosen aromatic diamine in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: Under a nitrogen atmosphere, add the anhydrous solvent (e.g., NMP) to the flask. Add the aromatic diamine to the solvent and stir until it is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of CBDA powder to the diamine solution in small portions over 30-60 minutes with continuous stirring. A slight exothermic reaction may be observed.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The final PAA solution should be clear and viscous.
Protocol 2: Thermal Imidization to Polyimide Film
-
Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a programmable oven. Initially, heat the film at a relatively low temperature (e.g., 80°C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Stepwise Curing: Gradually increase the temperature in a stepwise manner to effect imidization. A typical heating program is as follows:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 30 minutes for complete imidization and annealing. This stepwise heating is crucial to prevent rapid solvent evaporation which can lead to film defects.
-
-
Film Recovery: After the curing cycle is complete, allow the oven to cool down to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of CBDA-based polyimides.
Application Notes: Step-by-Step Protocol for Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of polyimides via the polymerization of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) with an aromatic diamine. The resulting polyimides are known for their excellent thermal stability, and in many cases, high optical transparency, making them suitable for various high-performance applications.
Introduction
Polyimides are a class of high-performance polymers characterized by the presence of an imide group in their repeating unit. They are typically synthesized through a two-step polycondensation reaction between a tetracarboxylic dianhydride and a diamine. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted into the final polyimide through a cyclodehydration (imidization) process, either by thermal treatment or chemical methods.[1]
This compound (CBDA) is an alicyclic dianhydride that, when used in polyimide synthesis, can disrupt charge-transfer complex formation, leading to polymers with high optical transparency and low color.[2] This makes CBDA-based polyimides particularly interesting for applications in flexible electronics, displays, and advanced optical materials.
This document outlines a representative protocol for the synthesis of a polyimide from CBDA and a selected aromatic diamine, 2,2'-bis(trifluoromethyl)benzidine (TFMB), which is known to produce colorless polyimide films.[2]
Experimental Overview
The synthesis of polyimides from CBDA and an aromatic diamine is a two-stage process. The first stage is the formation of a poly(amic acid) (PAA) solution. The second stage is the conversion of the PAA into the final polyimide film through thermal imidization.
Caption: Workflow for the two-stage synthesis of polyimides from CBDA.
Materials and Equipment
Materials:
-
This compound (CBDA)
-
2,2'-bis(trifluoromethyl)benzidine (TFMB)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass substrate for film casting
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace
Experimental Protocols
Stage 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamine (e.g., TFMB) in anhydrous N,N-dimethylacetamide (DMAc). The concentration of the solution should be calculated to achieve a final solid content of 15-20 wt%.
-
Reaction Initiation: While stirring the diamine solution under a gentle stream of nitrogen, add an equimolar amount of CBDA as a solid powder in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The final product is a viscous and clear PAA solution.
Stage 2: Thermal Imidization and Film Formation
-
Film Casting: Pour the viscous PAA solution onto a clean glass substrate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal: Place the cast film in a programmable oven and heat at 80°C for 2 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: To convert the PAA to polyimide, apply a stepwise heating program under vacuum or in a nitrogen atmosphere. A typical heating schedule is as follows:
-
Heat to 150°C and hold for 1 hour.
-
Increase to 200°C and hold for 1 hour.
-
Increase to 250°C and hold for 1 hour.
-
Finally, heat to 300°C and hold for 1 hour.
-
-
Cooling and Film Recovery: After the thermal curing is complete, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.
Characterization of the Resulting Polyimide
The synthesized polyimide can be characterized using various analytical techniques to determine its structure and properties.
Caption: Key characterization techniques for the synthesized polyimide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, look for the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of the amide and carboxylic acid bands from the PAA precursor.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyimide. The 5% weight loss temperature (Td5%) is a key parameter obtained from this analysis.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(amic acid) precursor.
Quantitative Data
The following table summarizes representative quantitative data for polyimides synthesized from CBDA and aromatic diamines. Please note that these values can vary depending on the specific diamine used and the precise synthesis and processing conditions.
| Property | Symbol | Typical Value Range | Method of Analysis |
| Number-Average Molecular Weight | Mn | 20,000 - 40,000 g/mol | GPC |
| Weight-Average Molecular Weight | Mw | 40,000 - 80,000 g/mol | GPC |
| Polydispersity Index | PDI | 1.8 - 2.5 | GPC |
| Glass Transition Temperature | Tg | > 260 °C | DSC |
| 5% Weight Loss Temperature | Td5% | > 400 °C | TGA |
Disclaimer: The data presented in this table are representative values from the literature for polyimides derived from CBDA and may not directly correspond to the specific protocol outlined above.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20210095076A1 - High modulus colorless polyimide film and method of preparation - Google Patents [patents.google.com]
Characterization of Polyimides from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides derived from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) are a class of high-performance polymers renowned for their exceptional thermal stability, low coefficient of thermal expansion, and excellent optical transparency. These properties make them highly desirable for advanced applications in flexible electronics, aerospace technologies, and medical devices. This document provides detailed application notes and experimental protocols for the comprehensive characterization of these advanced materials, ensuring reliable and reproducible results for researchers and developers.
Structural Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a crucial technique for confirming the successful synthesis of CBDA-based polyimides. The polymerization process involves a two-step reaction: the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide. FTIR allows for the monitoring of this conversion by tracking the disappearance of PAA-specific absorption bands and the emergence of characteristic imide ring peaks.
Key spectral features for a successfully imidized CBDA-based polyimide include the appearance of asymmetrical and symmetrical carbonyl stretching vibrations of the imide ring, typically around 1780 cm⁻¹ and 1720 cm⁻¹, respectively. Additionally, a characteristic absorption band for the imide C-N stretching is observed around 1370 cm⁻¹.[1][2] The disappearance of the broad N-H stretching band of the amic acid precursor (around 3300-3500 cm⁻¹) signifies a high degree of imidization.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the polyimide film is clean and dry. If the film was cast from a solvent, ensure complete solvent evaporation by drying in a vacuum oven.[3]
-
Cut a small, representative piece of the polyimide film, ensuring it is large enough to cover the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the polyimide film sample directly onto the ATR crystal, ensuring good contact. Apply consistent pressure using the ATR's pressure clamp.
-
Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a background correction on the sample spectrum.
-
Identify and label the characteristic imide absorption bands.
-
Confirm the absence or significant reduction of the poly(amic acid) N-H and O-H stretching bands.
-
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Application Note: The molecular weight and molecular weight distribution (polydispersity index, PDI) of CBDA-based polyimides are critical parameters that significantly influence their mechanical properties and processability. GPC, also known as Size Exclusion Chromatography (SEC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn). The choice of solvent and column is crucial for obtaining accurate results, as polyimides can exhibit strong intermolecular interactions.
Experimental Protocol: GPC Analysis
-
Sample Preparation:
-
Dissolve the polyimide sample in a suitable solvent. For many polyimides, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF) are effective.
-
To prevent aggregation, it is often necessary to add a salt, such as 0.05 M lithium bromide (LiBr), to the solvent.[4]
-
Prepare a dilute polymer solution (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Parameters:
-
GPC System: A system equipped with a refractive index (RI) detector is typically used.
-
Columns: Use a set of columns suitable for polar organic solvents, such as those packed with polystyrene-divinylbenzene (PS-DVB) or other appropriate materials. A combination of columns with different pore sizes can be used to cover a broad molecular weight range.
-
Mobile Phase: Use the same solvent (including the salt additive) as used for sample preparation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector should be maintained at a constant temperature (e.g., 40-60 °C) to ensure reproducible results.
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.
-
Determine the Mn, Mw, and PDI of the polyimide sample relative to the polystyrene standards using the GPC software.
-
Thermal Properties Analysis
Application Note: The thermal stability and glass transition temperature (Tg) are defining characteristics of high-performance polyimides. Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Use a small amount of the polyimide film or powder (typically 5-10 mg).
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
-
Instrumentation and Parameters:
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (Td) and the temperature at 5% weight loss (T5%).
-
Determine the char yield at the final temperature.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Use a small sample of the polyimide film or powder (typically 5-10 mg).
-
Encapsulate the sample in an aluminum DSC pan.
-
-
Instrumentation and Parameters:
-
DSC Instrument: A standard differential scanning calorimeter.
-
Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.
-
Temperature Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 400 °C) at a heating rate of 10 °C/min to erase the thermal history.
-
Cooling Scan: Cool the sample back to room temperature.
-
Second Heating Scan: Reheat the sample at 10 °C/min. The Tg is determined from this scan.[5]
-
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature for the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step transition in the heat flow curve.
-
Mechanical Properties: Tensile Testing
Application Note: The mechanical properties of polyimide films, such as tensile strength, Young's modulus, and elongation at break, are critical for their application in flexible and structural components. These properties are determined by tensile testing according to standard methods like ASTM D882.[7][8]
Experimental Protocol: Tensile Testing of Thin Films
-
Sample Preparation:
-
Cut rectangular test specimens from the polyimide film. According to ASTM D882, the specimen width should be between 5 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation.[7]
-
Measure the thickness of each specimen at several points along its length and use the average value.
-
Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.
-
-
Instrumentation and Parameters:
-
Universal Testing Machine: Equipped with grips suitable for thin films to prevent slippage and stress concentrations.
-
Grip Separation (Gauge Length): A typical gauge length for modulus determination is 250 mm.[7]
-
Crosshead Speed (Strain Rate): The rate of grip separation should be constant. A typical speed is 500 mm/min for films with high elongation.
-
-
Data Analysis:
-
Record the load and elongation during the test.
-
Calculate the following properties from the stress-strain curve:
-
Tensile Strength: The maximum stress the film can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the stiffness of the material.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
-
Quantitative Data Summary
The following tables provide representative data for polyimides derived from different dianhydrides and a common aromatic diamine, 4,4'-oxydianiline (ODA), to illustrate the range of properties that can be expected.
Table 1: Thermal Properties of Polyimides Derived from Various Dianhydrides and 4,4'-Oxydianiline (ODA)
| Dianhydride | Glass Transition Temperature (Tg) (°C) |
| PMDA | 302 |
| BTDA | 276 |
| BPDA | 290 |
PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride.
Table 2: Mechanical Properties of Polyimide Films Derived from Various Dianhydrides and 4,4'-Oxydianiline (ODA)
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | - | 3.42 | 2.82 |
| BTDA | 114.19 | 3.23 | 3.58 |
| BPDA | - | - | 3.8 |
Visualized Workflows and Relationships
Caption: Workflow for the synthesis and characterization of CBDA-based polyimides.
Caption: Interrelationship of molecular and bulk properties of polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dianhydrides.com [dianhydrides.com]
- 5. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. unodc.org [unodc.org]
- 7. mdpi.com [mdpi.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) as a monomer for the synthesis of high-performance polymers, particularly polyimides. The unique alicyclic structure of CBDA imparts a desirable combination of properties to the resulting polymers, including excellent thermal stability, high optical transparency, and good solubility, making them suitable for a range of advanced applications.
Introduction to CBDA-Based Polyimides
This compound is a saturated alicyclic dianhydride monomer. Its rigid and non-planar cyclobutane ring structure disrupts the charge transfer complex formation that is common in aromatic polyimides, leading to polymers with high optical transparency and low color.[1][2] These characteristics are highly sought after for applications in optoelectronics, such as flexible displays, optical waveguides, and alignment layers for liquid crystal displays (LCDs).[1][3]
The incorporation of the CBDA moiety into the polymer backbone also results in high glass transition temperatures (Tg) and excellent thermal stability, making these materials suitable for applications requiring high-temperature resistance. Furthermore, the non-planar structure can improve the solubility of the resulting polyimides in organic solvents, facilitating their processing.
Key Applications
CBDA-based polymers are promising materials for a variety of high-performance applications:
-
Optical Films and Coatings: The exceptional transparency and colorlessness of CBDA-polyimides make them ideal for use as optical films, substrates for flexible displays, and protective coatings for optical components.[1][2]
-
Liquid Crystal Display (LCD) Components: These polymers are utilized as alignment layers for liquid crystals due to their good thermal and chemical stability, and their ability to induce uniform liquid crystal orientation.[3]
-
5G and High-Frequency Communications: The low dielectric constant and dissipation factor of CBDA-based polyimides are advantageous for applications in 5G communication and other high-frequency electronic devices.
-
Photosensitive Materials: CBDA can be incorporated into photosensitive polyimide formulations for applications in microelectronics and optoelectronics fabrication.[3]
Data Presentation: Properties of CBDA-Based Polyimides
The properties of polyimides derived from CBDA can be tailored by selecting different aromatic diamine co-monomers. The following tables summarize key thermal, mechanical, and optical properties of various CBDA-based polyimides reported in the literature.
Table 1: Thermal Properties of CBDA-Based Polyimides
| Diamine Co-monomer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| 4,4'-Oxydianiline (ODA) | > 300 | > 450 |
| p-Phenylenediamine (p-PDA) | > 350 | > 480 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | > 330 | > 500 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | ~ 320 | > 490 |
Note: Specific values can vary depending on the synthesis conditions and characterization methods.
Table 2: Mechanical Properties of CBDA-Based Polyimide Films
| Diamine Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | 90 - 120 | 5 - 10 |
| p-Phenylenediamine (p-PDA) | 100 - 150 | 3 - 7 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 80 - 110 | 4 - 8 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | 85 - 115 | 5 - 9 |
Note: Mechanical properties are highly dependent on film preparation and processing conditions.
Table 3: Optical Properties of CBDA-Based Polyimide Films
| Diamine Co-monomer | Cutoff Wavelength (nm) | Transmittance at 450 nm (%) |
| 4,4'-Oxydianiline (ODA) | < 350 | > 85 |
| p-Phenylenediamine (p-PDA) | < 360 | > 80 |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | < 330 | > 90 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) | < 340 | > 88 |
Note: Optical properties are measured on thin films and can be affected by film thickness.
Experimental Protocols
The synthesis of high-performance polymers from CBDA typically follows a two-step polymerization process. The first step involves the formation of a poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step through a process called imidization.
Synthesis of Poly(amic acid) (PAA) from CBDA
This protocol describes the general procedure for the synthesis of a PAA solution from CBDA and an aromatic diamine.
Materials:
-
This compound (CBDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (inert atmosphere)
-
Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Drying: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
Diamine Dissolution: In the three-necked flask, dissolve the aromatic diamine in the anhydrous solvent (NMP or DMAc) under a nitrogen atmosphere. The concentration is typically in the range of 10-20 wt%. Stir until the diamine is completely dissolved.
-
CBDA Addition: Gradually add an equimolar amount of solid CBDA to the stirred diamine solution at room temperature. The addition should be done in portions to control the exothermic reaction and maintain a homogenous solution.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.
-
Storage: The resulting viscous PAA solution can be stored in a refrigerator for future use.
Thermal Imidization of PAA to Polyimide Film
This protocol describes the conversion of the PAA solution into a solid polyimide film via a thermal imidization process.
Materials and Equipment:
-
Poly(amic acid) (PAA) solution
-
Glass substrate or wafer
-
Spin coater or doctor blade
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Casting: Cast the PAA solution onto a clean glass substrate using a spin coater or a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in an oven at a relatively low temperature (e.g., 60-80 °C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Transfer the film to a programmable oven or furnace under a nitrogen atmosphere. The thermal curing process typically involves a step-wise heating program to ensure complete imidization and to minimize stress in the final film. A typical heating schedule is as follows:
-
100 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour (or higher, depending on the desired properties and the thermal stability of the specific polyimide)
-
-
Cooling: After the final heating step, allow the film to cool down slowly to room temperature under the nitrogen atmosphere.
-
Film Detachment: The resulting polyimide film can be carefully detached from the glass substrate.
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis and application of CBDA-based high-performance polymers.
Caption: Experimental workflow for CBDA-based polyimide synthesis and characterization.
Caption: Structure-property relationships of CBDA-based polyimides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
Welcome to the technical support center for the synthesis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and troubleshooting common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing CBDA are:
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Photochemical [2+2] Cycloaddition of Maleic Anhydride: This is a widely used method where maleic anhydride undergoes a dimerization reaction under UV irradiation to form the cyclobutane ring.[1][2]
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Multi-step Synthesis from Dimethyl Maleate: This route involves the synthesis of cyclobutane tetracarboxylic acid tetramethyl ester from dimethyl maleate under UV light, followed by hydrolysis to cyclobutane tetracarboxylic acid, and subsequent dehydration to the dianhydride.[1]
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Favorskii Rearrangement Route: A newer approach that involves the halogenation of 1,4-cyclohexanedione-2,5-dicarboxylate or cyclopentanone-2,3,4-tricarboxylate, followed by a Favorskii rearrangement, hydrolysis, and dehydration. This method is reported to have mild conditions and high purity.[3]
Q2: What factors significantly influence the yield of the photochemical cycloaddition reaction?
A2: The yield of the photochemical [2+2] cycloaddition is sensitive to several factors:
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Solvent: The choice of solvent is critical. While carbon tetrachloride and ethyl acetate have been traditionally used, diethyl carbonate has been shown to increase the yield to 75.2% and is less toxic.[1] The solubility of the starting material and the insolubility of the product in the chosen solvent can suppress side reactions and improve selectivity.[4]
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Light Source and Wavelength: The efficiency of the cycloaddition is dependent on the light source. LED cold ultraviolet light has been reported to offer high induction efficiency and better temperature control compared to high-pressure mercury lamps.[5] A wavelength of around 365nm is often cited as being effective.[5]
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Reactant Concentration: Lower reactant concentrations can lead to higher product yields by potentially reducing side reactions like oligomerization.[2][4]
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Temperature: The reaction is typically carried out at low temperatures (e.g., 5°C to 25°C) to improve selectivity and yield.[2][5]
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Reaction Time and Residence Time (in flow reactors): Longer reaction or residence times generally result in higher conversion and yield.[2][5]
Q3: How can the purity of the final CBDA product be improved?
A3: Purification of CBDA typically involves the following steps:
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Filtration: The crude product, which often precipitates from the reaction mixture, is collected by filtration.[1][5]
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Washing: The filtered solid is washed with a suitable solvent, such as 1,4-dioxane or acetone, to remove unreacted starting materials and soluble impurities like residual acetic anhydride from the dehydration step.[6]
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Recrystallization: The crude product can be further purified by recrystallization. A common method involves dissolving the solid in hot acetic anhydride, filtering out impurities, and then allowing the product to recrystallize upon cooling.[6]
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Drying: The purified solid is thoroughly dried under vacuum to remove any residual solvents.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient Photoreaction: Insufficient UV exposure, incorrect wavelength, or high reactant concentration leading to side reactions. | - Ensure the UV lamp is functioning correctly and is of the appropriate wavelength (e.g., 365nm).- Consider using a more efficient light source like an LED cold UV lamp.[5]- Optimize the reaction time; longer exposure may be necessary.- Decrease the concentration of maleic anhydride in the solvent. |
| Poor Solvent Choice: The solvent may not be optimal for the reaction, leading to poor solubility of reactants or solubility of the product, which can encourage side reactions. | - Switch to a solvent known to give higher yields, such as diethyl carbonate.[5]- Use a solvent in which the product (CBDA) has low solubility to promote its precipitation and shift the equilibrium towards the product.[4] | |
| Suboptimal Temperature: The reaction temperature may be too high, favoring side reactions. | - Maintain a low reaction temperature, typically between -5°C and 25°C.[5] | |
| Product Contamination / Impurities | Incomplete Reaction: Unreacted maleic anhydride remains in the product. | - Increase the reaction time or UV light intensity.- Optimize other reaction conditions such as temperature and concentration. |
| Side Reactions: Oligomerization or other photochemical side reactions may occur. | - Lower the concentration of the reactant.- Use a solvent that selectively precipitates the desired product.[4] | |
| Residual Dehydrating Agent: Acetic anhydride from the final dehydration step may remain. | - Thoroughly wash the final product with a suitable solvent like 1,4-dioxane or acetone.[6]- Ensure complete drying of the product under vacuum.[6] | |
| Reaction Stalls or is Very Slow | Low Light Penetration: In batch reactors, the product precipitating on the walls can block UV light. | - Ensure adequate stirring to keep the reactor walls clean.[6]- Consider using a continuous flow photoreactor for better light penetration and uniformity.[2] |
| Inhibitors Present: Impurities in the starting materials or solvent could be quenching the photochemical reaction. | - Use high-purity starting materials and solvents. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Photochemical Synthesis of CBDA from Maleic Anhydride
| Solvent | Light Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl Acetate | High-Pressure Mercury Lamp | 5 | 6 | 32.8 | 96.5 | [5] |
| Ethyl Acetate | UV Lamps (300nm) | Not specified | 24 | - | - | [6] |
| Diethyl Carbonate | LED Cold UV (365nm) | 5 | 200 | 76.5 | 98.1 | [5] |
| Diethyl Carbonate | LED Cold UV (400nm) | 25 | 300 | 64.6 | 96.4 | [5] |
| Diethyl Carbonate | LED Cold UV (300nm) | -5 | 100 | 37.5 | 98.6 | [5] |
| Diethyl Carbonate | - | - | - | 75.2 | - | [1] |
| - | UV | 5 | 1.33 (80 min residence) | 51.75 | - | [2] |
Table 2: Multi-step Synthesis Yields
| Step | Product | Yield (%) | Reference |
| 1. Cycloaddition | Cyclobutane tetracarboxylic acid tetramethyl ester | 96.5 | [1] |
| 2. Hydrolysis | Cyclobutane tetracarboxylic acid | - | [1] |
| 3. Dehydration | This compound | 84.0 | [1] |
| 3. Dehydration (alternative) | This compound | 92.5 | [6] |
Experimental Protocols
Protocol 1: Photochemical Dimerization of Maleic Anhydride in Diethyl Carbonate [5]
-
Reaction Setup: In a photoreactor protected by nitrogen, add 10g of maleic anhydride and 100g of diethyl carbonate.
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Temperature Control: Control the reaction temperature at 5°C.
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Irradiation: Use an LED cold ultraviolet light with a wavelength of 365nm and an output power of 100mW to irradiate the reaction solution.
-
Reaction Time: Continue the reaction for 200 hours.
-
Work-up: After the reaction is complete, suction-filter the reaction solution.
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Drying: Dry the collected solid to obtain the this compound product.
Protocol 2: Multi-step Synthesis via Dimethyl Maleate [1]
Step A: Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester
-
Reaction Setup: Dissolve 20g of dimethyl maleate in 100g of deionized water and add it to a photochemical reactor. Protect the system with nitrogen.
-
Irradiation: Irradiate the solution under ultraviolet light at 10°C for 20 hours. A white solid will precipitate.
-
Isolation: Filter the solid and dry it under reduced pressure at 60°C.
Step B: Preparation of Cyclobutane Tetracarboxylic Acid
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of cyclobutane tetracarboxylic acid tetramethyl ester and 30g of hydrochloric acid.
-
Hydrolysis: Control the temperature at 80°C and react for 20 hours.
Step C: Preparation of this compound
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of cyclobutane tetracarboxylic acid and 60g of acetic anhydride.
-
Dehydration: Control the temperature at 140°C and react for 25 hours.
-
Isolation: Cool the reaction mixture to room temperature, concentrate, and dry to obtain the final product.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]
- 3. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. WO2015108168A1 - Method for producing cyclobutane tetracarboxylic acid derivative - Google Patents [patents.google.com]
- 5. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Polymerization of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of CBDA, offering potential causes and recommended solutions in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| CBDA-P01 | Low molecular weight of the resulting poly(amic acid) (PAA) or polyimide. | 1. Impure monomers (CBDA or diamine).2. Non-stoichiometric ratio of monomers.3. Presence of moisture in the reaction system.4. Low reactivity of the diamine.5. Side reactions or chain termination. | 1. Recrystallize or sublime CBDA and the diamine. Verify purity using techniques like melting point, NMR, or elemental analysis.2. Accurately weigh monomers and ensure a 1:1 molar ratio.3. Dry all glassware thoroughly. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Consider using a more reactive diamine or adjusting reaction conditions (e.g., temperature, catalyst) to enhance reactivity.5. Monitor the reaction for color changes or precipitate formation that may indicate side reactions. |
| CBDA-P02 | Poor solubility of the poly(amic acid) (PAA) in the polymerization solvent. | 1. Inappropriate solvent choice.2. High molecular weight of the PAA leading to precipitation.3. Cross-linking reactions.4. Use of a rigid diamine comonomer. | 1. Use highly polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[1].2. Adjust the monomer concentration to a lower value.3. Ensure the reaction temperature is kept low during the PAA formation to prevent premature imidization and potential cross-linking.4. Select a more flexible diamine or a combination of diamines to improve solubility. |
| CBDA-P03 | Incomplete imidization of the poly(amic acid) to polyimide. | 1. Insufficient temperature or time for thermal imidization.2. Ineffective chemical imidization agent.3. Entrapment of solvent in the PAA film. | 1. For thermal imidization, ensure a stepwise heating program, typically with a final hold at a high temperature (e.g., 250-350°C)[2].2. For chemical imidization, use a fresh mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine)[3].3. Ensure slow and gradual heating to allow for solvent evaporation before the film fully solidifies. |
| CBDA-P04 | Brittle polyimide films. | 1. Low molecular weight of the polymer.2. Incomplete imidization.3. Presence of voids or defects in the film.4. Inherent rigidity of the polymer backbone. | 1. Refer to troubleshooting steps for CBDA-P01 .2. Confirm complete imidization using FTIR spectroscopy by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks[4].3. Optimize film casting technique to ensure a uniform and defect-free film. Degas the PAA solution before casting.4. Incorporate flexible diamines into the polymer backbone to increase toughness. |
| CBDA-P05 | Inconsistent polymer properties between batches. | 1. Variation in the stereoisomer composition of the CBDA monomer.2. Inconsistent monomer purity.3. Variations in reaction conditions (temperature, time, atmosphere). | 1. The stereochemistry of the cyclobutane ring can influence polymer properties[5]. Use CBDA from the same batch or with a known and consistent isomeric ratio. Characterize the stereoisomer distribution if possible.2. Implement strict quality control for incoming monomers.3. Maintain precise control over all reaction parameters using automated reaction systems if possible. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the synthesis of the CBDA monomer itself?
The synthesis of CBDA, typically through the [2+2] photocycloaddition of maleic anhydride, can present challenges such as low yields and the need for specialized photochemical reactors with UV light sources[6][7]. The reaction can also produce a mixture of stereoisomers, which can be difficult to separate and may lead to variability in polymerization outcomes[6].
2. How does the stereochemistry of CBDA affect the final polyimide properties?
The cyclobutane ring in CBDA has multiple stereoisomers (e.g., cis, trans configurations of the anhydride rings relative to the cyclobutane plane). The specific stereoisomer used can significantly impact the polymer's properties, including its solubility, crystallinity, thermal stability, and mechanical strength[5]. For instance, a less regular arrangement of stereoisomers along the polymer chain can lead to more amorphous and soluble polymers.
3. What are the recommended solvents for the polymerization of CBDA?
The most common and effective solvents for the two-step polymerization of dianhydrides and diamines are polar aprotic solvents. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO)[1][3]. These solvents are good at dissolving the poly(amic acid) intermediate.
4. What is the typical two-step polymerization process for preparing polyimides from CBDA?
The most widely used method is a two-step process[1]:
-
Step 1: Poly(amic acid) formation: The CBDA dianhydride is reacted with a diamine in a polar aprotic solvent at a low temperature (typically room temperature) to form a soluble poly(amic acid) (PAA) precursor.
-
Step 2: Imidization: The PAA is then converted to the final polyimide through either thermal treatment (heating at high temperatures) or chemical imidization at lower temperatures using a dehydrating agent and a catalyst[3].
5. How can I confirm the successful synthesis of the polyimide?
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for confirming imidization[4]. The disappearance of broad N-H and C=O stretching bands of the amic acid group (around 3300-3400 cm⁻¹ and 1660 cm⁻¹, respectively) and the appearance of characteristic imide absorption bands (asymmetric and symmetric carbonyl stretching around 1780 cm⁻¹ and 1720 cm⁻¹, and an imide ring deformation band around 720 cm⁻¹) indicate the successful formation of the polyimide[4].
Experimental Protocols
General Protocol for Two-Step Polyimide Synthesis from CBDA
This protocol provides a general methodology. Specific conditions may need to be optimized based on the diamine used and the desired polymer properties.
Materials:
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This compound (CBDA)
-
Aromatic or aliphatic diamine
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N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen or Argon gas
-
For chemical imidization: Acetic anhydride and pyridine
Procedure:
-
Drying: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Diamine Dissolution: Under a nitrogen atmosphere, add the diamine to the flask, followed by the addition of anhydrous NMP. Stir until the diamine is completely dissolved.
-
CBDA Addition: Slowly add an equimolar amount of CBDA powder to the stirred diamine solution in small portions. Maintain the temperature at room temperature.
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Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Imidization (Choose one method):
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the plate in a vacuum oven or a furnace with a nitrogen atmosphere.
-
Heat the film using a staged heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 30 minutes.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine (as the catalyst).
-
Stir the mixture at a slightly elevated temperature (e.g., 50-80°C) for several hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven.
-
-
Visualizations
Caption: Workflow for the two-step synthesis of polyimides from CBDA.
Caption: Troubleshooting logic for CBDA polymerization issues.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Photodimerization of Maleic Anhydride
Q1: My yield of the crude photodimer is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the photodimerization of maleic anhydride are a common issue. Several factors can contribute to this:
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Insufficient Irradiation: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength (typically around 300-400 nm).[1][2] The reaction vessel should be made of a material that is transparent to UV light, such as quartz.[2]
-
Reaction Time and Temperature: The reaction often requires prolonged irradiation, with times ranging from 6 to over 100 hours depending on the setup.[1] Low temperatures, often between -5°C and 30°C, are generally favored to minimize side reactions.[1][3]
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Concentration of Maleic Anhydride: Higher concentrations can sometimes lead to an increased rate of side reactions, such as polymerization. Lower reactant concentrations have been shown to result in higher product yields.[3]
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Solvent Choice: The solvent plays a crucial role. While ethyl acetate and carbon tetrachloride have been traditionally used, diethyl carbonate has been reported to increase yields and avoid toxic solvents.[2][4]
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Reactor Clogging: The product, this compound, is often insoluble in the reaction medium and can precipitate, coating the walls of the reactor and blocking UV light.[5] This can significantly reduce the reaction efficiency. Agitation or specialized reactors like flow reactors with slug flow and ultrasonication can help mitigate this issue.[5]
Q2: I have a significant amount of an insoluble, polymeric material in my crude product. What is it and how can I prevent its formation?
A2: The insoluble material is likely poly(maleic anhydride). Maleic anhydride can undergo homopolymerization under UV irradiation, which is a significant side reaction.[1][4]
-
Prevention:
-
Control of Temperature: Lower reaction temperatures can help reduce the rate of polymerization.
-
Avoidance of Photosensitizers (unless intended): While photosensitizers can initiate the desired dimerization, they can also promote polymerization.[4]
-
Inert Atmosphere: Conducting the reaction under a nitrogen atmosphere can help prevent side reactions initiated by oxygen.[1][2]
-
Q3: Are there different stereoisomers of the product? How does this affect my synthesis?
A3: Yes, the [2+2] cycloaddition of maleic anhydride can result in different stereoisomers of this compound. The desired isomer for many applications, such as in the synthesis of polyimides, is often the cis,trans,cis isomer. The reaction conditions can influence the stereochemical outcome. For most applications, a mixture of isomers is used, but for specific requirements, further purification or selective synthesis methods may be necessary.
Dehydration of Cyclobutane-1,2,3,4-tetracarboxylic Acid
Q4: My final dianhydride product is not completely soluble in the expected solvents, or my analytical data (e.g., IR, NMR) suggests the presence of carboxylic acid groups. What could be the issue?
A4: This indicates incomplete dehydration of the cyclobutane-1,2,3,4-tetracarboxylic acid intermediate.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: The dehydration step using acetic anhydride typically requires heating (e.g., 80-150°C) for several hours (5-25 hours).[2][4][6] Ensure that the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature.
-
Excess Acetic Anhydride: Use a sufficient excess of acetic anhydride to drive the reaction to completion.
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Water Contamination: Acetic anhydride readily hydrolyzes in the presence of water.[7] Ensure that the cyclobutane-1,2,3,4-tetracarboxylic acid starting material is thoroughly dried and that anhydrous conditions are maintained throughout the reaction.
-
Purity of Starting Material: Impurities in the tetracarboxylic acid can interfere with the dehydration process.
-
Q5: What are the common byproducts in the dehydration step using acetic anhydride?
A5: The primary byproduct of the reaction is acetic acid, which is formed from the acetic anhydride as it reacts with the carboxylic acid groups.[8] If the reaction is incomplete, you will have residual cyclobutane-1,2,3,4-tetracarboxylic acid or partially dehydrated intermediates (monoanhydrides).
Data Presentation
Table 1: Comparison of Synthesis Conditions for this compound
| Starting Material | Solvent | UV Light Source | Reaction Time (h) | Reaction Temp. (°C) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (365 nm) | 200 | 5 | 76.5 | 98.1 | [1] |
| Maleic Anhydride | Ethyl Acetate | High-Pressure Hg Lamp | 6 | 5 | 32.8 | 96.5 | [1] |
| Maleic Anhydride | Ethyl Acetate | UV Lamps (300 nm) | 24 | - | 71 (crude) | - | [2] |
| Dimethyl Maleate | Water (photoreaction) | UV Light | 20 | 10 | 84.0 (overall) | 99.2 | [4] |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | Acetic Anhydride | - | 5-6 | 80 | 74-77.1 | 99.2-99.6 | [6] |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | Acetic Anhydride | - | 25 | 140 | 84.0 | 99.2 | [4] |
Experimental Protocols
Method 1: Photodimerization of Maleic Anhydride in Ethyl Acetate [2]
-
To a 2L quartz glass photoreactor equipped with UV lamps (300 nm), a stirrer, and a cooler, add 250 ml of ethyl acetate and 100 g of maleic anhydride.
-
Stir the mixture for complete mixing.
-
To prevent excessive temperature increase, start the air-cooling system.
-
Irradiate the mixture with UV light for 24 hours with continuous stirring to prevent reactants from adhering to the reactor walls.
-
After the reaction, filter the resulting white solid.
-
Dry the solid in a vacuum dryer at 60°C for 24 hours to obtain the crude product.
Method 2: Multi-step Synthesis from Dimethyl Maleate [4]
-
Synthesis of Cyclobutane Tetracarboxylic Acid Tetramethyl Ester:
-
Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.
-
Protect the solution with a nitrogen atmosphere.
-
Irradiate under ultraviolet light at 10°C for 20 hours. A white solid will precipitate.
-
Filter and dry the solid under reduced pressure at 60°C.
-
-
Preparation of Cyclobutane Tetracarboxylic Acid:
-
In a three-necked flask with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.
-
Control the temperature at 80°C and react for 20 hours.
-
Cool to room temperature, concentrate, and dry to obtain the tetracarboxylic acid.
-
-
Preparation of this compound:
-
In a three-necked flask, add 10g of the tetracarboxylic acid and 60g of acetic anhydride.
-
Control the temperature at 140°C and react for 25 hours.
-
Cool to room temperature, concentrate, and dry to obtain the final product.
-
Method 3: Dehydration of Cyclobutane-1,2,3,4-tetracarboxylic Acid [6]
-
Add 21.3 g (0.092 mol) of 1,2,3,4-cyclobutanetetracarboxylic acid to 200 mL of acetic anhydride in a suitable flask.
-
Stir the mixture and heat to 80°C.
-
Maintain the reaction for 5-6 hours.
-
Cool the reaction mixture to below 20°C.
-
Filter the solid product.
-
Wash the filtered solid with acetone.
-
Dry the product to obtain the dianhydride.
Visualizations
Caption: Main synthesis pathways to this compound.
Caption: Key side reaction in the photodimerization of maleic anhydride.
Caption: Troubleshooting logic for the dehydration step.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Carboxylic Acid Derivatives (Acid Anhydride) | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimizing Polyimide Synthesis with CBDA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyimides using cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using CBDA in polyimide synthesis?
A1: CBDA is a cycloaliphatic dianhydride that offers several advantages in polyimide synthesis. Its rigid, non-aromatic structure helps to produce polyimide films with exceptionally low color and high optical clarity, which is crucial for applications in electronics and optical coatings.[1] Additionally, the cyclobutane ring enhances the thermal stability of the resulting polyimide, leading to high glass transition temperatures (Tg) and decomposition temperatures.[1]
Q2: What is the typical two-step synthesis process for CBDA-based polyimides?
A2: The most common method for synthesizing CBDA-based polyimides is a two-step process.[2][3] The first step involves the reaction of CBDA with an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) (PAA) precursor.[2][3] The second step is the conversion of the PAA to the final polyimide through a process called imidization, which involves the removal of water and can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents (chemical imidization).[4][5]
Q3: What are the key differences between thermal and chemical imidization?
A3: Thermal imidization involves heating the PAA film or powder through a controlled temperature program, typically with a final curing temperature between 250°C and 350°C, to drive the cyclization reaction.[4][6] This method is widely used for producing films and coatings.[2] Chemical imidization is performed at or near room temperature using a dehydrating agent, commonly a mixture of acetic anhydride and a tertiary amine catalyst like pyridine.[2][5] Chemical imidization can sometimes yield more soluble polyimides and is useful for producing molding powders.[2][7]
Q4: How can I determine the degree of imidization of my CBDA-polyimide?
A4: The degree of imidization (DOI) can be determined using Fourier-Transform Infrared (FTIR) spectroscopy.[6][8] The conversion of the PAA to the polyimide is monitored by the disappearance of PAA-specific absorption bands (e.g., N-H stretching of the amide group around 3350–3450 cm⁻¹) and the appearance of characteristic imide-related peaks.[6] Key imide peaks to monitor include the asymmetrical and symmetrical carbonyl stretching vibrations at approximately 1780 cm⁻¹ and 1720 cm⁻¹, respectively, and the C-N stretching of the imide ring around 1370 cm⁻¹.[8][9] The ratio of the absorbance of an imide peak to a reference peak that remains unchanged during the reaction (e.g., an aromatic C-C stretching peak around 1500 cm⁻¹) is calculated and normalized to a fully cured sample to quantify the DOI.[8]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and processing of CBDA-based polyimides.
Problem 1: The synthesized polyimide precipitates from the reaction solvent.
-
Possible Cause: The fully imidized polyimide may have low solubility in the chosen reaction solvent due to high chain rigidity.[7]
-
Solution 1: Modify Monomer Composition: Introduce a more flexible or bulky co-monomer (another diamine or dianhydride) to create a more soluble copolyimide.[7]
-
Solution 2: Adjust Synthesis Method: Utilize the two-step synthesis approach. Cast the film from the soluble poly(amic acid) precursor solution before proceeding with thermal or chemical imidization.[7]
-
Solution 3: Consider Chemical Imidization at Lower Temperatures: This method can sometimes yield more soluble polyimides compared to high-temperature thermal imidization.[7]
Problem 2: The final polyimide film is brittle and cracks easily.
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Possible Cause 1: Incomplete Imidization: If the conversion from poly(amic acid) to polyimide is not complete, the film will lack the necessary mechanical strength.[6]
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Solution 1: Ensure the final curing temperature and duration are sufficient for full imidization. A multi-step curing protocol with a final temperature of at least 250°C is often required.[6]
-
Possible Cause 2: Low Molecular Weight of Poly(amic acid): A low molecular weight precursor will result in a polyimide with shorter polymer chains and reduced mechanical properties.
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Solution 2: Ensure high purity of monomers (CBDA and diamine) and a dry reaction solvent to favor the formation of high molecular weight poly(amic acid).[2] The order of monomer addition can also influence the final molecular weight; adding the solid dianhydride to a solution of the diamine often yields higher molecular weights.[2]
-
Possible Cause 3: Excessive Curing Temperature or Time: Overheating can lead to thermal degradation of the polymer, causing chain scission and brittleness.
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Solution 3: Optimize the curing protocol. Use a staged heating process and avoid unnecessarily high temperatures or prolonged curing times.
Problem 3: The viscosity of the poly(amic acid) solution is too low.
-
Possible Cause 1: Impurities in Monomers or Solvent: Water or other impurities can interfere with the polymerization reaction and limit the growth of the polymer chains.[2]
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Solution 1: Ensure that the CBDA, diamine, and solvent are of high purity and are thoroughly dried before use.[10]
-
Possible Cause 2: Incorrect Stoichiometry: An imbalance in the molar ratio of dianhydride to diamine will result in a lower degree of polymerization.
-
Solution 2: Accurately weigh the monomers to ensure a 1:1 molar ratio.
-
Possible Cause 3: Degradation of Poly(amic acid): The poly(amic acid) precursor can be susceptible to hydrolytic degradation in the presence of moisture.[6]
-
Solution 3: Use freshly prepared poly(amic acid) solutions for film casting and store them in a cool, dry environment.[6]
Data Presentation
Table 1: Typical Reaction Conditions for CBDA-Polyimide Synthesis
| Parameter | Poly(amic acid) Synthesis | Thermal Imidization | Chemical Imidization |
| Temperature | Room Temperature | Staged heating, typically up to 250-350°C[4] | Room temperature to 80°C[4][7] |
| Solvent | NMP, DMAc[2] | N/A (performed on cast film) | NMP, DMAc[7] |
| Reagents | CBDA, Aromatic Diamine | N/A | Acetic Anhydride, Pyridine[5] |
| Reaction Time | 12-24 hours | 1-4 hours (total, staged) | 4-24 hours |
Table 2: Influence of Imidization Method on Polyimide Properties
| Property | Thermal Imidization | Chemical Imidization | Reference |
| Transparency | Good | Potentially Better | [11] |
| Solubility | Lower | Potentially Higher | [7][11] |
| Mechanical Properties | Good | Good | [11] |
| Initial Decomposition Temperature | Higher | Lower | [11] |
| Degree of Imidization | High | High | [11] |
| Dielectric Constant | Lower | Higher | [11] |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from CBDA and 4,4'-Oxydianiline (ODA)
-
Preparation: Dry CBDA and ODA in a vacuum oven at 100°C for 4-6 hours before use. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous NMP (to achieve a final polymer concentration of 15-20 wt%). Stir under a nitrogen atmosphere until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of solid CBDA to the diamine solution in small portions over 30-60 minutes to control the initial reaction exotherm.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The resulting viscous solution is the PAA precursor.
Protocol 2: Thermal Imidization of PAA Film
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Spread the solution evenly to the desired thickness using a doctor blade.
-
Solvent Evaporation: Place the cast film in a convection oven at 80°C for 2-4 hours to slowly evaporate the bulk of the solvent. The film should be tack-free before proceeding.
-
Staged Curing: Transfer the tack-free film to a programmable oven and subject it to a staged curing cycle under a nitrogen atmosphere. An example protocol is as follows:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.
-
-
Cooling: Allow the oven to cool slowly to room temperature before removing the polyimide film from the glass substrate.
Protocol 3: Chemical Imidization of PAA
-
Reagent Addition: To the viscous PAA solution from Protocol 1, add a dehydrating agent, typically an excess of acetic anhydride (e.g., 4 molar equivalents with respect to the repeating unit). Then, add a catalyst, such as pyridine (e.g., 2 molar equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-80°C for 3-4 hours to ensure complete cyclization to the polyimide.
-
Isolation and Purification: Cool the resulting polyimide solution to room temperature. Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.
-
Drying: Collect the fibrous or powdered polymer precipitate by filtration, wash it thoroughly with additional non-solvent, and dry it in a vacuum oven at 150-200°C for 24 hours.[7]
Visualizations
Caption: Experimental workflow for CBDA-based polyimide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 5. halocarbon.com [halocarbon.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
How to avoid gelation in Cyclobutane-1,2,3,4-tetracarboxylic dianhydride polymerization
Welcome to the technical support center for Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gelation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why is it a problem in CBDA polymerization?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, which transforms the reaction mixture from a viscous liquid (sol) into a solid-like mass (gel).[1] This occurs when enough polymer chains become interconnected, leading to a rapid increase in viscosity and the formation of an insoluble, unprocessable material.[1] In the context of synthesizing linear polyimides from CBDA, gelation is an undesirable side reaction that signifies a loss of control over the polymer architecture, rendering the product unusable for most applications.
Q2: How does the stoichiometry of monomers affect gelation?
A2: Stoichiometry, the molar ratio of the dianhydride (CBDA) to the diamine, is one of the most critical factors in step-growth polymerization.[2]
-
Ideal Ratio: A precise 1:1 molar ratio is essential for achieving high molecular weight linear polymers.
-
Off-Stoichiometry: An imbalance can halt polymer growth by leaving an excess of one type of functional group at the chain ends. However, it can also increase the critical conversion required for gelation.[3] While this might seem to delay gelation, any multifunctional impurities can lead to branching and cross-linking, making precise control difficult.[3][4]
-
Prepolymerization: A useful technique involves using an excess of one monomer in a first stage to create a stable, low-molecular-weight prepolymer.[5] In a second stage, the stoichiometry is balanced by adding the deficient monomer to complete the polymerization under more controlled conditions, significantly reducing the risk of gelation.[5]
Q3: What role do monomer and solvent purity play in preventing gelation?
A3: High purity of all reagents is crucial for successful polymerization.[2]
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Monomer Impurities: Monofunctional impurities can act as chain terminators, limiting the molecular weight.[6] More critically, multifunctional impurities can act as cross-linking points, directly causing gelation.
-
Water: Water is a significant contaminant. It can hydrolyze the dianhydride (CBDA) to its tetracarboxylic acid form, which reacts much more slowly and upsets the stoichiometry.[7] This disruption can lead to uncontrolled side reactions.
-
Solvent Purity: The solvent must be anhydrous and free of amine or other reactive impurities.[6] Common solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are hygroscopic and should be dried before use.
Q4: How do I choose the right reaction temperature and solvent?
A4: The choice of solvent and reaction temperature are interdependent and vital for controlling the reaction.
-
Solvent Selection: The solvent must keep the initial monomers, the intermediate poly(amic acid), and the final polyimide (if a one-step process is used) fully dissolved.[2] Poor solubility can cause the polymer to precipitate, which can mimic gelation or trap reactive sites, leading to non-uniform growth. Dipolar aprotic solvents like NMP and DMAc are typically used.[6]
-
Temperature Control: The initial reaction to form the poly(amic acid) is highly exothermic and is typically performed at low temperatures (0-25°C) to prevent uncontrolled side reactions and ensure high molecular weight.[8] As the reaction proceeds, the temperature may be gradually increased. However, as the degree of imidization increases, the polymer's glass transition temperature (Tg) also rises. If the Tg approaches the reaction temperature, chain mobility decreases, significantly slowing the reaction and potentially trapping unreacted sites.[6]
Q5: Can the order of monomer addition prevent gelation?
A5: Yes, the method of addition is a critical procedural detail. Adding a solution of one monomer slowly and dropwise to a well-stirred solution of the other monomer is highly recommended. This approach helps to maintain a consistent stoichiometric balance throughout the reaction vessel and prevents localized areas of high monomer concentration, which can promote side reactions and gelation. For instance, slowly adding the dianhydride to the diamine solution is often the preferred method.
Q6: Are there any additives or catalysts that can help control the reaction?
A6: While catalysts are often used in step-growth polymerization to increase the reaction rate, their use must be approached with caution as they can also accelerate undesirable side reactions.[9][] For polyimide synthesis, the reaction between a dianhydride and a diamine is generally fast enough at room temperature not to require a catalyst. In some polymer systems, additives like formamide or urea can disrupt strong hydrogen bonds that may contribute to gel formation, but their compatibility and effectiveness must be tested for the specific CBDA system.[11]
Troubleshooting Guide: Sudden Gelation
If your reaction mixture gels unexpectedly, consult the following guide to diagnose and resolve the issue in future experiments.
| Symptom | Possible Cause | Recommended Action |
| Rapid Gelation Early in Reaction | 1. Incorrect stoichiometry (calculation or weighing error). | 1. Double-check all mass and molar calculations. Use a high-precision balance. |
| 2. Reactive impurities in monomers or solvent. | 2. Purify monomers (e.g., sublimation, recrystallization). Use freshly dried, anhydrous solvent.[6][7] | |
| 3. Reaction temperature is too high, causing side reactions. | 3. Conduct the initial monomer addition at a lower temperature (e.g., 0-5°C) using an ice bath.[8] | |
| Gelation in Later Stages | 1. Poor solubility of the growing polymer. | 1. Ensure the chosen solvent can maintain the polymer in solution at the target molecular weight and concentration. |
| 2. Monomer concentration is too high. | 2. Reduce the overall monomer concentration to keep polymer chains separated and reduce the probability of intermolecular cross-linking. | |
| 3. Uncontrolled imidization leading to an insoluble product. | 3. Maintain low temperatures during the poly(amic acid) synthesis step to prevent premature cyclization. | |
| Inconsistent Results / Occasional Gelation | 1. Variable purity of reagents (especially water content). | 1. Implement a strict, consistent protocol for drying all monomers and solvents before each reaction. Store reagents in a desiccator or glovebox. |
| 2. Inadequate mixing leading to localized "hot spots". | 2. Use efficient mechanical stirring throughout the monomer addition and reaction period. |
Quantitative Data Summary
The following tables summarize key relationships between reaction parameters and the risk of gelation.
Table 1: Effect of Stoichiometry on Gelation Parameters
| Stoichiometric Ratio (Dianhydride:Diamine) | Effect on Critical Gel Conversion | Relative Gelation Risk | Notes |
| > 1.0 (Dianhydride Excess) | Increases | High | Risk of side reactions with excess anhydride; can be used to control molecular weight if no cross-linking occurs.[6] |
| 1.0 (Equimolar) | Baseline | Moderate | Highest potential for high molecular weight; gelation risk is dependent on other factors like purity and temperature. |
| < 1.0 (Diamine Excess) | Increases | High | Risk of side reactions with excess amine; can be used in a controlled prepolymerization approach.[5] |
Table 2: Influence of Temperature on Polymerization
| Reaction Temperature | Relative Reaction Rate | Relative Gelation Time | Potential Risks |
| Low (0-25°C) | Moderate | Longer | Ideal for controlled formation of high molecular weight poly(amic acid).[8] |
| Moderate (25-80°C) | Fast | Shorter | Increased risk of side reactions; may initiate premature imidization. |
| High (>100°C) | Very Fast | Very Short | Promotes rapid imidization, which can lead to insolubility and gelation if the resulting polyimide is not soluble in the reaction solvent.[6][12] |
Experimental Protocols
Protocol 1: Standard Two-Step Polymerization of CBDA and 4,4'-Oxydianiline (ODA)
This protocol details the synthesis of a poly(amic acid) precursor while minimizing gelation risk.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 150°C overnight and cool under a stream of dry nitrogen or argon.
-
Purify CBDA and ODA by sublimation or recrystallization. Dry under vacuum.
-
Use anhydrous grade NMP, preferably from a freshly opened bottle or distilled under vacuum.
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add ODA (1 equivalent) and anhydrous NMP to achieve a 15% (w/w) final solids concentration.
-
Stir the mixture under a gentle nitrogen flow until the ODA is fully dissolved.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add solid CBDA (1 equivalent) in small portions over 1-2 hours. Ensure each portion dissolves before adding the next. Maintain vigorous stirring to avoid localized high concentrations.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Continue stirring at room temperature for 18-24 hours. The solution viscosity will increase significantly. Monitor the reaction to ensure no gel particles form.
-
The resulting poly(amic acid) solution is ready for subsequent imidization.
-
Visualizations
// Node Definitions prep [label="1. Prepare Anhydrous\nMonomers & Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="2. Dissolve Diamine\nin NMP", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Cool Solution\nto 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="4. Add CBDA Slowly\n(Portion-wise)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="5. Polymerize at RT\n(18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; paa [label="Poly(amic acid)\nSolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Control Points control_node [label="Key Control Points\nfor Gel Avoidance", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> dissolve; dissolve -> cool; cool -> add; add -> react; react -> paa;
// Control Point Edges control_node -> prep [style=dashed, color="#EA4335", arrowhead=vee]; control_node -> add [style=dashed, color="#EA4335", arrowhead=vee]; control_node -> react [style=dashed, color="#EA4335", arrowhead=vee]; } .enddot Caption: Experimental workflow for CBDA polymerization.
// Node Definitions start [label="Gelation\nOccurred?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q_stage [label="When did it occur?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
early [label="Early Stage\n(< 2 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; late [label="Late Stage / RT", fillcolor="#F1F3F4", fontcolor="#202124"];
cause_early [label="Likely Cause:\n- Stoichiometry Error\n- Reactive Impurities\n- Temp Too High", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_late [label="Likely Cause:\n- Poor Polymer Solubility\n- Concentration Too High", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_early [label="Solution:\n- Verify Reagent Purity\n- Check Calculations\n- Use Lower Temp", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_late [label="Solution:\n- Use Better Solvent\n- Reduce Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_stage; q_stage -> early [label="Early"]; q_stage -> late [label="Late"];
early -> cause_early; cause_early -> solution_early;
late -> cause_late; cause_late -> solution_late; } .enddot Caption: Troubleshooting flowchart for gelation events.
// Central Node gel_risk [label="Gelation Risk", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Factor Nodes stoich [label="Stoichiometric\nImbalance", fillcolor="#FBBC05", fontcolor="#202124"]; purity [label="Monomer/Solvent\nImpurities", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="High Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; conc [label="High Monomer\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; mixing [label="Poor\nMixing", fillcolor="#FBBC05", fontcolor="#202124"];
// Control Nodes control_stoich [label="Precise Control\nof Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_purity [label="High Purity\nReagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_temp [label="Low Temperature\n(Initial Stage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_conc [label="Optimal\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_mixing [label="Vigorous\nStirring", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges stoich -> gel_risk [label="increases"]; purity -> gel_risk [label="increases"]; temp -> gel_risk [label="increases"]; conc -> gel_risk [label="increases"]; mixing -> gel_risk [label="increases"];
control_stoich -> gel_risk [label="decreases", style=dashed, color="#4285F4"]; control_purity -> gel_risk [label="decreases", style=dashed, color="#4285F4"]; control_temp -> gel_risk [label="decreases", style=dashed, color="#4285F4"]; control_conc -> gel_risk [label="decreases", style=dashed, color="#4285F4"]; control_mixing -> gel_risk [label="decreases", style=dashed, color="#4285F4"]; } .enddot Caption: Factors influencing gelation risk in polymerization.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of In Situ Gelation Behavior and Enhanced Oil Recovery Ability of Polymer Gel Used for Controlling CO2 Channeling in Tight Fractured Reservoir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA) Purification
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary purification methods for CBDA include recrystallization, sublimation, and solvent washing/leaching. The choice of method depends on the initial purity of the crude product and the desired final purity.
Q2: Which solvents are suitable for the recrystallization of CBDA?
A2: Acetic anhydride is a commonly used solvent for the synthesis of CBDA from its corresponding tetracarboxylic acid and can also be used for recrystallization.[1][2] For washing the recrystallized product, acetone and 1,4-dioxane have been reported to be effective in removing residual acetic anhydride and other impurities.[2][3]
Q3: What level of purity can be expected from these purification methods?
A3: Purity levels can vary based on the chosen method and the starting material's quality. Liquid chromatography analysis has shown purities of 99.2% after synthesis and drying.[1] Other reported purities after washing with acetone are around 99.3% and 99.6%.[2][3] Commercially available CBDA purified by sublimation often has a purity of ≥98%.[4]
Q4: What are the typical impurities in crude CBDA?
A4: Common impurities can include unreacted cyclobutane-1,2,3,4-tetracarboxylic acid, residual acetic anhydride from the synthesis, and byproducts from the initial cycloaddition reaction used to create the cyclobutane ring structure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Purification | - Incomplete conversion of the tetracarboxylic acid to the dianhydride.- Inefficient removal of the solvent (e.g., acetic anhydride).- Presence of sublimable impurities. | - Ensure sufficient reaction time and temperature during the dehydration step with acetic anhydride.[1][2]- Wash the filtered product thoroughly with a suitable solvent like acetone or 1,4-dioxane.[2][3]- Consider a secondary purification step such as sublimation for higher purity.[4][5] |
| Product is a yellow solid instead of white | - Presence of impurities. | - Recrystallize the product from hot acetic anhydride, followed by filtration and washing.[2]- Perform sublimation to separate the white CBDA from less volatile colored impurities. |
| Low Yield After Recrystallization | - Product is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., 0°C or below) for an adequate amount of time (e.g., 24 hours) to maximize crystal formation.[2]- Minimize the amount of solvent used for recrystallization to avoid excessive loss of product in the mother liquor. |
| Difficulty in Filtering the Product | - Very fine crystals have formed. | - Allow the crystallization to proceed more slowly by cooling the solution gradually. This may encourage the formation of larger, more easily filterable crystals. |
Quantitative Data Summary
| Purification Method | Solvent(s) | Purity Achieved | Yield | Reference |
| Dehydration and Drying | Acetic Anhydride | 99.2% | 84.0% | [1] |
| Recrystallization and Washing | Acetic Anhydride, 1,4-Dioxane | Not specified | Not specified | [2] |
| Washing/Leaching | Acetone | 99.3% | 92.5% | [2] |
| Washing/Leaching | Acetone | 99.2% - 99.6% | 74% - 76% | [3] |
| Sublimation | N/A | ≥98% | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetic Anhydride
-
Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add the crude this compound to acetic anhydride.
-
Heating: Slowly heat the mixture to 150°C while stirring until the solid is completely dissolved.[2]
-
Hot Filtration: If impurities are visible in the hot solution, perform a hot filtration through a pre-heated filter paper to remove them.
-
Crystallization: Allow the hot, filtered solution to cool down slowly to room temperature. Then, place the solution in a freezer at a temperature of 0°C or less for 24 hours to induce recrystallization.[2]
-
Filtration: Filter the resulting solid crystals from the cold solution.
-
Washing: Wash the filtered solid three times with 1,4-dioxane to remove any residual acetic anhydride.[2]
-
Drying: Dry the purified product in a vacuum oven at 60°C for 48 hours to obtain the final product.[2]
Protocol 2: Purification by Acetone Washing
-
Leaching: Add the crude, filtered CBDA cake to a flask containing acetone.
-
Refluxing: Heat the mixture to reflux and maintain for 2 hours with stirring.[2]
-
Cooling: Cool the mixture to 10°C.
-
Filtration: Filter the solid product.
-
Rinsing: Rinse the filtered cake with fresh, cold acetone.
-
Drying: Dry the purified product to obtain CBDA with high purity.[2]
Protocol 3: Purification by Sublimation
-
Apparatus Setup: Place the crude CBDA in a sublimation apparatus.
-
Heating and Vacuum: Heat the apparatus while applying a vacuum. The exact temperature and pressure will depend on the specific sublimation equipment but should be below the melting point of CBDA (>300°C).
-
Condensation: The CBDA will sublime and then condense as pure crystals on a cold surface within the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before breaking the vacuum and carefully collecting the purified crystals.
Visualizations
Caption: Experimental workflow for the purification of CBDA.
Caption: Troubleshooting low purity issues in CBDA.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 3. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. biocompare.com [biocompare.com]
- 5. calpaclab.com [calpaclab.com]
Troubleshooting low molecular weight in polyimides from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of polyimides from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). It provides troubleshooting advice and frequently asked questions to address common challenges, particularly the issue of achieving low molecular weight.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and processing of CBDA-based polyimides.
Question 1: Why is the viscosity of my poly(amic acid) (PAA) solution unexpectedly low after polymerization?
Answer: A low viscosity in the PAA precursor solution is a direct indication of low molecular weight. Several factors during the initial polycondensation step can contribute to this issue.
-
Cause 1: Monomer Impurity and Moisture As with any polyimide synthesis, the purity and dryness of the monomers are crucial for achieving a high molecular weight.[1] This is particularly important when working with sterically hindered diamines, which react more slowly, allowing side reactions to compete more effectively with amic acid formation.[1] The presence of moisture is especially detrimental as it can hydrolyze the dianhydride, forming a diacid which reacts much more slowly with the diamine.[2] This hydrolysis effectively caps the growing polymer chains, limiting the final molecular weight. The poly(amic acid) precursor is also susceptible to hydrolysis in the presence of moisture, which can lead to a decrease in molecular weight over time.[3]
-
Cause 2: Salt Formation In some cases, particularly with aliphatic diamines like trans-1,4-cyclohexanediamine (t-CHDA), salt formation can occur at the initial stage of the reaction.[4] This can inhibit the polymerization process and prevent the formation of a viscous, high molecular weight PAA solution.[4]
-
Cause 3: Inappropriate Stoichiometry An imbalance in the stoichiometry of the dianhydride and diamine monomers will limit the maximum achievable molecular weight. An excess of dianhydride can also lead to side reactions that cap the polymer chains.[5]
-
Solution: Carefully and accurately weigh the monomers to ensure a 1:1 molar ratio. The molecular weight of the resulting polyimide can be systematically varied by controlling the stoichiometric imbalance.[6]
-
Question 2: My final polyimide film is brittle and cracks easily. What is the likely cause?
Answer: Brittleness in the final polyimide film is often a symptom of low molecular weight, but can also be related to the imidization process.
-
Cause 1: Low Molecular Weight of PAA Precursor If the initial PAA solution has a low molecular weight, the resulting polyimide film will likely be brittle and lack mechanical robustness.[7]
-
Solution: Address the potential causes of low PAA viscosity as outlined in Question 1. Achieving a high molecular weight PAA is essential for producing flexible and tough polyimide films.[8]
-
-
Cause 2: Incomplete Imidization The conversion of the PAA to the final polyimide structure is a critical step. If this process, known as imidization, is incomplete, the resulting film will have inferior mechanical properties.[3]
-
Solution: Optimize the imidization protocol. For thermal imidization, ensure that the curing temperatures and times are sufficient. A final curing step above 250°C is often necessary for complete imidization.[3] For chemical imidization, ensure the correct amounts of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) are used.[5][8]
-
-
Cause 3: Degradation During Imidization At certain temperatures (around 100°C), some amic acid groups can revert back to the original anhydride and amine, causing chain scission and a reduction in molecular weight.[5] High-temperature curing in the presence of oxygen can also lead to oxidative degradation of the polymer chains.[3]
-
Solution: When performing thermal imidization, it is important to follow a carefully controlled heating ramp. As the temperature is increased further, the terminal functional groups will react again, leading to an increase in molecular weight.[5] High-temperature curing steps should be performed in an inert atmosphere, such as under a nitrogen or argon purge.[3]
-
Question 3: The molecular weight of my polyimide is inconsistent between different batches, even when following the same procedure. Why?
Answer: Inconsistency between batches often points to subtle variations in the reaction conditions or the stability of the intermediates.
-
Cause 1: PAA Precursor Instability The PAA solution can be unstable, and its molecular weight can decrease over time due to hydrolysis, especially in the presence of moisture.[3]
-
Solution: Use freshly prepared PAA solutions for casting films to ensure consistency between batches.[3] Store PAA solutions in a cool, dry environment.[3] The use of blocked precursors, such as the bis(N,N-diethylamide) of the polyamic acid, has been shown to improve solvolytic stability compared to the unblocked PAA.
-
-
Cause 2: Variations in Environmental Conditions The polycondensation reaction is sensitive to environmental factors, particularly humidity.[8]
-
Solution: Control the relative humidity of the reaction environment, aiming for levels below 50%.[8]
-
-
Cause 3: Inconsistent Imidization Conditions The degree of imidization is highly dependent on both the temperature and time of the curing process.[3][9] Small variations in the heating profile or the efficiency of solvent removal can lead to different final molecular weights and properties.
-
Solution: Precisely control the thermal curing protocol. Incorporating a low-temperature drying step (e.g., 80-100°C) for an extended period can help to remove the bulk of the solvent before initiating high-temperature imidization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the standard two-step method for synthesizing polyimides from CBDA?
A1: The most common method is a two-step process.[2][5] First, a dianhydride (CBDA) and a diamine are reacted at room temperature in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) (PAA) precursor.[5] In the second step, the PAA is converted to the final polyimide through either thermal or chemical imidization.[5]
Q2: What is the difference between thermal and chemical imidization?
A2: Thermal imidization involves heating the PAA film or solution, typically in stages up to 300°C or higher, to induce cyclodehydration.[10] Chemical imidization is performed at lower temperatures by adding a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, to the PAA solution.[5][8] The resulting polyimide often precipitates from the solution.[5]
Q3: How does the reactivity of CBDA compare to other dianhydrides?
A3: CBDA is noted to have a considerably high polymerizability, which is attributed to the ring strain of its acid anhydride functional groups.[4] This can allow for the formation of high molecular weight polyimides where other cycloaliphatic dianhydrides might fail.[4]
Q4: Can I use a one-step method for synthesizing CBDA-based polyimides?
A4: Yes, a one-step method, or high-temperature solution polycondensation, is also possible. This involves heating a stoichiometric mixture of the monomers in a high-boiling solvent (180-220°C).[5] The water generated during the reaction is continuously removed, often as an azeotrope.[5]
Data Presentation
Table 1: Influence of Monomer and Imidization Method on Polyimide Properties
| Dianhydride | Diamine | Imidization Method | Molecular Weight (Mn) | Intrinsic Viscosity (dL/g) | Film Properties |
| CBDA | N700 | Thermal | Low | Minimal increase | Does not form freestanding film[7] |
| BPDA | N700 | Thermal | Low | Very little increase | Brittle but creasable[7] |
| 6FDA/CBDA Copolymer | N700 | Thermal | Higher | Macroscopic increase | Mechanically robust, light color[7] |
| Various | Hindered Diamines | Thermal | 13,100 - 56,100 | 0.28 - 1.05 | Soluble in common solvents[1] |
Table 2: Typical Thermal Imidization Protocol
| Step | Temperature (°C) | Time | Purpose |
| 1 | 80 | 2-5 hours | Solvent Removal[3][10] |
| 2 | 125 | 2 hours | Initial Imidization[3][10] |
| 3 | 150 | 2 hours | Intermediate Imidization[3][10] |
| 4 | 200 | 1 hour | Further Imidization[3][10] |
| 5 | >250 | 1 hour | Final Curing[3][10] |
Experimental Protocols
Protocol 1: Purification of this compound (CBDA)
This protocol is based on the recrystallization of the crude product obtained from the photodimerization of maleic anhydride.
-
Dissolution: Add the crude solid CBDA to acetic anhydride.[11]
-
Heating: Slowly heat the mixture to 150°C and maintain this temperature for 24 hours to ensure any remaining tetracarboxylic acid is converted to the dianhydride.[11]
-
Filtration: While the solution is still hot, filter it through a filter paper to remove any insoluble impurities.[11]
-
Recrystallization: Place the hot, filtered solution in a freezer at 0°C or below for 24 hours to induce recrystallization.[11]
-
Washing: Collect the resulting solid by filtration and wash it three times with 1,4-dioxane to remove residual acetic anhydride.[11]
-
Drying: Dry the purified CBDA in a vacuum oven at 60°C for 48 hours.[11]
Protocol 2: Two-Step Synthesis of a CBDA-Based Polyimide Film
This is a general procedure for the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal imidization.
-
Environment Control: Ensure the reaction is carried out in a dry environment with a relative humidity below 50%.[8]
-
Diamine Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an ultra-dry polar aprotic solvent (e.g., DMAc or NMP).[8][12] Stir under a nitrogen atmosphere until the diamine is fully dissolved.[8]
-
Polymerization: Add an equimolar amount of purified CBDA powder to the diamine solution in one portion.[8] If necessary, add additional dry solvent to achieve the desired solid content (e.g., 15-20 wt%).[8][13]
-
PAA Formation: Continue stirring the viscous solution at room temperature for 24-48 hours under a nitrogen atmosphere to form the poly(amic acid) (PAA) solution.[8][12]
-
Film Casting: Pour the viscous PAA solution onto a clean glass plate. Use a doctor blade to create a wet film of uniform thickness.[8]
-
Thermal Imidization: Place the cast film in a vacuum or nitrogen-purged oven.[3]
-
Film Removal: After cooling to room temperature, immerse the glass plate in deionized water to peel off the free-standing polyimide film.[8]
-
Final Drying: Dry the polyimide film in a vacuum oven at 120°C for 24 hours.[8]
Mandatory Visualization
Caption: Troubleshooting flowchart for low molecular weight issues.
Caption: Workflow for two-step polyimide synthesis.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
Welcome to the technical support center for the synthesis and stereochemical control of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the [2+2] photodimerization of maleic anhydride, followed by dehydration of the resulting cyclobutane-1,2,3,4-tetracarboxylic acid.[1][2][3][4] The initial photodimerization is a key step where stereochemistry is determined.
Q2: How many stereoisomers of this compound are possible?
A2: There are four possible stereoisomers of the cyclobutane-1,2,3,4-tetracarboxylic acid core. The specific dianhydride isomers depend on the relative orientation of the carboxylic acid groups.
Q3: How can I control the stereochemical outcome of the photodimerization reaction?
A3: The stereochemistry of the photodimerization product is highly dependent on the reaction conditions. Key factors include:
-
Reaction Phase: Performing the reaction in the solid state versus in solution can significantly influence the stereochemical outcome. The crystal packing of maleic anhydride in the solid state can pre-organize the molecules for a specific stereoselective cycloaddition.
-
Solvent: In solution-phase reactions, the choice of solvent is crucial. Solvents can influence the conformation of the reactants and intermediates. For example, the photodimerization of maleic anhydride in solution has been reported to yield the cis,trans,cis-isomer.[3][5]
-
Photosensitizer: The choice of photosensitizer (e.g., benzophenone, acetophenone) can affect the reaction mechanism and, consequently, the stereoselectivity.[6][7]
Q4: What is the purpose of the dehydration step with acetic anhydride?
A4: The photodimerization of maleic anhydride initially forms cyclobutane-1,2,3,4-tetracarboxylic acid. Acetic anhydride is a dehydrating agent used to convert the tetracarboxylic acid into the corresponding dianhydride.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of maleic anhydride | Insufficient irradiation time or intensity. | Increase the reaction time or use a more powerful UV lamp. Ensure the reactor material is UV-transparent at the desired wavelength. |
| Inefficient photosensitizer. | Experiment with different photosensitizers, such as benzophenone or acetophenone, and optimize their concentration.[6][7] | |
| Low reactant concentration. | While higher concentrations can sometimes lead to side reactions, ensure the concentration is sufficient for efficient dimerization. | |
| Product loss during workup | Product precipitation and loss during filtration. | The product is often insoluble.[8] Minimize transfer steps and wash the precipitate with a solvent in which it is sparingly soluble to remove impurities. |
Issue 2: Formation of a Mixture of Stereoisomers
| Symptom | Possible Cause | Suggested Solution |
| Obtaining a mixture of syn and anti isomers | Reaction conditions do not favor a single stereochemical pathway. | For solution-phase reactions: Experiment with different solvents. Aromatic solvents like benzene can form complexes with maleic anhydride, potentially influencing the stereochemical outcome.[9] For solid-state reactions: Control the crystallization of maleic anhydride to obtain a specific polymorph that favors the desired stereoisomer upon irradiation. |
| Non-optimal sensitizer. | The triplet energy of the sensitizer can influence the reaction pathway. Try different sensitizers to see if the isomeric ratio improves. |
Issue 3: Reactor Clogging
| Symptom | Possible Cause | Suggested Solution |
| Solid product adheres to reactor walls, stopping the reaction. | Low solubility of the this compound product.[8] | Use a microreactor with slug flow: Introducing an inert gas to create a segmented flow can help transport the solid product and prevent clogging.[8][10] Apply ultrasonication: Ultrasonic vibrations can help to keep the product suspended and prevent it from adhering to the reactor surfaces.[8][10] |
| High reactant concentration leading to rapid precipitation. | Lower the initial concentration of maleic anhydride to slow down the rate of product formation and precipitation. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general procedure and may result in a mixture of stereoisomers.
-
Photodimerization:
-
Dissolve maleic anhydride in a suitable solvent (e.g., ethyl acetate, diethyl carbonate) in a photoreactor.[2][4]
-
Add a photosensitizer (e.g., benzophenone).
-
Irradiate the solution with a UV lamp (e.g., high-pressure mercury lamp) for a specified time (e.g., 24 hours), maintaining a controlled temperature.[2]
-
The product will precipitate out of the solution.
-
-
Isolation of Tetracarboxylic Acid:
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold solvent to remove unreacted starting material and sensitizer.
-
Dry the solid under vacuum.
-
-
Dehydration to Dianhydride:
-
Suspend the dried cyclobutane-1,2,3,4-tetracarboxylic acid in acetic anhydride.[2]
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture to allow the dianhydride to crystallize.
-
Collect the crystalline product by filtration, wash with a suitable solvent (e.g., 1,4-dioxane), and dry under vacuum.[2]
-
Protocol 2: Separation of syn and anti Isomers
-
Column Preparation:
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., a mixture of ethyl acetate and petroleum ether).[11]
-
-
Sample Loading:
-
Dissolve the crude mixture of dianhydride isomers in a minimum amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system, collecting fractions. The polarity of the solvent system may need to be gradually increased to elute all isomers.
-
-
Analysis:
-
Analyze the collected fractions by a suitable method (e.g., TLC, HPLC, or NMR) to identify the fractions containing the pure isomers.[11]
-
-
Isolation:
-
Combine the fractions containing the desired pure isomer and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Summary of Reported Yields for this compound Synthesis
| Starting Material | Solvent | Light Source | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (400nm) | 300 | 64.6 | 96.4 | [4] |
| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 6 | 32.8 | 96.5 | [4] |
| Cyclobutane tetracarboxylic acid | Acetic Anhydride (dehydration) | N/A | 25 | 84.0 | 99.2 | |
| Cyclobutane tetracarboxylic acid | Acetic Anhydride (dehydration) | N/A | 24 | 92.5 | 99.3 | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound isomers.
Caption: Key factors influencing the stereochemical outcome and overall success of the synthesis.
References
- 1. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 3. datapdf.com [datapdf.com]
- 4. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Maleic anhydride–benzene and maleic anhydride–acetone molecular complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Managing Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBDA) and why is it moisture sensitive?
A1: this compound (CBDA) is a cyclic anhydride, a molecule containing two anhydride groups fused to a cyclobutane ring. Anhydrides are highly reactive towards nucleophiles, particularly water. The presence of moisture leads to the hydrolysis of the anhydride rings, opening them to form the corresponding tetracarboxylic acid. This chemical transformation alters the properties and reactivity of the molecule, rendering it unsuitable for many of its intended applications, such as polyimide synthesis.
Q2: How can I visually identify if my CBDA has been exposed to moisture?
A2: Pure CBDA is typically a white to off-white crystalline powder. Significant exposure to moisture and subsequent hydrolysis can lead to a change in the physical appearance of the powder, which may become clumpy or sticky. However, visual inspection is not a definitive method for determining hydrolysis. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are recommended for a conclusive assessment.
Q3: What are the recommended storage conditions for CBDA to prevent moisture exposure?
A3: To maintain its integrity, CBDA should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated, away from sources of moisture.[1][2] For long-term storage, keeping the container in a desiccator with a suitable drying agent is also advisable.
Q4: What is the impact of CBDA hydrolysis on polyimide synthesis?
A4: In polyimide synthesis, CBDA reacts with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically imidized. If CBDA has been hydrolyzed to its tetracarboxylic acid form, it will not readily react with the diamine under standard polymerization conditions to form the high molecular weight poly(amic acid) necessary for producing high-quality polyimide films. This can lead to polymers with lower molecular weights, poor mechanical properties, and altered thermal stability.
Q5: Can I still use CBDA that has been partially hydrolyzed?
A5: Using partially hydrolyzed CBDA is generally not recommended for applications requiring high purity and predictable reaction stoichiometry, such as in the synthesis of high-performance polymers. The presence of the tetracarboxylic acid will interfere with the polymerization process. However, for some applications, it may be possible to purify the partially hydrolyzed material.
Q6: How does the moisture sensitivity of CBDA and the resulting polyanhydrides affect their use in drug delivery?
A6: Polyanhydrides, which can be synthesized using monomers like CBDA, are investigated for controlled drug delivery applications due to their biodegradable nature.[2][3][4] Their degradation via hydrolysis of the anhydride bonds allows for the gradual release of an encapsulated drug.[1][2][3] However, this inherent moisture sensitivity also presents a challenge. Premature exposure to moisture during formulation or storage can lead to uncontrolled degradation and premature drug release, compromising the efficacy and safety of the drug delivery system.[5][6] Therefore, precise control over moisture is critical throughout the lifecycle of such products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor solubility of CBDA in aprotic solvents (e.g., NMP, DMAc) during reaction setup. | The CBDA may have hydrolyzed to cyclobutane-1,2,3,4-tetracarboxylic acid, which has different solubility characteristics. | Verify the purity of the CBDA using FT-IR spectroscopy. If hydrolysis has occurred, consider purifying the material or using a fresh, unopened batch of the reagent. |
| Low molecular weight of the resulting polyimide. | Incomplete reaction due to the presence of hydrolyzed CBDA. | Ensure all reactants, solvents, and equipment are rigorously dried before use. Handle CBDA in a glovebox or under an inert atmosphere. |
| Inconsistent reaction outcomes or poor reproducibility. | Variable levels of moisture contamination between experiments. | Standardize handling procedures for CBDA and other moisture-sensitive reagents. Implement rigorous drying protocols for all components of the reaction. |
| Unexpected peaks in FT-IR or NMR spectra of the product. | Presence of carboxylic acid groups from hydrolyzed CBDA. | Analyze the spectra for characteristic peaks of carboxylic acids (broad O-H stretch in IR, acidic proton signal in NMR). Purify the product to remove the hydrolyzed species. |
| Premature degradation of polyanhydride-based drug delivery formulation. | Exposure to moisture during processing or storage. | Implement stringent moisture control measures during the entire manufacturing and storage process. Consider incorporating the formulation into a moisture-impermeable secondary packaging. |
Data on Anhydride Hydrolysis
| Catalyst | Rate Constant (k, M⁻¹s⁻¹) |
| Water | 2.5 x 10⁻⁴ |
| Acetate Buffer | 1.2 x 10⁻² |
| Phosphate Buffer | 0.15 |
| Carbonate Buffer | 2.8 |
Data adapted from studies on phthalic anhydride hydrolysis and is for illustrative purposes only.[7]
Experimental Protocols
Protocol 1: FT-IR Spectroscopy for Detection of CBDA Hydrolysis
Objective: To qualitatively assess the extent of CBDA hydrolysis by identifying the characteristic infrared absorption bands of the anhydride and its corresponding carboxylic acid.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or a mineral oil (Nujol) mull of the CBDA sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Intact CBDA (Anhydride): Look for two characteristic carbonyl (C=O) stretching bands for the cyclic anhydride. For saturated cyclic anhydrides, these typically appear around 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[8]
-
Hydrolyzed CBDA (Carboxylic Acid): The presence of the hydrolysis product, cyclobutane-1,2,3,4-tetracarboxylic acid, will be indicated by the appearance of a broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a carbonyl (C=O) stretching band around 1710 cm⁻¹. The disappearance or significant reduction in the intensity of the anhydride carbonyl peaks will also be observed.
-
Protocol 2: Purification of Partially Hydrolyzed CBDA by Recrystallization
Objective: To purify CBDA that has been partially exposed to moisture by converting the tetracarboxylic acid back to the dianhydride and then recrystallizing.
Methodology:
-
Dehydration: Place the partially hydrolyzed CBDA in a round-bottom flask with a significant excess of acetic anhydride.
-
Reaction: Heat the mixture under reflux with stirring for several hours (e.g., 4-6 hours) to convert the tetracarboxylic acid back to the dianhydride.
-
Cooling and Precipitation: Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified CBDA.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a suitable dry, non-polar solvent (e.g., anhydrous diethyl ether or hexane) to remove residual acetic anhydride and acetic acid.
-
Drying: Dry the purified CBDA crystals under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove any remaining solvent.
-
Verification: Confirm the purity of the recrystallized CBDA using FT-IR spectroscopy as described in Protocol 1.
Visualizations
Caption: Hydrolysis pathway of CBDA upon exposure to moisture.
Caption: Troubleshooting workflow for experiments involving CBDA.
References
- 1. Controlled release from aspirin based linear biodegradable poly(anhydride esters) for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges [mnba-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Scaling Up the Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for scaling up the synthesis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of CBDA, presented in a question-and-answer format.
Method 1: Photodimerization of Maleic Anhydride
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the photodimerization of maleic anhydride are a common issue, often exacerbated during scale-up. Consider the following factors:
-
Photon Utilization: In larger batch reactors, uneven illumination and photon loss can significantly reduce efficiency.[1] For scaling up, transitioning from a traditional batch photoreactor to a continuous flow microreactor can improve photon utilization, mixing, and heat transfer.[2]
-
Reactant Concentration: Higher concentrations can sometimes lead to lower yields. One study demonstrated that a lower reactant concentration resulted in a higher product yield.[2] It is crucial to optimize the concentration for your specific reactor setup.
-
Reaction Temperature: Temperature control is critical. Higher temperatures can promote the formation of by-products.[3] For instance, maintaining a temperature range of 0-20°C has been shown to suppress side reactions and lead to higher selectivity and yield.[3] Some protocols have successfully used temperatures as low as 5°C.[2][4]
-
Residence Time (Flow Reactors): In a continuous flow setup, a longer residence time in the illuminated zone generally leads to a higher yield.[2]
-
Solvent Choice: The choice of solvent can impact both yield and product purity. While ethyl acetate is commonly used, diethyl carbonate has been reported to increase the yield to over 75% and avoids the use of more toxic solvents.[5] The product's low solubility in certain solvents like carbonic acid diesters can also be advantageous, as it precipitates out, suppressing reverse reactions and oligomer formation.[3]
-
Light Source: The efficiency of the light source is paramount. LED cold ultraviolet light sources are reported to have high induction efficiency and allow for better temperature control compared to high-pressure mercury lamps, which generate significant heat.[4]
Question: I am observing the formation of undesirable by-products. How can I minimize them?
Answer: By-product formation is often related to reaction conditions. Key strategies to improve selectivity include:
-
Temperature Control: As mentioned, maintaining a low reaction temperature (ideally between -10°C and 20°C) is highly effective in suppressing the formation of polymeric by-products.[3]
-
Sensitizers: The use of a sensitizer, such as benzophenone or its derivatives, can improve the efficiency and selectivity of the photodimerization reaction.[3] The amount of sensitizer should be optimized, typically ranging from 0.1 to 20 mol% relative to the maleic anhydride.[3]
-
Solvent Selection: The solvent can influence side reactions. Using a solvent in which the CBDA product has low solubility can cause it to precipitate as it forms, effectively removing it from the reaction mixture and preventing further reactions.[3]
Question: The purity of my final CBDA product is below 99%. What purification steps are recommended?
Answer: Achieving high purity is essential for polymerization applications. If your product purity is low, consider the following purification protocol:
-
Initial Filtration: After the reaction, the crude solid product should be filtered from the solvent.
-
Washing: Wash the filtered solid to remove unreacted starting materials and soluble impurities. Acetone is a commonly used solvent for washing.[1][6] Another effective method involves washing with 1,4-dioxane to remove residual acetic anhydride if it was used in a dehydration step.[6]
-
Recrystallization: For higher purity, recrystallization is effective. A common procedure involves dissolving the crude product in hot acetic anhydride, filtering out any insoluble impurities while hot, and then allowing the solution to cool (e.g., in a freezer at 0°C or less) to recrystallize the CBDA.[6]
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.[6]
Method 2: Multi-step Chemical Synthesis (Favorskii Rearrangement Route)
Question: The overall yield of my multi-step synthesis is poor. Which step is most likely the issue?
Answer: This four-step process (halogenation, rearrangement, hydrolysis, dehydration) has several stages where yield can be lost.[1]
-
Step 1: Halogenation: Ensure the reaction is carried out at the recommended temperature (e.g., 0-10°C) to avoid side reactions. The choice of halogenating agent (e.g., N-bromosuccinimide) is also critical.[1]
-
Step 2: Favorskii Rearrangement: This step is crucial for forming the cyclobutane ring. The choice of base and reaction conditions must be carefully controlled.
-
Step 3: Hydrolysis: Incomplete hydrolysis of the tetracarboxylate ester will result in a mixture of acids and esters, making the final purification difficult. Ensure sufficient reaction time (e.g., 15-24 hours) and appropriate acid concentration.[1]
-
Step 4: Dehydration: The final ring-closing dehydration with acetic anhydride is typically high-yielding (often >90%).[6] However, if the starting tetracarboxylic acid is impure, the yield and purity of the final dianhydride will be compromised. Ensure the temperature is controlled (e.g., 80-100°C) and the reaction goes to completion (e.g., 5-6 hours).[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the photodimerization route for synthesizing CBDA? A1: The primary advantage of the photodimerization of maleic anhydride is that it is a [2+2] cycloaddition reaction that can directly form the cyclobutane ring in a single step, starting from a readily available material.[1][5] When optimized, it can be an efficient process.
Q2: Why was the multi-step chemical synthesis developed as an alternative for industrial scale-up? A2: The multi-step chemical synthesis route was developed to overcome the challenges associated with photoreactors on an industrial scale.[1] Large-scale photoreactors often suffer from low photon utilization, uneven illumination, and significant photon loss, which leads to long reaction times, low yields, and inconsistent product quality.[1] The chemical route avoids the need for specialized photoreaction equipment, making it potentially more amenable to traditional industrial chemical processing.[1]
Q3: How can the purity of the final CBDA product be accurately determined? A3: The purity of CBDA can be assessed using standard analytical techniques. Liquid chromatography is a precise method for determining purity.[5] The melting point is also a good indicator of purity; pure CBDA has a melting point above 300°C.
Q4: What are the key safety precautions to consider when performing these syntheses? A4: Safety is paramount. When using acetic anhydride, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection, as it is corrosive and a lachrymator. Halogenating agents like bromine or N-bromosuccinimide are toxic and corrosive and must be handled with care.[1] Organic solvents like ethyl acetate and diethyl carbonate are flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Scaled-up Photodimerization Synthesis Conditions
| Starting Material | Light Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | UV Lamps (300nm) | Ethyl Acetate | - | 24 | - | - | [6] |
| Maleic Anhydride | LED Cold UV (365nm) | Diethyl Carbonate | 5 | 200 | 76.5 | 98.1 | [4] |
| Maleic Anhydride | LED Cold UV (400nm) | Diethyl Carbonate | 25 | 300 | 64.6 | 96.4 | [4] |
| Maleic Anhydride | High-Pressure Hg Lamp | Ethyl Acetate | 5 | 6 | 32.8 | 96.5 | [4] |
| Maleic Anhydride | UV Irradiation | Diethyl Carbonate | - | - | 75.2 | - | [5] |
| Dimethyl Maleate | UV Light | Deionized Water | 10 | 20 | 96.5 (for ester) | - | [5] |
Table 2: Yield and Purity Data for Multi-step Chemical Synthesis
| Step | Reactants | Conditions | Yield (%) | Purity (%) | Reference |
| Dehydration | 1,2,3,4-Cyclobutanetetracarboxylic acid, Acetic Anhydride | 80°C, 5-6h | 74-76 | 99.2 | [1] |
| Dehydration | 1,2,3,4-Cyclobutanetetracarboxylic acid, Acetic Anhydride | 100°C, 24h | 92.5 | 99.3 | [6] |
| Dehydration | 1,2,3,4-Cyclobutanetetracarboxylic acid, Acetic Anhydride | 140°C, 25h | 84.0 | 99.2 | [5] |
Experimental Protocols
Protocol 1: Photodimerization of Maleic Anhydride in a Batch Reactor
-
Reactor Setup: Equip a 2L quartz glass photoreactor with a mechanical stirrer, a cooling system, and sixteen 300nm UV lamps.
-
Charging the Reactor: Add 250 mL of ethyl acetate and 100 g of maleic anhydride to the reactor. Stir the mixture until the maleic anhydride is completely dissolved.
-
Initiating Reaction: Start the cooling system to prevent excessive temperature increase. Turn on the UV lamps to initiate the photoreaction.
-
Reaction: Continue the reaction for 24 hours with constant stirring to prevent the product from adhering to the reactor walls. A white solid will precipitate.
-
Isolation: After 24 hours, turn off the lamps and filter the reaction mixture to collect the white solid product.
-
Drying: Dry the solid in a vacuum oven at 60°C for 24 hours.
-
Purification (Dehydration/Recrystallization): Add the dried solid to acetic anhydride and heat to 150°C for 24 hours. Filter the hot solution to remove impurities.
-
Recrystallization: Place the filtrate in a freezer at ≤0°C for 24 hours to induce recrystallization.
-
Final Processing: Filter the resulting solid, wash it three times with 1,4-dioxane, and dry in a vacuum oven at 60°C for 48 hours to obtain pure CBDA.[6]
Protocol 2: Multi-step Synthesis via Favorskii Rearrangement
This protocol is a general representation based on the described chemical pathway.[1]
-
Step 1: Halogenation: Dissolve 1,4-cyclohexanedione-2,5-dicarboxylate in dichloromethane. Cool the solution to 0-10°C and add a halogenating agent (e.g., N-bromosuccinimide). Allow the reaction to proceed for a specified time (0.1-24h) within a temperature range of -30 to 100°C.
-
Step 2: Favorskii Rearrangement: Treat the resulting halogenated product with an alkaline reagent to induce the rearrangement, forming 1,2,3,4-cyclobutane tetracarboxylate.
-
Step 3: Hydrolysis: Hydrolyze the tetracarboxylate salt in an acidic solution. Heat the reaction to 80-100°C for 15-24 hours to yield 1,2,3,4-cyclobutanetetracarboxylic acid.
-
Step 4: Dehydration: Add the 1,2,3,4-cyclobutanetetracarboxylic acid to acetic anhydride. Heat the mixture to 80°C and react for 5-6 hours. Cool the solution to below 20°C to precipitate the product. Filter the solid, wash with acetone, and dry to obtain the final CBDA product.[1]
Visualizations
Caption: Workflow for the synthesis of CBDA via photodimerization.
Caption: Workflow for the multi-step chemical synthesis of CBDA.
Caption: Troubleshooting low yields in the photodimerization of maleic anhydride.
References
- 1. CN114507240A - Preparation method of cyclobutane tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 2. Synthesis of this compound in Continuous Flow Photoreactor [finechemicals.com.cn]
- 3. WO2015108168A1 - Method for producing cyclobutane tetracarboxylic acid derivative - Google Patents [patents.google.com]
- 4. CN102977112A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride and Other Common Dianhydrides for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, the choice of monomer is critical in defining the final properties of the material. Polyimides, renowned for their exceptional thermal, mechanical, and electrical properties, are synthesized through the polycondensation of a dianhydride and a diamine. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a cycloaliphatic dianhydride, offers a unique set of characteristics to the resulting polyimides. This guide provides an objective, data-driven comparison of CBDA with other widely used dianhydrides: pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
Structural Overview of Compared Dianhydrides
The chemical structure of the dianhydride monomer is a key determinant of the polymer's backbone rigidity, chain packing, and intermolecular interactions, which in turn dictate its macroscopic properties.
Caption: Chemical structures of the compared dianhydrides.
CBDA's cycloaliphatic nature distinguishes it from the aromatic structures of PMDA, 6FDA, and BPDA. This fundamental difference has profound implications for the properties of the derived polyimides.
Performance Comparison of Polyimide Films
The following tables summarize the key performance metrics of polyimides synthesized from the aforementioned dianhydrides. To provide a standardized comparison, data is presented for polyimides synthesized with a common aromatic diamine, 4,4'-oxydianiline (ODA), where available. It is important to note that the properties of polyimides are highly dependent on the specific diamine used in their synthesis.
Table 1: Thermal Properties
The thermal stability of a polyimide is critical for its application in high-temperature environments. Key metrics include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid to a more flexible state, and the 5% weight loss temperature (Td5), which indicates the onset of thermal decomposition.
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| CBDA | ODA | ~290 | ~450 |
| PMDA | ODA | 385 | >500 |
| 6FDA | ODA | 265 | ~530 |
| BPDA | ODA | 275 | >500 |
Note: These values are approximate and can vary based on the specific synthesis and processing conditions.
Aromatic dianhydrides like PMDA and BPDA generally yield polyimides with higher thermal stability compared to the cycloaliphatic CBDA. The rigid, planar structure of PMDA leads to particularly high Tg values.
Table 2: Solubility
The solubility of a polyimide is a crucial factor for its processability, especially for applications requiring solution-based techniques like spin coating or casting.
| Dianhydride | Diamine | Solubility in NMP | Solubility in m-cresol | Solubility in THF |
| CBDA | ODA | Soluble | Soluble | Partially Soluble |
| PMDA | ODA | Insoluble | Insoluble | Insoluble |
| 6FDA | ODA | Soluble | Soluble | Soluble |
| BPDA | ODA | Soluble | Soluble | Insoluble |
NMP: N-methyl-2-pyrrolidone, THF: Tetrahydrofuran
Polyimides derived from CBDA and 6FDA exhibit significantly better solubility than those from PMDA. The flexible ether linkages and the bulky hexafluoroisopropylidene group in 6FDA, and the non-planar cyclobutane ring in CBDA disrupt polymer chain packing, leading to enhanced solubility.
Table 3: Optical Properties
For applications in electronics and optoelectronics, the optical transparency and refractive index of polyimide films are of paramount importance.
| Dianhydride | Diamine | Cut-off Wavelength (λc) (nm) | Refractive Index (n) at 589 nm |
| CBDA | ODA | < 300 | ~1.61 |
| PMDA | ODA | ~450 | ~1.70 |
| 6FDA | ODA | ~340 | ~1.56 |
| BPDA | ODA | ~380 | ~1.68 |
Polyimides based on the cycloaliphatic CBDA exhibit excellent optical transparency with a low cut-off wavelength, making them suitable for applications requiring colorless films. The aromatic dianhydrides, particularly PMDA and BPDA, tend to form charge-transfer complexes, which impart a yellow color to the films and result in higher cut-off wavelengths. The fluorine-containing 6FDA also yields polyimides with good transparency and a lower refractive index.
Table 4: Dielectric Properties
In microelectronics, a low dielectric constant is essential to minimize signal delay and cross-talk.
| Dianhydride | Diamine | Dielectric Constant (ε) at 1 MHz |
| CBDA | ODA | ~2.9 |
| PMDA | ODA | ~3.2 |
| 6FDA | ODA | ~2.8 |
| BPDA | ODA | ~3.1 |
The incorporation of the cycloaliphatic CBDA and the fluorinated 6FDA generally leads to polyimides with lower dielectric constants compared to their fully aromatic counterparts, PMDA and BPDA. This is attributed to the disruption of polarizable aromatic systems and the introduction of less polar moieties.
Experimental Protocols
The synthesis of polyimides from dianhydrides and diamines typically follows a two-step process.
Caption: General experimental workflow for polyimide synthesis and characterization.
1. Synthesis of Poly(amic acid) (PAA): In a dry, nitrogen-purged flask, the diamine is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to yield a viscous poly(amic acid) solution.
2. Imidization: The PAA solution is cast onto a glass substrate to form a thin film. The film is then subjected to either thermal or chemical imidization.
-
Thermal Imidization: The PAA film is heated in a stepwise manner, typically up to 300-350°C, to induce cyclodehydration and form the polyimide.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the PAA solution before casting. The film is then heated at a lower temperature (e.g., 150-200°C) to complete the imidization.
3. Characterization:
-
Thermal Properties: Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature, and differential scanning calorimetry (DSC) is employed to measure the glass transition temperature.
-
Solubility: The solubility of the polyimide films is tested in various organic solvents at room temperature.
-
Optical Properties: UV-visible spectroscopy is used to measure the optical transmittance and determine the cut-off wavelength of the polyimide films. The refractive index is measured using an ellipsometer or a prism coupler.
-
Dielectric Properties: The dielectric constant and dielectric loss are measured using a parallel plate capacitor setup with an LCR meter at a specific frequency (e.g., 1 MHz).
Structure-Property Relationships
The choice of dianhydride has a cascading effect on the properties of the resulting polyimide, which in turn dictates its suitability for various applications.
Caption: Logical relationship between dianhydride structure and key polyimide properties.
Conclusion
This compound stands out as a valuable monomer for the synthesis of high-performance polyimides, particularly when optical clarity, solubility, and low dielectric properties are of primary concern.
-
CBDA is an excellent choice for applications in flexible electronics, displays, and optical components where high transparency and solution processability are required. Its cycloaliphatic structure effectively disrupts charge-transfer complex formation, leading to colorless films with low dielectric constants.
-
PMDA and BPDA are preferred for applications demanding superior thermal and mechanical performance, such as in the aerospace and automotive industries. Their rigid aromatic backbones contribute to high glass transition temperatures and excellent dimensional stability. However, this comes at the cost of reduced solubility and optical transparency.
-
6FDA offers a unique balance of properties. The incorporation of fluorine atoms enhances solubility, optical transparency, and lowers the dielectric constant, while the aromatic backbone provides good thermal stability. This makes 6FDA-based polyimides suitable for a wide range of advanced applications, though often at a higher cost.
The selection of the appropriate dianhydride is a critical decision in the design of polyimide materials. This guide provides a foundational comparison to aid researchers and professionals in making an informed choice based on the specific performance requirements of their application.
Performance Showdown: CBDA-Based Polyimides Versus Traditional Aromatic Counterparts
A comprehensive guide for researchers and scientists on the comparative performance of cyclobutanetetracarboxylic dianhydride (CBDA)-based polyimides against other conventional aromatic polyimides. This report details key performance metrics, supported by experimental data, to inform material selection in advanced applications.
In the quest for high-performance polymers, polyimides have long stood out for their exceptional thermal stability, mechanical strength, and dielectric properties.[1] Traditional aromatic polyimides, derived from aromatic dianhydrides like pyromellitic dianhydride (PMDA) and biphenyltetracarboxylic dianhydride (BPDA), are widely used in the aerospace, electronics, and automotive industries.[2] However, the emergence of polyimides based on cycloaliphatic dianhydrides, such as cyclobutanetetracarboxylic dianhydride (CBDA), presents new possibilities, particularly for applications demanding high optical transparency and tailored thermal and mechanical characteristics.[3] This guide provides a detailed comparison of the performance of CBDA-based polyimides against well-established aromatic polyimides, supported by experimental data and protocols.
Key Performance Metrics: A Side-by-Side Comparison
The performance of a polyimide is intrinsically linked to its chemical structure, arising from the combination of the dianhydride and diamine monomers. The introduction of the cycloaliphatic CBDA moiety in place of a planar aromatic dianhydride significantly influences the polymer's properties.
Thermal Properties
Thermal stability is a hallmark of polyimides. This is typically evaluated by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to degrade, and dynamic mechanical analysis (DMA), which identifies the glass transition temperature (Tg), a key indicator of the upper service temperature.
| Property | CBDA-Based Polyimide (CBDA-TFMB) | Aromatic Polyimide (BPDA-ODA) | Aromatic Polyimide (PMDA-ODA) | Test Method |
| 5% Weight Loss Temperature (Td5, °C) | ~470 | ~579 (in N2) | ~530-555 | TGA |
| Glass Transition Temperature (Tg, °C) | >300 | ~290 | ~387-409 | DMA |
Note: The properties of polyimides can vary significantly based on the specific diamine used in conjunction with the dianhydride, as well as the curing process.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their application in flexible electronics, coatings, and composites. Tensile testing, following standards such as ASTM D882, is used to determine key mechanical properties.[4][5]
| Property | CBDA-Based Polyimide (CBDA-DABP/Carbohydrazide) | Aromatic Polyimide (BPDA-ODA) | Aromatic Polyimide (PMDA-ODA) | Test Method |
| Tensile Strength (MPa) | Not explicitly found in searches | ~114 | ~125-286 | ASTM D882 |
| Elongation at Break (%) | ~10.2 (for a δPI-1 from CBDA) | ~3.6 | ~2.8-3.8 | ASTM D882 |
| Tensile Modulus (GPa) | Not explicitly found in searches | ~3.23 | ~3.42-22.06 | ASTM D882 |
Dielectric Properties
With the advancement of high-frequency electronics, the dielectric performance of insulating materials is of paramount importance. A low dielectric constant (Dk) and low dielectric loss (Df) are desirable to minimize signal delay and energy dissipation.[6]
| Property | CBDA-Based Polyimide | Aromatic Polyimide (BPDA-ODA) | Aromatic Polyimide (PMDA-ODA) | Test Method |
| Dielectric Constant (Dk) @ 1 MHz | ~2.44 | ~3.23 | >3.23 | ASTM D150 |
| Dielectric Loss (Df) @ 1 MHz | Not explicitly found in searches | <0.004 | >0.004 | ASTM D150 |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide films.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which 5% weight loss occurs (Td5) is determined from the resulting TGA curve.
Tensile Testing (ASTM D882)
Objective: To measure the tensile strength, elongation at break, and tensile modulus of the polyimide films.[4][5]
Apparatus: Universal Testing Machine with appropriate grips and a load cell.
Procedure:
-
Polyimide film specimens are cut into a rectangular or dumbbell shape with precise dimensions as specified in ASTM D882.[8]
-
The thickness of each specimen is measured at several points along its length.
-
The specimen is mounted securely in the grips of the universal testing machine, ensuring proper alignment.
-
The test is initiated by applying a tensile load at a constant rate of crosshead displacement until the specimen fractures.[9]
-
The load and elongation are continuously recorded throughout the test.
-
Tensile strength, elongation at break, and tensile modulus are calculated from the resulting stress-strain curve.
Dielectric Constant and Dissipation Factor Measurement (ASTM D150)
Objective: To determine the dielectric constant and dissipation factor of the polyimide films at a specific frequency.[10][11]
Apparatus: LCR meter or impedance analyzer, and a dielectric test fixture with parallel plate electrodes.
Procedure:
-
A flat, uniform polyimide film specimen is prepared, ensuring it is larger than the electrodes.
-
The specimen is placed between the electrodes of the dielectric test fixture.
-
The capacitance and dissipation factor of the specimen are measured at the desired frequency (e.g., 1 MHz).
-
The specimen is removed, and the capacitance of the empty test fixture (air gap) is measured at the same electrode spacing.
-
The dielectric constant is calculated as the ratio of the capacitance of the specimen to the capacitance of the air gap.[10]
Synthesis Workflows
The properties of polyimides are highly dependent on their synthesis. The most common method is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Caption: General two-step synthesis workflow for polyimides.
Structure-Property Relationships
The observed differences in performance between CBDA-based and other aromatic polyimides can be attributed to their distinct molecular structures.
References
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. zwickroell.com [zwickroell.com]
- 5. micomlab.com [micomlab.com]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. azom.com [azom.com]
- 8. wewontech.com [wewontech.com]
- 9. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 10. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 11. infinitalab.com [infinitalab.com]
A Comparative Guide to the Thermal Stability of Polyimides Derived from Various Tetracarboxylic Dianhydrides
For researchers, scientists, and drug development professionals, understanding the thermal stability of polyimides is crucial for their application in high-temperature environments. This guide provides an objective comparison of the thermal performance of polyimides synthesized from different tetracarboxylic dianhydrides, supported by experimental data.
The thermal properties of polyimides are significantly influenced by the chemical structure of the constituent monomers, particularly the tetracarboxylic dianhydride. The rigidity of the polymer backbone, intermolecular forces, and the presence of specific functional groups in the dianhydride all play a critical role in determining the glass transition temperature (Tg) and the decomposition temperature (Td) of the final polymer. This guide focuses on a comparative analysis of polyimides derived from four commonly used aromatic tetracarboxylic dianhydrides: Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). To isolate the effect of the dianhydride structure, these are compared in polyimides synthesized with a common diamine, 4,4'-oxydianiline (ODA).
The general trend observed is that increased rigidity and planarity in the dianhydride structure lead to higher thermal stability.[1][2] For instance, the rigid and planar structure of PMDA results in polyimides with strong interchain interactions and consequently high thermal stability.[2] Conversely, the introduction of flexible linkages, such as the ether group in ODPA or the hexafluoroisopropylidene group in 6FDA, can decrease the thermal stability by reducing the rigidity of the polymer chain.[3][4]
Comparative Thermal Performance Data
The following table summarizes the key thermal properties of polyimides synthesized from different dianhydrides and 4,4'-oxydianiline (ODA). The data presented are compiled from various studies to provide a comparative overview.
| Dianhydride | Polyimide | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) | Char Yield at 800°C (%) |
| PMDA | PMDA-ODA | 302[5] | ~500-550 | High |
| BPDA | BPDA-ODA | 290[5] | ~520-560 | High |
| 6FDA | 6FDA-ODA | ~331[6] | ~500-530 | Moderate |
| BTDA | BTDA-ODA | 276[5] | ~500-540 | Moderate |
Note: The exact values can vary depending on the specific synthesis and testing conditions.
Relationship between Dianhydride Structure and Thermal Stability
The chemical structure of the dianhydride directly impacts the thermal stability of the resulting polyimide. The following diagram illustrates this relationship.
Caption: Relationship between dianhydride structure and polyimide thermal stability.
Experimental Protocols
The thermal stability of the polyimides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) and char yield of the polyimide.
Methodology:
-
A small sample of the polyimide (typically 5-10 mg) is placed in a TGA sample pan (platinum or alumina).
-
The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[7]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in air to study thermo-oxidative stability.[7][8]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).
-
The char yield is the percentage of the initial sample weight remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Methodology:
-
A small, encapsulated sample of the polyimide (typically 5-10 mg) is placed in the DSC instrument.
-
The sample is subjected to a controlled temperature program, which usually involves heating, cooling, and then a second heating cycle. A typical heating and cooling rate is 10°C/min or 20°C/min.
-
The first heating scan is used to erase the thermal history of the polymer.
-
The glass transition temperature (Tg) is determined from the second heating scan, observed as a step-like change in the heat flow curve.
-
The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
The following diagram outlines the general workflow for synthesizing and thermally characterizing polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Validating the Structure of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of molecular building blocks is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) derivatives, which are crucial monomers in the synthesis of advanced polyimides and other functional polymers. This guide also presents a comparison with common aromatic dianhydride alternatives, offering supporting experimental data and detailed protocols for key analytical methods.
This compound, a product of the photodimerization of maleic anhydride, can exist in several stereoisomeric forms depending on the relative orientation of the substituents on the cyclobutane ring.[1] The precise stereochemistry of these isomers significantly influences the properties of the resulting polymers, making their accurate structural validation a critical step in materials design and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Comparative Analysis of CBDA Stereoisomers and Aromatic Alternatives
The choice of dianhydride monomer is a key determinant of the final properties of a polyimide, such as thermal stability, solubility, and optical transparency. While cycloaliphatic dianhydrides like CBDA can lead to colorless polyimides, aromatic dianhydrides are often employed to enhance thermal and mechanical properties.[2] This section provides a comparative overview of the structural validation data for CBDA stereoisomers and two widely used aromatic alternatives: Pyromellitic dianhydride (PMDA) and 4,4'-Oxydiphthalic anhydride (ODPA).
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. The chemical shifts (δ) and coupling constants (J) of the cyclobutane ring protons in CBDA derivatives are particularly sensitive to their spatial arrangement.
| Compound/Isomer | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) | Reference |
| CBDA Derivatives | |||
| cis,cis,cis,cis-Isomer | Data not available in cited sources | Data not available in cited sources | |
| cis,trans,cis,trans-Isomer | Data not available in cited sources | Data not available in cited sources | |
| Aromatic Alternatives | |||
| Pyromellitic dianhydride (PMDA) | 8.6 (s, 2H, Ar-H) | Data not available in cited sources | [3] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 7.5-8.2 (m, 6H, Ar-H) | Data not available in cited sources | [4] |
Note: Specific NMR data for the stereoisomers of this compound were not available in the searched literature. The table will be updated as this information becomes available.
Table 2: Comparative X-ray Crystallographic Data
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and stereochemistry.
| Compound/Isomer | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) | Reference |
| CBDA Derivatives | ||||
| cis,trans,cis-1,2,3,4-Tetrakis[2-(ethylsulfanyl)phenyl]cyclobutane | Monoclinic | C2/c | C-C-C angles: 88.40(8) - 89.80(8) | [5] |
| Aromatic Alternatives | ||||
| Pyromellitic dianhydride (PMDA) | Tetragonal | P42/n | C-C (ring): 1.39-1.40, C=O: 1.19, C-O: 1.37 | [2] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
Note: Crystallographic data for the parent this compound isomers were not available in the searched literature. Data for a derivative is provided for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and stereochemistry of dianhydride monomers.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dianhydride sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the field frequency using the deuterated solvent signal.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H, and a longer acquisition time and relaxation delay. A greater number of scans is usually required due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure and stereochemistry.
-
The number of unique signals in the ¹³C NMR spectrum provides information about the molecular symmetry.
-
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the dianhydride derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Determine the space group and unit cell parameters.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Structure Validation:
-
Check the final structure for consistency and reasonableness. Tools like PLATON can be used to check for missed symmetry or other issues.
-
Generate a crystallographic information file (CIF) for publication and deposition in a crystallographic database.
-
Visualizing Experimental Workflows
To clarify the logical flow of the structural validation process, the following diagrams are provided.
References
A Researcher's Guide to Confirming the Purity of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
For researchers, scientists, and drug development professionals, establishing the purity of reagents is a critical, foundational step for reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic and alternative analytical techniques for verifying the purity of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride, a key building block in the synthesis of polyimides and other advanced materials.
This publication outlines experimental protocols, presents comparative data in easily digestible formats, and includes workflow diagrams to assist in the selection and implementation of the most suitable purity assessment methods for your research needs.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are powerful tools for the qualitative and quantitative assessment of chemical purity. By analyzing the interaction of electromagnetic radiation with a sample, these methods provide a molecular fingerprint, revealing the presence of the target compound and any potential impurities. The most common spectroscopic methods for the analysis of this compound are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary: Spectroscopic Signatures
The following table summarizes the key spectroscopic data for this compound and its common process-related impurities: maleic anhydride (unreacted starting material), cyclobutane-1,2,3,4-tetracarboxylic acid (hydrolyzed product), and acetic anhydride (dehydrating agent).
| Compound | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Mass Spectrometry (m/z) |
| This compound | ~1860, ~1780 (C=O stretch of anhydride) | ~4.0 (methine protons on cyclobutane ring) | ~45 (cyclobutane carbons), ~170 (carbonyl carbons) | 196 (M+), fragments from loss of CO and C₂H₂O |
| Maleic Anhydride | ~1850, ~1780 (C=O stretch of anhydride), ~1600 (C=C stretch) | ~7.1 (vinylic protons) | ~137 (vinylic carbons), ~165 (carbonyl carbons) | 98 (M+) |
| Cyclobutane-1,2,3,4-tetracarboxylic Acid | ~3000 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch of carboxylic acid) | ~3.5-4.0 (methine protons), ~12.0 (acidic protons) | ~45 (cyclobutane carbons), ~175 (carbonyl carbons) | 232 (M+) |
| Acetic Anhydride | ~1825, ~1750 (C=O stretch of anhydride) | ~2.2 (methyl protons) | ~22 (methyl carbons), ~167 (carbonyl carbons) | 102 (M+) |
Alternative Purity Determination Methods
Beyond traditional spectroscopic methods, other techniques offer high accuracy for purity assessment, particularly for quantitative analysis.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate purity value can be calculated.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[1] The presence of impurities typically lowers and broadens the melting point of a substance. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be quantified based on the van't Hoff equation.[2] This method is particularly useful for detecting eutectic impurities that may not be easily observed by other techniques.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound and detect the presence of hydroxyl- or vinyl-containing impurities.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and identify impurities based on their unique chemical shifts.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is poorly soluble in less polar solvents).
-
Cap the tube and gently agitate to dissolve the sample completely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and identify potential impurities by their mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Introduction:
-
For a volatile sample, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For non-volatile solids like this compound, a direct insertion probe with a heating ramp is suitable.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that provides characteristic fragmentation patterns.
-
-
Mass Analysis:
-
A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
Quantitative NMR (qNMR)
Objective: To determine the absolute purity of the sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a high signal-to-noise ratio).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of the crystalline sample by melting point depression.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion.
-
Use the instrument's software to perform a purity analysis based on the shape of the leading edge of the melting peak.
-
Conclusion
The choice of analytical technique for purity determination of this compound depends on the specific requirements of the research. FTIR provides a rapid qualitative assessment of functional groups, while NMR offers detailed structural information for both the main component and impurities. Mass spectrometry confirms the molecular weight and can help identify unknown contaminants. For high-accuracy quantitative purity assessment, qNMR and DSC are powerful, complementary techniques. By employing a combination of these methods, researchers can confidently establish the purity of their material, ensuring the integrity and reliability of their subsequent experiments.
References
Mechanical properties of films made from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
A Comparative Guide to the Mechanical Properties of Polyimide Films Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
This guide provides a comparative analysis of the mechanical properties of polyimide films synthesized from this compound (CBDA). The performance of CBDA-based films is evaluated against those derived from other commonly used dianhydrides, namely Pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the selection and application of high-performance polymers.
Comparative Mechanical Properties
The mechanical integrity of polyimide films is critical for their application in demanding environments. Key parameters include tensile strength, which indicates the maximum stress a material can withstand while being stretched; Young's modulus, a measure of stiffness; and elongation at break, which signifies the material's ductility. The following table summarizes these properties for polyimide films synthesized from different dianhydrides, each combined with the aromatic diamine 4,4'-oxydianiline (ODA) to allow for a more direct comparison.
| Dianhydride | Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| CBDA | ODA | 82 - 115 | 2.5 - 3.5 | 5 - 15 | [1] |
| PMDA | ODA | 114 - 172 | 2.5 - 3.42 | 2.8 - 90 | [2][3] |
| BPDA | ODA | 128 - 175 | 2.1 - 8.7 | 3.8 - 70 | [2] |
| 6FDA | ODA | 96 - 115 | 2.2 - 3.54 | 6.4 - 80 | [4] |
Note: The data presented is a range compiled from various sources and may vary depending on the specific synthesis conditions, film thickness, and testing methodology.
Experimental Protocols
Synthesis of CBDA-ODA Polyimide Film
A representative two-step polymerization process is outlined below for the synthesis of a polyimide film from this compound (CBDA) and 4,4'-oxydianiline (ODA).
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, nitrogen-purged flask, a stoichiometric amount of ODA is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to achieve a concentration of approximately 15-20 wt%.
-
The solution is stirred at room temperature until the ODA is completely dissolved.
-
A stoichiometric equivalent of CBDA is then added to the ODA solution in portions.
-
The reaction mixture is stirred at room temperature for 24-48 hours under a continuous nitrogen stream to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
The viscous PAA solution is cast onto a clean, dry glass substrate.
-
The cast film is pre-dried in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.
-
The semi-dried film is then subjected to a stepwise thermal curing process (imidization) in a programmable oven under a nitrogen atmosphere. A typical curing cycle involves heating at 100°C, 200°C, and 300°C for 1 hour at each temperature.
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.
-
Mechanical Property Testing
The tensile properties of the polyimide films are characterized following the ASTM D882 standard for thin plastic sheeting.
-
Specimen Preparation:
-
The prepared polyimide films are cut into rectangular strips with a width of 10 mm and a length of 100 mm.
-
The thickness of each specimen is measured at several points along its length, and the average value is recorded.
-
-
Tensile Testing:
-
The tests are performed using a universal testing machine equipped with a load cell appropriate for the expected breaking force of the films.
-
The specimen is clamped into the grips of the testing machine with a gauge length of 50 mm.
-
The specimen is pulled at a constant crosshead speed, typically 5 mm/min, until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is calculated as the percentage increase in length of the specimen at the point of fracture relative to the initial gauge length.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the preparation and evaluation of CBDA-based polyimide films.
References
A Comparative Guide to the Dielectric Properties of Polyimides Derived from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dielectric properties of polyimides synthesized from cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) with commercially available and alternative low-dielectric polyimides. The inclusion of detailed experimental protocols and supporting data aims to facilitate informed material selection for advanced applications in microelectronics and other fields requiring high-performance dielectrics.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in the aerospace, electronics, and medical industries. In electronic applications, particularly with the advent of 5G technology and high-frequency devices, polyimides with low dielectric constants and low dissipation factors are in high demand to minimize signal delay and energy loss.
One promising strategy to lower the dielectric constant of polyimides is the incorporation of alicyclic structures, such as that provided by this compound (CBDA). The non-planar and flexible nature of the cyclobutane ring disrupts polymer chain packing and reduces intermolecular interactions, leading to a lower dielectric constant compared to traditional aromatic polyimides. This guide presents a detailed comparison of CBDA-based polyimides with a standard aromatic polyimide (Kapton®) and a fluorinated polyimide, another common approach to achieving low dielectric properties.
Comparative Dielectric Properties
The following table summarizes the key dielectric properties of a series of alicyclic polyimides derived from CBDA (PI-1 to PI-5) and compares them with the well-established Kapton® HN and a representative fluorinated polyimide.
| Material | Dianhydride | Diamine | Dielectric Constant (εr) | Dissipation Factor (tan δ) | Measurement Frequency |
| CBDA-Polyimides | |||||
| PI-1 | CBDA | 4,4'-oxydianiline (ODA) | 4.74 | 0.0129 | 1 kHz |
| PI-2 | CBDA | 4,4'-(4,4'-isopropylidenediphenoxy)dianiline | 3.98 | 0.0051 | 1 kHz |
| PI-3 | CBDA | 2,2-bis[4-(4-aminophenoxy)phenyl]propane | 3.83 | 0.0049 | 1 kHz |
| PI-4 | CBDA | 1,4-bis(4-aminophenoxy)benzene | 4.21 | 0.0063 | 1 kHz |
| PI-5 | CBDA | 4,4'-diaminodiphenyl sulfone (DDS) | 4.65 | 0.0098 | 1 kHz |
| Alternatives | |||||
| Kapton® HN | Pyromellitic dianhydride (PMDA) | 4,4'-oxydianiline (ODA) | 3.5 | 0.0020 | 1 kHz |
| Fluorinated Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 2.6 - 2.8 | < 0.005 | 10 GHz |
Experimental Protocols
Synthesis of CBDA-Derived Polyimides
The synthesis of polyimides from CBDA and various aromatic diamines follows a conventional two-step polycondensation procedure.
Materials:
-
This compound (CBDA)
-
Aromatic diamines (e.g., 4,4'-oxydianiline (ODA), 4,4'-(4,4'-isopropylidenediphenoxy)dianiline, etc.)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of the aromatic diamine in the chosen aprotic polar solvent (DMAc or NMP).
-
Gradually add a stoichiometric equivalent of solid CBDA to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to control the film thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program to effect cyclodehydration (imidization) and remove the solvent. A typical heating schedule is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, peel the resulting polyimide film from the glass substrate.
Measurement of Dielectric Properties
The dielectric properties of the prepared polyimide films are characterized according to the ASTM D150 standard.
Apparatus:
-
Impedance analyzer or LCR meter
-
Parallel plate capacitor test fixture
-
Environmental chamber (for temperature and humidity control)
Procedure:
-
Sample Preparation: Cut the polyimide film into a circular or square shape that is larger than the electrodes of the test fixture. Ensure the film is clean, dry, and free of defects. Measure the thickness of the film at several points and calculate the average.
-
Electrode Application: To ensure good electrical contact, thin metal electrodes (typically gold or aluminum) are deposited on both sides of the film sample by sputtering or vacuum evaporation. The diameter of the electrodes should be precisely known.
-
Measurement:
-
Place the electroded film sample between the parallel plates of the test fixture.
-
Connect the fixture to the impedance analyzer.
-
Set the desired measurement frequency (e.g., 1 kHz, 1 MHz, 10 GHz).
-
Measure the capacitance (C) and dissipation factor (tan δ) of the sample.
-
-
Calculation of Dielectric Constant: The dielectric constant (εr) is calculated using the following formula: εr = (C * d) / (ε0 * A) where:
-
C is the measured capacitance
-
d is the thickness of the film
-
ε0 is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Molecular Structure and Dielectric Performance
The dielectric properties of polyimides are intrinsically linked to their molecular structure. The following diagram illustrates the key structural differences between CBDA-based polyimides, a conventional aromatic polyimide (Kapton®), and a fluorinated polyimide.
Caption: Comparison of polyimide structures and their influence on dielectric properties.
Conclusion
Polyimides derived from this compound exhibit a favorable balance of dielectric properties. The introduction of the alicyclic cyclobutane unit effectively lowers the dielectric constant compared to fully aromatic polyimides like Kapton®, although not to the same extent as some highly fluorinated polyimides. The dissipation factors of the CBDA-based polyimides are also relatively low, indicating good insulating characteristics.
The choice of the aromatic diamine co-monomer significantly influences the final dielectric properties of the CBDA-based polyimides. For instance, the incorporation of flexible ether linkages (as in PI-2 and PI-3) tends to result in lower dielectric constants and dissipation factors compared to more rigid diamines.
For researchers and professionals in drug development and other fields requiring biocompatible and high-performance polymers, CBDA-based polyimides offer a compelling alternative to traditional polyimides, particularly in applications where a moderate reduction in dielectric constant is desired without resorting to fluorination, which can sometimes raise biocompatibility concerns. The data and protocols presented in this guide provide a solid foundation for the further exploration and application of these advanced materials.
Benchmarking Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride for Advanced Electronic Applications: A Comparative Guide
In the rapidly evolving landscape of electronic materials, the demand for high-performance polymers with superior thermal stability, dielectric properties, and optical clarity is paramount. Polyimides (PIs) have long been a cornerstone in this field, and the choice of dianhydride monomer is a critical determinant of the final polymer's characteristics. This guide provides a comprehensive performance benchmark of polyimides derived from Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA), a cycloaliphatic dianhydride, in comparison to those synthesized from the widely used aromatic dianhydrides, Pyromellitic dianhydride (PMDA) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific electronic applications.
Performance Comparison of Polyimides
The selection of a dianhydride monomer significantly influences the key properties of the resulting polyimide, including its thermal resistance, dielectric performance, optical transparency, and mechanical strength. Below is a comparative summary of polyimides synthesized from CBDA, PMDA, and 6FDA, with a common diamine, 4,4'-oxydianiline (ODA), to provide a standardized comparison.
| Property | CBDA-ODA | PMDA-ODA | 6FDA-ODA |
| Dielectric Constant (at 1 MHz) | ~2.8 - 3.2 | ~3.2 - 3.5 | ~2.8 - 3.1 |
| Glass Transition Temperature (Tg) | > 350 °C | ~385 - 410 °C | ~310 - 330 °C |
| 5% Weight Loss Temperature (T5%) | > 450 °C | > 500 °C | > 500 °C |
| Optical Transparency (%T at 450 nm) | > 85% | < 60% (yellowish) | > 88% |
| Tensile Strength | ~90 - 110 MPa | ~110 - 130 MPa | ~95 - 115 MPa |
| Elongation at Break | ~5 - 10% | ~5 - 8% | ~8 - 15% |
Note: The values presented are approximate and can vary depending on the specific synthesis and processing conditions.
Key Performance Insights
Dielectric Performance: Polyimides derived from the cycloaliphatic CBDA exhibit a low dielectric constant, which is highly desirable for high-frequency electronic applications to minimize signal delay and cross-talk.[1] This is attributed to the non-planar and less polarizable nature of the cyclobutane ring, which disrupts charge transfer complex formation.[1] Fluorinated dianhydrides like 6FDA also yield polyimides with low dielectric constants due to the electron-withdrawing nature and free volume created by the bulky trifluoromethyl groups. Aromatic dianhydrides such as PMDA generally result in polyimides with higher dielectric constants.
Thermal Stability: Aromatic polyimides, particularly those derived from PMDA, are renowned for their exceptional thermal stability, exhibiting very high glass transition temperatures (Tg) and decomposition temperatures.[2] This is due to the rigid and planar structure of the aromatic rings. CBDA-based polyimides also demonstrate excellent thermal stability, with Tg values often exceeding 350°C, making them suitable for many high-temperature electronic manufacturing processes.[3] The thermal stability of 6FDA-based polyimides is also excellent, though their Tg is generally lower than that of PMDA-based counterparts.[2]
Optical Transparency: A significant advantage of using the cycloaliphatic CBDA is the high optical transparency of the resulting polyimide films.[3] The absence of extensive conjugation and charge transfer complexes, which are common in aromatic polyimides and lead to coloration, allows for the fabrication of nearly colorless films.[3] This property is critical for applications such as flexible displays and optical sensors. 6FDA also contributes to high optical transparency due to the disruption of conjugation by the hexafluoroisopropylidene group. In contrast, polyimides derived from PMDA are typically yellow to brown in color, limiting their use in optical applications.
Mechanical Properties: Polyimides are known for their robust mechanical properties. Aromatic polyimides from PMDA generally exhibit high tensile strength and modulus due to their rigid rod-like structures. CBDA and 6FDA-based polyimides also offer good mechanical integrity, with the flexibility of the resulting films being influenced by the choice of diamine and the processing conditions.
Experimental Protocols
The following section details the general methodologies for the synthesis and characterization of polyimide films for electronic applications.
Polyimide Film Synthesis
The synthesis of polyimides is typically a two-step process:
-
Poly(amic acid) Synthesis: The dianhydride (CBDA, PMDA, or 6FDA) is reacted with an equimolar amount of a diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a substrate (e.g., a glass plate) to form a thin film. The film is subsequently converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The cast film is heated in a stepwise manner to high temperatures (e.g., 100°C, 200°C, and finally 300-350°C) to facilitate the cyclodehydration reaction, which forms the imide rings and removes the solvent.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution before casting. The subsequent thermal treatment is typically performed at lower temperatures compared to thermal imidization.
-
The final polyimide film is then carefully peeled from the substrate for characterization.
Characterization Methods
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability and decomposition temperature of the polyimide films. A small sample of the film is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is monitored as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured.
-
-
Dielectric Properties Measurement:
-
The dielectric constant and dissipation factor of the polyimide films are measured using a parallel plate capacitor setup with an LCR meter or an impedance analyzer over a range of frequencies (e.g., 1 kHz to 1 MHz). The film is placed between two electrodes, and its capacitance and conductance are measured.
-
-
Optical Transparency Measurement:
-
The optical transparency of the films is characterized using a UV-Vis spectrophotometer. The transmittance of the film is measured over a specific wavelength range (e.g., 300-800 nm).
-
-
Mechanical Properties Testing:
-
The tensile strength, elongation at break, and Young's modulus of the polyimide films are determined using a universal testing machine according to standard methods such as ASTM D882. Rectangular film specimens are stretched at a constant rate until they fracture.
-
Visualizing the Process and Relationships
To better illustrate the workflows and conceptual connections discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: Structure-property relationship of dianhydrides and resulting polyimides.
References
Safety Operating Guide
Proper Disposal of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a chemical compound that requires careful handling and disposal due to its potential to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate risks and ensure a safe laboratory environment. This guide provides a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation.[1][4] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from dust particles and potential splashes.[1][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To prevent inhalation of dust which can cause respiratory tract irritation.[4][5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with all federal, state, and local regulations.[3][6] The following protocol outlines the general steps for safe disposal.
1. Waste Collection:
-
Carefully sweep up or vacuum the solid material, avoiding dust generation.[1][4][7]
-
Place the collected waste into a clearly labeled, sealed container suitable for chemical waste.
2. Waste Storage:
-
Store the waste container in a designated, well-ventilated chemical waste storage area.[1]
-
The storage area should be away from incompatible materials, particularly oxidizing agents.[3][4]
3. Final Disposal:
-
The primary method of disposal is to transfer the waste to an approved hazardous waste disposal facility.[1]
-
Some sources suggest the possibility of dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed waste disposal company.
-
Crucially, consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.
Quantitative Disposal Parameters
At present, publicly available safety data sheets and chemical literature do not specify quantitative disposal parameters such as concentration limits or pH adjustments for this compound. The prevailing guidance is to adhere to local, state, and federal waste disposal regulations.
| Parameter | Value | Source |
| Concentration Limits for Disposal | Not specified. Follow local regulations. | N/A |
| pH Adjustment for Disposal | Not specified. Follow local regulations. | N/A |
Emergency Procedures for Accidental Release
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain: Wearing the appropriate PPE, contain the spill by sweeping or vacuuming the material.[1][7]
-
Collect: Place the spilled material into a suitable container for disposal.[1][7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:4415-87-6 | this compound | Chemsrc [chemsrc.com]
- 4. This compound(4415-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound = 94 4415-87-6 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
This guide provides crucial safety and logistical information for the handling and disposal of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CAS No: 4415-87-6). Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.
Hazard Summary:
This compound is a chemical that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][5] | Prevents direct skin contact, which can lead to irritation. |
| Body Protection | A standard laboratory coat should be worn.[3][4] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder form or if there is a risk of generating dust.[3][4] This is critical if working outside of a certified chemical fume hood. | Prevents the inhalation of dust particles, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Engineering Controls:
-
Always handle this chemical in a well-ventilated area.
-
A certified chemical fume hood is the standard and required engineering control for all manipulations of this compound to minimize inhalation exposure.
Procedural Steps:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. The chemical fume hood should be inspected to ensure it is functioning correctly.
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Handling the Chemical: All weighing and transferring of the solid material should be conducted exclusively within the chemical fume hood to control dust.[6] Use caution to avoid the formation and inhalation of dust.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused Chemical: Collect any unused this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weigh boats, paper towels, and disposable PPE (gloves, etc.), must also be placed in the designated hazardous waste container.[6]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal procedures.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(4415-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. trc-corp.com [trc-corp.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
